3-Methylmorpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157717. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWWGMKXCYLZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303288 | |
| Record name | 3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-06-8 | |
| Record name | 42185-06-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylmorpholine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylmorpholine is a versatile heterocyclic amine that has garnered significant interest in various fields of chemistry, ranging from catalysis to medicinal chemistry. Its unique structural and electronic properties, stemming from the morpholine scaffold appended with a methyl group, make it a valuable building block in organic synthesis and a crucial component in several commercial applications. This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and diverse applications of this compound, with a particular focus on its role in catalysis and drug discovery.
Physicochemical Properties and Structural Elucidation
This compound is a colorless liquid with a characteristic amine-like odor. It is miscible with water and a wide range of common organic solvents.[1] The presence of both an ether oxygen and a tertiary amine nitrogen within the six-membered ring imparts a unique polarity and basicity to the molecule.
Core Chemical and Physical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molar Mass | 101.15 g/mol | [1][2] |
| Density | 0.9591 g/cm³ at 16 °C | [1] |
| Boiling Point | 133-134 °C | [1] |
| Flash Point | 41.3 °C | [1] |
| pKa of Conjugate Acid | 9.03 ± 0.40 (Predicted) | [1] |
| Vapor Pressure | 7.14 mmHg at 25 °C | [1] |
| CAS Number | 42185-06-8 (racemic) | [2] |
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a saturated six-membered morpholine ring with a methyl group at the 3-position. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-Methylmorpholine and (S)-3-Methylmorpholine.
The morpholine ring typically adopts a chair conformation to minimize steric strain. The orientation of the methyl group (axial or equatorial) can influence the molecule's reactivity and its interactions with other molecules. 13C NMR studies on substituted morpholines have shown that the chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation, with axial substituents generally causing an upfield shift of the γ-gauche carbons.
Synthesis of this compound
Both racemic and enantiomerically pure forms of this compound can be synthesized through various routes. The choice of method often depends on the desired stereochemistry and the scale of the reaction.
Racemic Synthesis
A common method for the preparation of racemic this compound involves the methylation of morpholine. This can be achieved using methylating agents like methyl bromide or methyl iodide.[3] However, these reagents are toxic and produce salt byproducts. A greener alternative involves the reaction of morpholine with dimethyl carbonate.[4] Industrial synthesis can also be achieved through several routes, including the reaction of diethylene glycol with ammonia or methylamine at high temperatures and pressures, or the reaction of dichloroethyl ether with methylamine.[5]
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-3-Methylmorpholine is crucial for their application in pharmaceuticals, where stereochemistry often dictates biological activity.
A. Reduction of Chiral Precursors:
One common approach involves the reduction of a chiral morpholinone precursor. For instance, (S)-3-Methylmorpholine can be synthesized by the reduction of (S)-5-methylmorpholin-3-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).[1][6]
B. Chiral Resolution:
Another strategy to obtain enantiomerically pure this compound is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt by treatment with a base.
Applications in Chemistry and Drug Discovery
This compound's unique properties make it a valuable reagent and building block in various chemical transformations and in the development of new therapeutic agents.
Role as a Catalyst
As a tertiary amine, this compound can function as a base catalyst in a variety of organic reactions. Its steric bulk, provided by the methyl group, can influence the stereochemical outcome of certain reactions. While specific mechanistic studies for this compound are not abundant in the provided search results, its role can be inferred in reactions where tertiary amines are known to act as nucleophilic catalysts.
One such example is the Baylis-Hillman reaction , which involves the coupling of an activated alkene with an aldehyde.[7][8] The mechanism likely involves the initial nucleophilic addition of this compound to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent elimination of the catalyst yields the final product.
Intermediate in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules. The nitrogen atom can undergo various transformations, such as N-alkylation and N-arylation, allowing for the introduction of the morpholine moiety into a target structure.[1] This is particularly valuable in the synthesis of pharmaceutical intermediates and fine chemicals.
Application in Drug Development
The morpholine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the 3-position can significantly impact a drug's pharmacological profile.
3.3.1. mTOR Inhibitors for Cancer Therapy
A prominent application of this compound is in the development of mTOR (mechanistic target of rapamycin) inhibitors for the treatment of cancer.[6][9] The mTOR signaling pathway is often dysregulated in cancer, promoting cell growth and proliferation. Several potent and selective mTOR inhibitors incorporate the this compound moiety.
The (R)-enantiomer of this compound has been found to be particularly beneficial in achieving high selectivity for mTOR over other related kinases like PI3K.[6] Molecular modeling and structure-activity relationship (SAR) studies have revealed that the this compound group can be accommodated in the hinge region of the mTOR kinase domain, contributing to the inhibitor's binding affinity and selectivity.[6][10] For example, a compound possessing two this compound units was identified as a potent, orally available, and specific ATP-competitive mTOR inhibitor.[9]
Safety and Toxicology
This compound is classified as harmful if swallowed and causes serious eye damage.[2] It is also a flammable liquid and vapor.
GHS Hazard Information
-
Pictograms:
-
GHS02: Flammable
-
GHS05: Corrosive
-
GHS07: Harmful
-
-
Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Toxicological Data
Acute toxicity studies have been conducted to determine the lethal dose of this compound.
| Route of Administration | Species | LD50 Value | Source(s) |
| Dermal | Rabbit | > 2000 mg/kg body weight | [3] |
| Oral | Rat | 2000 - 5000 mg/kg body weight | [11] |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural confirmation and purity assessment of this compound.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the electronegative oxygen atom will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom. The methyl group will appear as a doublet due to coupling with the adjacent proton at the chiral center.
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the heteroatoms, with the carbons attached to oxygen and nitrogen appearing at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:
-
C-H stretching: Aliphatic C-H stretches will appear in the region of 2850-3000 cm⁻¹.
-
C-O stretching: The C-O-C ether linkage will show a strong absorption band in the region of 1070-1150 cm⁻¹.
-
C-N stretching: The C-N stretching of the tertiary amine will be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
-
N-H stretching: As a tertiary amine, there will be no N-H stretching band.
Conclusion
This compound is a valuable and versatile chemical entity with a broad spectrum of applications. Its unique combination of a chiral center, a basic nitrogen, and an ether linkage within a conformationally defined ring system makes it a powerful tool in both academic research and industrial processes. From its role as a catalyst in organic synthesis to its critical function in the design of life-saving anticancer drugs, this compound continues to be a molecule of significant interest. A thorough understanding of its chemical properties, stereochemistry, and reactivity is paramount for harnessing its full potential in the development of new technologies and therapeutic agents.
References
- 1. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 8. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. hmdb.ca [hmdb.ca]
- 10. air.unimi.it [air.unimi.it]
- 11. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methylmorpholine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methylmorpholine (CAS No. 42185-06-8), a heterocyclic amine of significant interest in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its fundamental properties, validated experimental protocols for their determination, and essential safety and handling information. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and understanding of this compound in a laboratory setting.
Introduction to this compound: A Profile
This compound is a colorless liquid distinguished by a pungent, amine-like odor.[1] Structurally, it is a saturated heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 3-position. This substitution imparts specific stereochemical and electronic properties that differentiate it from its parent compound, morpholine, and its isomer, N-methylmorpholine.
As a secondary amine, this compound exhibits basic properties and is soluble in water and a variety of common organic solvents.[1] Its utility in chemical synthesis is broad, often serving as a catalyst, a reaction medium, or a synthetic building block.[1] In the pharmaceutical industry, its derivatives are explored for various therapeutic applications, underscoring the importance of a thorough understanding of its physicochemical profile for predictable and reproducible outcomes in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 42185-06-8 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 133-134 °C | [1] |
| Density | 0.9591 g/cm³ at 16 °C | [1] |
| Vapor Pressure | 7.14 mmHg at 25 °C | [1] |
| Flash Point | 41.3 °C | [1] |
| pKa (Predicted) | 9.03 ± 0.40 | [1] |
| Solubility | Soluble in water and common organic solvents. | [1] |
Experimental Determination of Physicochemical Properties
A cornerstone of scientific integrity is the ability to independently verify the properties of a substance. This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical characteristics of this compound. The rationale behind the selection of these protocols is grounded in their accuracy, reproducibility, and accessibility in a standard laboratory setting.
Determination of Boiling Point via the Micro-Reflux Method
Causality and Experimental Choice: The boiling point is a fundamental physical constant that informs purification strategies, particularly distillation, and provides an indication of purity. The micro-reflux method is selected here due to its efficiency with small sample volumes (approximately 0.5 mL), which is often advantageous in a research context where material may be limited.[3] This technique relies on establishing a thermal equilibrium between the liquid and vapor phases, where the temperature of the vapor accurately reflects the boiling point of the liquid at the given atmospheric pressure.[3]
Experimental Protocol:
-
Apparatus Setup:
-
Place approximately 0.5 mL of this compound into a small test tube.
-
Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.
-
Position the test tube in a heating block on a hot plate stirrer.
-
Secure a thermometer with the bulb positioned approximately 1 cm above the liquid's surface.
-
-
Heating and Observation:
-
Begin gentle stirring and gradually heat the sample.
-
Observe for the onset of boiling and the formation of a reflux ring—the point at which the vapor condenses and flows back into the liquid.[3]
-
Adjust the thermometer's position so that the bulb is level with this reflux ring to ensure an accurate temperature reading of the vapor.
-
-
Measurement:
-
Once a steady reflux is achieved, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
-
Post-Measurement:
-
Turn off the heat and allow the apparatus to cool while stirring continues.
-
Carefully disassemble the setup once it has returned to a safe temperature.
-
Caption: Workflow for Boiling Point Determination.
Gravimetric Determination of Density
Causality and Experimental Choice: Density is an intrinsic property that is useful for substance identification and for converting between mass and volume. The gravimetric method, which involves measuring the mass of a known volume of the liquid, is a straightforward and accurate technique that relies on readily available laboratory equipment—a balance and a graduated cylinder or pycnometer.[4][5][6] For enhanced accuracy, a pycnometer is preferred as it allows for a more precise volume measurement.
Experimental Protocol:
-
Mass of Empty Container:
-
Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
-
Volume and Mass of Liquid:
-
Add a specific volume (e.g., 20 mL) of this compound to the graduated cylinder. Record the volume to the nearest 0.1 mL.
-
Weigh the graduated cylinder containing the this compound and record the combined mass.
-
-
Temperature Measurement:
-
Measure and record the temperature of the this compound, as density is temperature-dependent.
-
-
Calculation:
-
Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume.
-
-
Replication:
-
Repeat the procedure at least two more times and calculate the average density to ensure precision.
-
Caption: Workflow for Density Determination.
Determination of pKa via Potentiometric Titration
Causality and Experimental Choice: The pKa is a quantitative measure of the acidity of a compound's conjugate acid. For an amine like this compound, the pKa of its protonated form is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, influences its solubility, reactivity, and biological interactions. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the direct observation of the buffering region and the equivalence point, from which the pKa can be derived.
Experimental Protocol:
-
Solution Preparation:
-
Apparatus Calibration and Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]
-
Place the this compound solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration:
-
Record the initial pH of the this compound solution.
-
Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated. This corresponds to the midpoint of the buffering region on the titration curve.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
-
C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.
-
N-H stretching: A moderate absorption band for the secondary amine N-H stretch is anticipated around 3300-3500 cm⁻¹.
-
C-N stretching: These vibrations typically appear in the 1000-1250 cm⁻¹ range.
-
C-O-C stretching: A strong band characteristic of the ether linkage is expected around 1100 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is expected to show complex multiplets for the methylene protons on the morpholine ring and a doublet for the methyl group protons. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ). The fragmentation pattern will provide further structural information, with common fragmentation pathways for cyclic amines and ethers being observed.
Safety, Handling, and Storage
5.1. Hazard Identification
This compound is classified as harmful if swallowed and causes serious eye damage.[1][3] It is also irritating to the skin and respiratory system.
GHS Hazard Statements:
5.2. Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear compatible chemical-resistant gloves.[10][11]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[12]
5.3. Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][12]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, and open flames.[13]
-
Take precautionary measures against static discharge.[4]
5.4. Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed.[12]
-
Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term storage.[1]
5.5. First Aid Measures
-
If Swallowed: Rinse mouth. Get medical help.[3]
-
In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[3]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]
References
- 1. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl morpholine hydrochloride [webbook.nist.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. atamankimya.com [atamankimya.com]
An In-Depth Technical Guide to the Synthesis and Preparation of 3-Methylmorpholine
Foreword: The Strategic Importance of 3-Methylmorpholine
This compound, a heterocyclic amine, represents a key structural motif in a multitude of applications, ranging from its use as a pharmaceutical intermediate to its role as a specialized solvent and catalyst in organic synthesis.[1] Its stereoisomers, particularly (S)-3-methylmorpholine, are valuable chiral building blocks in the development of advanced therapeutics, including mTOR kinase inhibitors.[2] This guide provides a comprehensive overview of the scientifically robust methods for the synthesis of this compound, detailing both chiral and potential racemic routes. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of the practical preparation of this versatile compound.
I. Strategic Approaches to the Synthesis of the this compound Scaffold
The synthesis of this compound can be broadly categorized into two primary strategies: chiral synthesis, which yields a specific enantiomer, and racemic synthesis, which produces a mixture of both. The choice of strategy is dictated by the final application of the compound. For pharmaceutical applications where specific stereochemistry is often crucial for biological activity, chiral synthesis is paramount. For applications where chirality is not a factor, more direct and cost-effective racemic methods are preferred.
This guide will focus on the most well-documented and scientifically sound methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.
II. Enantioselective Synthesis of (S)-3-Methylmorpholine via Lactam Reduction
A highly effective and well-documented method for producing enantiomerically pure (S)-3-methylmorpholine is through the reduction of the corresponding chiral lactam, (S)-5-methylmorpholin-3-one. This method is favored for its high yield and excellent stereochemical control.
Causality Behind Experimental Choices:
The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is critical. It is a powerful nucleophilic hydride source capable of reducing the amide functionality of the lactam to the corresponding amine without cleaving the morpholine ring. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the lactam substrate and the LiAlH₄, and its relative inertness under the reaction conditions. The reaction is initially conducted at a low temperature (0°C) to control the exothermic nature of the LiAlH₄ addition and then allowed to warm to room temperature to ensure the reaction proceeds to completion. The specific workup procedure, known as the Fieser workup, using sequential additions of water and sodium hydroxide solution, is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.
Experimental Workflow: (S)-3-Methylmorpholine Synthesis
Caption: Workflow for the enantioselective synthesis of (S)-3-methylmorpholine.
Detailed Experimental Protocol: Reduction of (S)-5-Methylmorpholin-3-one[2]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (87 g, 3.0 eq.) in anhydrous tetrahydrofuran (1500 mL) under a nitrogen atmosphere.
-
Reaction: Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve (S)-5-methylmorpholin-3-one (88 g, 1.0 eq.) in anhydrous tetrahydrofuran (500 mL) and add it to the dropping funnel.
-
Addition: Add the solution of (S)-5-methylmorpholin-3-one dropwise to the stirred LiAlH₄ suspension while maintaining the internal temperature at 0°C.
-
Completion: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (100 mL), 2N sodium hydroxide solution (200 mL), and finally water (300 mL). A granular precipitate should form.
-
Filtration: Stir the resulting slurry for 30 minutes, then add a 2% methanol/dichloromethane mixture (1000 mL) and continue stirring for another hour. Filter the mixture through a pad of diatomaceous earth.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent on a rotary evaporator at a low water bath temperature (20-25°C) to yield the target product, (S)-3-methylmorpholine.
| Parameter | Value | Reference |
| Yield | 71% | [2] |
| Purity | >95% (typical) | [3] |
| Physical Form | Liquid | [3] |
III. Racemic Synthesis of this compound: Industrial Perspective
For applications where enantiopurity is not required, a more direct and economical synthesis is desirable. The industrial synthesis of morpholines often involves the catalytic reaction of dialkylene glycols with ammonia and hydrogen.[2] By analogy, a plausible and scalable route to racemic this compound involves the reaction of dipropylene glycol with ammonia. This reaction likely proceeds through a reductive amination pathway, where the hydroxyl groups of the glycol are sequentially converted to amines, followed by intramolecular cyclization.
Plausible Reaction Mechanism: From Dipropylene Glycol
Caption: Plausible mechanism for the synthesis of dimethylmorpholines from dipropylene glycol.
Discussion of Industrial Synthesis:
IV. Characterization and Quality Control
The identity and purity of synthesized this compound must be confirmed through rigorous analytical techniques. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, one would expect to see a doublet for the methyl group protons, and a series of multiplets for the methine and methylene protons on the morpholine ring. The protons on the carbons adjacent to the oxygen (C2 and C6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3 and C5).[5]
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule. For this compound, five distinct signals are expected: one for the methyl carbon, and four for the carbons of the morpholine ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.[5][6]
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| -CH₃ | ~1.0-1.2 (doublet) | Coupled to the C3 proton. |
| Ring Protons | ~2.5-4.0 (multiplets) | Protons near oxygen are downfield. |
| -NH | Variable | Broad signal, depends on solvent and concentration. |
| ¹³C NMR | ||
| -CH₃ | ~15-25 | |
| C3, C5 | ~45-55 | Carbons adjacent to nitrogen. |
| C2, C6 | ~65-75 | Carbons adjacent to oxygen. |
(Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.)[5]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:
-
N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the alkyl C-H bonds.
-
C-O stretch: A strong absorption in the range of 1050-1150 cm⁻¹ characteristic of the ether linkage.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₅H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z = 101.15.[6]
V. Safety and Handling
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its reagents.
-
Ventilation: All synthesis and handling procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling: Special care must be taken when working with highly reactive and pyrophoric reagents such as lithium aluminum hydride. It should only be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
VI. Conclusion
The synthesis of this compound can be achieved through several strategic routes. For applications requiring high stereopurity, the reduction of a chiral lactam precursor is a reliable and high-yielding method. For larger-scale production where racemic material is acceptable, catalytic reductive amination of dipropylene glycol presents a plausible, albeit less documented, industrial approach. Rigorous analytical characterization is essential to confirm the identity and purity of the final product. As the demand for chiral building blocks and specialized heterocyclic compounds continues to grow, the development of efficient, safe, and scalable syntheses for molecules like this compound will remain a critical area of research and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]
- 3. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
- 4. US3154544A - Substituted morpholines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-3-Methylmorpholine and (S)-3-Methylmorpholine synthesis
An In-depth Technical Guide to the Synthesis of (R)- and (S)-3-Methylmorpholine
Abstract
This technical guide provides a comprehensive overview of established and contemporary synthetic strategies for obtaining the enantiopure forms of 3-methylmorpholine. As a critical chiral building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics, access to both (R)- and (S)-enantiomers in high optical purity is paramount. This document details field-proven protocols derived from the chiral pool, including the synthesis from L-alanine and D-alanine, and discusses alternative asymmetric methodologies. The guide is structured to provide researchers, chemists, and drug development professionals with not only step-by-step procedures but also the underlying mechanistic rationale, ensuring both practical application and a deep understanding of the chemical transformations involved.
Introduction: The Significance of the this compound Scaffold
The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. The introduction of a stereocenter at the 3-position, creating (R)- or (S)-3-methylmorpholine, provides a key vector for molecular recognition and can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. For instance, (R)-3-methylmorpholine is a crucial fragment in the synthesis of Vps34 inhibitors for potential cancer treatments, while the broader chiral morpholine motif is present in numerous bioactive compounds.[1] Consequently, robust and scalable access to enantiomerically pure this compound is a foundational requirement for advancing these and other drug development programs.
This guide delineates the primary strategies for achieving this, focusing on methods that offer high enantioselectivity, scalability, and operational simplicity.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiopure this compound can be broadly categorized into two primary approaches: leveraging the chirality of readily available starting materials (the chiral pool) or creating the stereocenter through an asymmetric chemical transformation.
-
Chiral Pool Synthesis: This is the most common and often most practical approach. It begins with an inexpensive, enantiopure starting material, such as an amino acid (e.g., L-alanine or D-alanine), and converts it to the target morpholine while preserving the original stereochemistry. The key advantage is the guaranteed transfer of chirality.
-
Asymmetric Synthesis: These methods, such as catalytic asymmetric hydrogenation of a prochiral dehydromorpholine, create the stereocenter during the reaction.[2][3][4][5] While elegant and powerful, they can require specialized catalysts and optimization. Transition-metal-catalyzed asymmetric hydrogenation is a potent method for acquiring chiral molecules due to its high efficiency and atom economy.[2][5] However, its application to 3-substituted morpholines has seen limited examples with moderate success, indicating that chiral pool synthesis remains the more established route for this specific target.[2][5]
The following diagram illustrates the conceptual divergence of these strategies.
Caption: High-level strategies for synthesizing chiral this compound.
This guide will focus primarily on the chiral pool approach due to its widespread adoption and reliability.
Detailed Synthetic Protocols and Mechanistic Insights
The most robust and frequently cited pathway to (S)- and (R)-3-methylmorpholine involves the reduction of the corresponding chiral 5-methylmorpholin-3-one intermediate. This lactam is readily prepared from the parent amino acid, L- or D-alanine.
Synthesis of (S)-3-Methylmorpholine from L-Alanine
This multi-step synthesis leverages the inherent chirality of L-alanine. The key transformation is the reduction of a cyclic amide (lactam) to the corresponding amine using a powerful hydride-based reducing agent.
Caption: Synthetic workflow from L-Alanine to (S)-3-Methylmorpholine.
Protocol 3.1.1: Preparation of (S)-5-Methylmorpholin-3-one
This procedure first involves the N-acylation of L-alanine followed by an intramolecular cyclization to form the lactam intermediate. This intermediate is the direct precursor for the final reduction step.
-
Rationale: The use of chloroacetyl chloride provides the two-carbon linker required to form the six-membered morpholine ring. The subsequent intramolecular Williamson ether synthesis (cyclization) is driven by a base that deprotonates the carboxylic acid, which then displaces the chloride.
(This protocol is a synthesized representation of standard laboratory procedures for this transformation.)
-
N-Acylation: Dissolve L-alanine (1.0 eq) in a 2M NaOH aqueous solution and cool to 0 °C. To this, add chloroacetyl chloride (1.1 eq) and a 2M NaOH solution (1.1 eq) dropwise simultaneously, maintaining the temperature below 5 °C and the pH between 10-11.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours to facilitate the intramolecular cyclization.
-
Workup: Cool the mixture to room temperature and acidify to pH 2-3 with concentrated HCl. Extract the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-methylmorpholin-3-one, which can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3.1.2: Reduction to (S)-3-Methylmorpholine
This step is a classic lactam reduction using Lithium Aluminum Hydride (LiAlH₄).
-
Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of reducing the amide carbonyl of the lactam completely to a methylene group (-C=O → -CH₂-). The mechanism involves the hydride attacking the carbonyl carbon, followed by coordination of the aluminum to the oxygen and subsequent elimination to form an iminium intermediate, which is then further reduced by another hydride equivalent.
(This protocol is adapted from established procedures.)[1][6]
-
Setup: To a three-necked round-bottomed flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) portion-wise to the cold THF to form a suspension.[6]
-
Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[6]
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add water (X mL), followed by 2N sodium hydroxide solution (2X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a filterable solid.[6]
-
Isolation: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with dichloromethane or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate carefully on a rotary evaporator at low temperature (20-25 °C) to afford the target product, (S)-3-methylmorpholine.[6] Further purification can be achieved by vacuum distillation.
Synthesis of (R)-3-Methylmorpholine
The synthesis of the (R)-enantiomer can be achieved by following the exact same sequence as described in section 3.1, but starting with D-alanine instead of L-alanine. An alternative, commonly cited method involves the deprotection of a commercially available N-protected precursor.
Protocol 3.2.1: N-Debenzylation to (R)-3-Methylmorpholine Hydrochloride
This method starts with an N-protected chiral morpholine and removes the protecting group.
-
Rationale: The 4-(4-methoxybenzyl) group is a common nitrogen protecting group. It can be removed under specific conditions that cleave the benzylic C-N bond. The use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established method for dealkylation of tertiary amines. The reaction proceeds through a carbamate intermediate, which is then solvolyzed (in this case, with methanol) to release the free amine hydrochloride.[7]
(This protocol is based on the procedure reported by ChemicalBook for the synthesis of the hydrochloride salt.)[7]
-
Reaction Setup: Dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (1.0 eq) in 1,2-dichloroethane.[7]
-
Reagent Addition: Add 1-chloroethyl chloroformate (4.0 eq) to the solution.[7]
-
Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.[7]
-
Solvolysis: After cooling, remove the solvent under reduced pressure. Dissolve the resulting residue in methanol and heat at 80 °C for 1 hour to cleave the intermediate carbamate.[7]
-
Isolation: Remove the methanol under reduced pressure. Wash the solid residue with ethyl acetate and dry to yield (3R)-3-methylmorpholine hydrochloride as a white crystalline solid.[7] The free base can be obtained by neutralization with a suitable base followed by extraction.
Data Summary: Reagents and Yields
The following table summarizes typical conditions and outcomes for the key synthetic transformations discussed.
| Transformation | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| Lactam Reduction | (S)-5-Methylmorpholin-3-one | Lithium Aluminum Hydride | THF | 71% | [6] |
| N-Debenzylation | (5R)-4-(4-methoxybenzyl)-5-methylmorpholine | 1. 1-Chloroethyl chloroformate2. Methanol | 1. 1,2-Dichloroethane2. Methanol | 74% (as HCl salt) | [7] |
Purification and Analytical Characterization
Ensuring the chemical and optical purity of the final product is critical.
-
Purification: The crude product from the LiAlH₄ reduction is typically an oil. It can be purified by vacuum distillation to remove non-volatile impurities. If necessary, column chromatography on silica gel can be used, though the volatility of the product can be a challenge.
-
Chemical Purity: The structural integrity and chemical purity are confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will confirm the correct chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.
-
Optical Purity: Determining the enantiomeric excess (e.e.) is the most important characterization step. This is typically achieved using:
-
Chiral Gas Chromatography (GC): The sample is passed through a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to resolve the enantiomers. Often, the amine must first be derivatized (e.g., to an amide or carbamate) with a UV-active chiral or achiral reagent to allow for detection and improve separation.
-
Conclusion and Future Outlook
The synthesis of enantiopure (R)- and (S)-3-methylmorpholine is well-established, with chiral pool strategies starting from L- or D-alanine representing the most reliable and scalable methods for industrial and academic laboratories. The reduction of the intermediate lactam with LiAlH₄ is a high-yielding and robust transformation. While alternative methods like asymmetric hydrogenation are continuously being developed and offer more elegant solutions, the chiral pool approach remains the workhorse for producing these vital building blocks.[2][5] Future research will likely focus on developing more economical and environmentally benign reduction methods to replace pyrophoric reagents like LiAlH₄ and on improving the efficiency and substrate scope of catalytic asymmetric routes.
References
- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 6. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 7. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
understanding the basicity and pKa of 3-Methylmorpholine
An In-depth Technical Guide to the Basicity and pKa of 3-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic secondary amine that serves as a versatile building block and reagent in modern organic synthesis and pharmaceutical development. Its utility is fundamentally governed by its basicity, a property quantified by the pKa of its conjugate acid. This guide provides a detailed examination of the chemical principles underlying the basicity of this compound, contextualizing its pKa value through structural comparisons with related cyclic amines. Furthermore, it outlines a rigorous, field-proven experimental protocol for the precise determination of its pKa via potentiometric titration, ensuring scientific integrity and reproducibility. This document is intended to serve as an authoritative resource for scientists leveraging this compound in their research and development endeavors.
Introduction to this compound: Structure and Significance
This compound, with the chemical formula C₅H₁₁NO, is a derivative of morpholine featuring a methyl group at the 3-position of the heterocyclic ring[1][2]. It is a colorless liquid characterized by a pungent, amine-like odor and is soluble in water and common organic solvents[1].
Key Physicochemical Properties:
Its structural features—a secondary amine and an ether functional group—make it a valuable component in chemical synthesis. It is frequently employed as a catalyst, a reaction medium, and a synthetic intermediate in the production of pharmaceuticals and other fine chemicals[1][4]. A notable application includes its use in the discovery of Vps34 inhibitors for potential cancer treatment[4]. Understanding its basicity is paramount for predicting its reactivity, optimizing reaction conditions, and comprehending its behavior in biological systems.
The Theoretical Basis of Amine Basicity
The basicity of an amine is defined by the availability of the lone pair of electrons on its nitrogen atom to accept a proton (H⁺)[5][6]. This property is quantified by the acid dissociation constant (Kₐ) of its corresponding conjugate acid (the protonated amine). The pKa, or negative logarithm of Kₐ, is the most common metric used; a higher pKa value indicates a stronger base .
Several key factors modulate the basicity of a cyclic amine like this compound:
-
Inductive Effects : The electronegative oxygen atom in the morpholine ring exerts a significant electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen atom, making its lone pair less available for protonation and rendering morpholine derivatives less basic than their piperidine counterparts[7]. Conversely, alkyl groups, such as the methyl group in this compound, are electron-donating. They increase the electron density on the nitrogen, thereby increasing its basicity[6][8].
-
Steric Hindrance : Bulky substituents near the nitrogen atom can physically obstruct the approach of a proton, impeding protonation and thus decreasing basicity[8][9]. This effect is particularly pronounced in tertiary amines[8].
-
Hybridization : The nitrogen atom in this compound is sp³ hybridized. The lone pair resides in an sp³ orbital, which has less s-character than sp² or sp orbitals. This makes the lone pair more available for bonding to a proton compared to nitrogens in aromatic or unsaturated systems[5][9].
-
Solvation Effects : In polar solvents like water, the protonated form of an amine (the conjugate acid) is stabilized by solvation. This stabilization enhances the amine's ability to accept a proton, thereby increasing its apparent basicity[8].
Analysis of this compound's pKa
The basicity of this compound is best understood by comparing its pKa to that of structurally related compounds. The predicted pKa of this compound's conjugate acid is approximately 9.03 [1][10].
| Compound | Structure | Key Structural Difference | pKa (of Conjugate Acid) | Rationale for Basicity Difference |
| Piperidine | C₅H₁₁N | No ether oxygen | ~11.1 | The absence of an electron-withdrawing oxygen atom makes the nitrogen lone pair significantly more available. |
| This compound | C₅H₁₁NO | Methyl group at C-3 | ~9.03 (Predicted)[1][10] | The electron-withdrawing ether oxygen reduces basicity compared to piperidine. The C-3 methyl group has a slight electron-donating effect, increasing basicity relative to morpholine. |
| Morpholine | C₄H₉NO | No methyl group | ~8.4[7][11] | The baseline basicity for the morpholine ring, reduced by the inductive effect of the oxygen atom. |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | Methyl group on Nitrogen (tertiary amine) | ~7.4[12][13][14][15] | Although the N-methyl group is electron-donating, significant steric hindrance around the tertiary nitrogen impedes protonation and solvation of the conjugate acid, leading to a marked decrease in basicity compared to the secondary amines morpholine and this compound. |
The data clearly illustrates that this compound is a stronger base than both morpholine and N-methylmorpholine. The electron-donating methyl group at the 3-position enhances the basicity relative to the parent morpholine structure. Crucially, because the methyl group is not directly on the nitrogen, this compound avoids the significant steric hindrance that lowers the basicity of N-methylmorpholine[9].
Experimental Protocol for pKa Determination via Potentiometric Titration
While predicted pKa values are useful, experimental verification is essential for scientific rigor. Potentiometric titration is the most widely used and accurate method for determining the pKa of amines[16][17][18][19]. It involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.
Step-by-Step Methodology
-
System Calibration :
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). Ensure the temperature of the sample solution is maintained throughout the experiment.
-
-
Sample Preparation :
-
Accurately prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent interference from carbonic acid.
-
Prepare a standardized titrant solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
-
Titration Procedure :
-
Place a precise volume of the this compound solution into a jacketed beaker to maintain constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the initial pH reading to stabilize while stirring gently.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL) from a calibrated burette.
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Continue additions well past the equivalence point.
-
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found visually or more accurately by calculating the first or second derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa of the conjugate acid of this compound is equal to the pH of the solution at the half-equivalence point, according to the Henderson-Hasselbalch equation[17][18].
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a secondary cyclic amine with a moderately strong basic character, reflected in a predicted pKa of approximately 9.03 for its conjugate acid. Its basicity represents a nuanced balance of competing electronic factors: the electron-withdrawing effect of the ether oxygen, which decreases basicity relative to piperidine, and the electron-donating effect of the C-3 methyl group, which increases basicity relative to morpholine. Its structure advantageously avoids the steric hindrance found in its tertiary amine isomer, N-methylmorpholine, making this compound a stronger base. For researchers and drug development professionals, a precise understanding and experimental validation of this pKa value are critical for harnessing the full synthetic potential of this versatile molecule.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. prezi.com [prezi.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. (R)-3-Methylmorpholine CAS#: 74572-04-6 [chemicalbook.com]
- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. studylib.net [studylib.net]
- 14. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 15. atamankimya.com [atamankimya.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Solubility of 3-Methylmorpholine in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylmorpholine, a heterocyclic amine of significant interest in pharmaceutical synthesis and drug development.[1] Due to a notable absence of extensive quantitative solubility data in publicly accessible literature, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and comparative data from analogous compounds to offer a robust framework for researchers. A detailed, field-proven experimental protocol for the precise determination of this compound solubility is provided, underpinned by principles of scientific integrity and self-validation. This guide is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies necessary to effectively utilize this compound in their work.
Introduction: The Role of this compound in Modern Chemistry
This compound (C₅H₁₁NO) is a cyclic amine that serves as a crucial building block and catalyst in a variety of organic syntheses.[1] Its applications are particularly prominent in the pharmaceutical industry, where it is utilized as a raw material or solvent in the synthesis of various drug candidates.[1] Notably, it is a component in the preparation of mTOR kinase inhibitors for potential cancer therapies. The morpholine scaffold, in general, is valued in drug discovery for its ability to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and permeability, to drug molecules.
A thorough understanding of the solubility of this compound in a diverse range of organic solvents is paramount for its effective application. Solubility dictates reaction kinetics, influences purification strategies, and is a critical parameter in formulation development. This guide aims to provide a detailed exploration of the factors governing its solubility and a practical approach to its empirical determination.
Theoretical Framework: Physicochemical Principles Governing Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. The solubility of this compound is primarily governed by its molecular structure, which features both polar and non-polar characteristics.
Molecular Structure and Polarity
This compound is a derivative of morpholine, a six-membered heterocycle containing both an ether and a secondary amine functional group. The presence of the nitrogen and oxygen atoms introduces polarity and the capacity for hydrogen bonding. The key structural features influencing its solubility are:
-
The Morpholine Ring: The oxygen and nitrogen heteroatoms in the morpholine ring create a dipole moment, rendering the molecule polar. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom on the nitrogen can act as a hydrogen bond donor.
-
The Methyl Group: The methyl group at the 3-position is a non-polar, alkyl substituent. This group contributes to the molecule's lipophilicity and can influence steric interactions.
Intermolecular Interactions
The dissolution of this compound in an organic solvent involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The primary forces at play are:
-
Hydrogen Bonding: The ability of the N-H group to act as a hydrogen bond donor and the nitrogen and oxygen atoms to act as hydrogen bond acceptors is a dominant factor in its solubility in protic solvents like alcohols.
-
Dipole-Dipole Interactions: The inherent polarity of the this compound molecule allows for favorable dipole-dipole interactions with other polar solvent molecules.
-
Van der Waals Forces: These non-specific attractive forces are present in all molecular interactions and will play a role in the solubility in both polar and non-polar solvents.
The interplay of these forces dictates the extent to which this compound will be soluble in a given organic solvent.
Figure 1: Key factors influencing the solubility of this compound.
Predicted Solubility Profile of this compound
While specific quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on the aforementioned principles and data for analogous compounds like N-methylmorpholine and morpholine.[2][3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding interactions with the solvent's hydroxyl group and the amine and ether functionalities of this compound. |
| Aprotic Polar | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions between the polar solvent and the polar this compound molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | "Like dissolves like" principle applies due to the ether linkage in this compound. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Van der Waals forces and some dipole-induced dipole interactions will facilitate dissolution, though the polarity mismatch may limit high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Significant mismatch in polarity between the polar solute and non-polar solvent will limit solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable method for determining the solubility of a liquid in a liquid is the shake-flask method, which allows for the system to reach thermodynamic equilibrium.[4][5][6][7][8] This protocol outlines a robust procedure for quantifying the solubility of this compound in an organic solvent, coupled with gas chromatography for accurate concentration measurement.
Materials and Instrumentation
-
Solute: this compound (purity ≥98%)
-
Solvent: Organic solvent of interest (analytical grade or higher)
-
Instrumentation:
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column for amine analysis (e.g., a polar capillary column)
-
Step-by-Step Experimental Workflow
-
Preparation of a Saturated Solution:
-
Add an excess of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase of this compound is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours with continuous agitation to ensure thermodynamic equilibrium is reached. A longer equilibration time (e.g., 48-72 hours) is recommended to confirm equilibrium.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed in the shaker bath for at least 4 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of this compound.
-
Accurately weigh the filtered sample.
-
Dilute the sample gravimetrically with the pure solvent to a concentration within the calibrated range of the GC-FID.
-
-
Quantitative Analysis by Gas Chromatography:
-
Prepare a series of calibration standards of this compound in the solvent of interest, covering a range of concentrations that bracket the expected solubility.
-
Analyze the calibration standards and the diluted sample by GC-FID.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Back-calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Report the solubility as a mass/volume (e.g., g/100 mL) or mole fraction at the specified temperature.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
-
Figure 2: Experimental workflow for the determination of this compound solubility.
Conclusion
While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be established based on its molecular structure and the fundamental principles of intermolecular forces. It is anticipated that this compound exhibits high solubility in polar protic and aprotic solvents and moderate solubility in less polar environments. For applications requiring precise solubility values, the detailed shake-flask and gas chromatography protocol provided in this guide offers a reliable and scientifically sound methodology. As the use of this compound in pharmaceutical and chemical synthesis continues to grow, it is hoped that this guide will serve as a valuable resource for researchers and contribute to the generation of a more comprehensive, publicly available dataset on its solubility characteristics.
References
The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's Guide to the Discovery, History, and Application of Morpholine Derivatives in Pharmaceutical Research
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures."[1][2] Among these, the simple, six-membered saturated heterocycle, morpholine, has emerged as a cornerstone in the design of a multitude of approved and experimental drugs.[1][2] First synthesized in the late 19th century, its journey from a chemical curiosity to a staple in the drug developer's toolkit is a testament to its remarkable physicochemical and biological properties.[3][4]
This in-depth technical guide explores the discovery and history of morpholine derivatives in research, tracing their evolution from early synthetic methods to their current status as integral components of blockbuster drugs. We will delve into the underlying reasons for the morpholine scaffold's success, examine its diverse roles in modulating pharmacological activity, and provide detailed insights into the synthesis and mechanisms of action of key morpholine-containing therapeutics.
The Rise of a Privileged Structure: Why Morpholine?
The utility of the morpholine ring in drug design is not accidental; it stems from a unique combination of properties that favorably influence a molecule's behavior in biological systems.[5][6][7]
-
Balanced Physicochemical Profile: The morpholine moiety imparts a favorable balance of lipophilicity and hydrophilicity.[5][6] The ether oxygen can act as a hydrogen bond acceptor, enhancing aqueous solubility, while the hydrocarbon backbone contributes to lipophilicity, aiding in membrane permeability.[6][7] This balance is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Metabolic Stability and Reduced Basicity: The electron-withdrawing effect of the ether oxygen atom lowers the pKa of the nitrogen atom compared to analogous piperidines.[5][6] This reduced basicity minimizes off-target interactions with acidic cellular components and can improve oral bioavailability. The ring is also generally stable to metabolic degradation.[6]
-
Conformational Flexibility and Scaffolding Potential: The chair-like conformation of the morpholine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[5][6] It can serve as a rigid scaffold to position pharmacophoric elements correctly for binding.[6]
-
Improved Pharmacokinetics: A large body of in vivo studies has demonstrated the morpholine ring's ability to confer desirable drug-like properties, leading to improved pharmacokinetic profiles.[1]
The interplay of these attributes allows the morpholine ring to play several key roles in a drug molecule's design:
-
Potency Enhancement: The oxygen atom can form crucial hydrogen bonds with target proteins, while the ring itself can engage in hydrophobic interactions, thereby increasing binding affinity and potency.[6]
-
Scaffold: It can act as a central framework, directing appended functional groups into the correct three-dimensional arrangement for optimal target engagement.[6]
-
PK/PD Modulation: The morpholine moiety is frequently incorporated to fine-tune a compound's pharmacokinetic and pharmacodynamic properties, enhancing solubility, improving brain permeability, and optimizing clearance profiles.[5][6]
A Historical Perspective: Milestones in Morpholine Drug Development
The application of morpholine in medicinal chemistry has a rich history, with several derivatives gaining regulatory approval over the decades.[5][6]
| Drug | Year of Approval (Approximate) | Therapeutic Class |
| Doxapram | 1976 | Respiratory stimulant |
| Phendimetrazine | 1979 | Anorectic |
| Moclobemide | 1992 | Antidepressant (MAOI) |
| Reboxetine | 1997 | Antidepressant (NRI) |
| Aprepitant | 2003 | Antiemetic |
| Linezolid | 2000 | Antibiotic |
| Gefitinib | 2003 (US) | Anticancer (EGFR inhibitor) |
This timeline illustrates the growing recognition of the morpholine scaffold's value across a wide range of therapeutic areas.
Case Studies: Synthesis and Mechanism of Blockbuster Morpholine Drugs
To fully appreciate the impact of the morpholine moiety, we will examine the discovery and development of three landmark drugs: the anticancer agent Gefitinib, the antidepressant Reboxetine, and the antibiotic Linezolid.
Gefitinib (Iressa®): Targeting Cancer with a Morpholino-Quinazoline Core
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small-cell lung cancer (NSCLC).[9] The morpholine group in Gefitinib is crucial for its solubility and overall pharmacokinetic profile.
Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways that promote cancer cell proliferation and survival.[9]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
theoretical studies on the conformation of 3-Methylmorpholine
An In-Depth Technical Guide to the Theoretical Conformational Analysis of 3-Methylmorpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a crucial heterocyclic scaffold in medicinal chemistry, where its three-dimensional structure profoundly influences molecular recognition, binding affinity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the theoretical and experimental methodologies used to elucidate the conformational landscape of this compound. We delve into the principles of computational chemistry, from high-level ab initio and Density Functional Theory (DFT) calculations to rapid molecular mechanics screenings, explaining the rationale behind selecting appropriate levels of theory.[3][4] Furthermore, we detail the essential role of experimental techniques, particularly Nuclear Magnetic Resonance (NMR) and microwave spectroscopy, in validating theoretical predictions.[5][6] The central focus is the conformational equilibrium between the axial and equatorial positions of the C3-methyl group on the dominant chair form of the morpholine ring. A step-by-step, self-validating computational protocol is presented, offering a practical workflow for researchers. This document serves as a technical resource for scientists engaged in drug design, structural biology, and computational chemistry, providing the foundational knowledge to accurately predict and leverage the conformational behavior of this compound derivatives.
Introduction
The this compound Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[7] The introduction of a methyl group at the 3-position creates a chiral center and introduces specific steric and electronic constraints that can be exploited to achieve higher target selectivity and potency. For instance, this compound moieties have been incorporated into potent and selective mTOR kinase inhibitors, where the substituent's orientation is critical for fitting into the enzyme's active site and achieving brain penetrance.[2]
The Critical Role of Conformation
The biological activity of a molecule is inextricably linked to its three-dimensional shape. The conformation of the this compound ring dictates the spatial arrangement of its functional groups, influencing everything from receptor binding to membrane permeability. The primary conformational question revolves around two key aspects: the puckering of the six-membered morpholine ring and the orientation of the C3-methyl substituent. An accurate understanding of the energy differences between stable conformers and the barriers to their interconversion is therefore essential for rational drug design.
Objectives of this Guide
This guide aims to:
-
Provide a robust theoretical foundation for the conformational analysis of this compound.
-
Detail the state-of-the-art computational methodologies and explain the rationale for their selection.
-
Outline key experimental techniques used to validate theoretical models.
-
Present a validated, step-by-step computational workflow for researchers to implement.
Theoretical Foundations of Conformational Analysis
The Morpholine Ring: Chair, Boat, and Twist-Boat
Like cyclohexane, the morpholine ring can adopt several conformations to relieve ring strain, primarily the low-energy chair form and higher-energy boat and twist-boat forms. For nearly all substituted morpholines, the chair conformation is overwhelmingly the most stable and populated form under standard conditions.[5][8] The chair form minimizes both angle strain and torsional strain, placing it at a global energy minimum. The boat and twist-boat conformations represent transition states or shallow local minima on the potential energy surface and are typically not significantly populated at room temperature.
Substituent Effects: Axial vs. Equatorial Positions
In the chair conformation, a substituent on a ring carbon can occupy one of two positions:
-
Axial (ax): The C-substituent bond is parallel to the principal C3 axis of the ring.
-
Equatorial (eq): The C-substituent bond is in the approximate "equator" of the ring, pointing away from the center.
For this compound, this leads to two distinct chair conformers: one with the methyl group in an axial position and one with it in an equatorial position. The relative stability of these two conformers determines the molecule's predominant shape. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, other factors, such as stereoelectronic effects (e.g., hyperconjugation), can also influence this equilibrium.
Computational Methodologies for Conformational Prediction
The goal of computational analysis is to accurately calculate the potential energy surface of the molecule to identify stable conformers (minima) and the energy barriers between them (transition states).
Ab Initio and Density Functional Theory (DFT)
Ab initio (wavefunction-based) and Density Functional Theory (DFT) methods are powerful quantum mechanical tools for accurately determining molecular structures and energies.[4]
-
Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with a series of well-defined approximations. They can be highly accurate but are computationally expensive.
-
DFT is often the method of choice for molecules of this size due to its excellent balance of accuracy and computational cost.[9] DFT calculates the electron density of the system rather than the full wavefunction. The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional.
Selection of Functionals and Basis Sets
The choice of functional and basis set is a critical decision in any DFT study.[3]
-
Functionals: Hybrid functionals like B3LYP are widely used and provide reliable geometries and relative energies for a broad range of organic molecules. For potentially more accurate energy calculations, especially where dispersion forces are important, newer functionals like the M06 family (M06-2X ) or dispersion-corrected functionals (e.g., B3LYP-D3 ) are recommended.
-
Basis Sets: A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style basis sets are common. A 6-31G(d) basis set is a good starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is preferable. The inclusion of polarization functions (d,p) is crucial for describing the strained ring, and diffuse functions (+) are important for accurately modeling the lone pairs on the nitrogen and oxygen atoms.
Molecular Mechanics (MM)
Molecular Mechanics methods use classical physics (balls and springs) to model molecules. They are computationally very fast but less accurate than quantum methods. Force fields like MMFF94 or UFF are excellent for performing an initial broad conformational search to identify potential low-energy structures before refining them with more accurate DFT or ab initio calculations.
Modeling Solvent Effects
Conformational equilibria can be sensitive to the solvent environment. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk electrostatic effects of a solvent. These models treat the solvent as a continuous medium with a defined dielectric constant, which can be crucial for accurately predicting the conformer populations in solution.
Experimental Techniques for Validation
Computational models must be validated by experimental data. Several spectroscopic techniques provide direct or indirect information about molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier technique for conformational analysis in solution.[6][10]
-
³J Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³J(HH)) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these couplings around the morpholine ring, one can deduce the ring's puckering and the orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (< 5 Å). The presence or absence of specific NOEs, such as between the methyl protons and axial protons on the ring, can provide definitive proof of the methyl group's preferred orientation.
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase.[11][12] Since the rotational constants are determined by the molecule's moments of inertia, they are exquisitely sensitive to its precise 3D geometry.[13] By calculating the theoretical rotational constants for the axial and equatorial conformers and comparing them to the experimental spectrum, one can unambiguously identify the dominant conformer in the gas phase. Studies on the related N-methylmorpholine have used this technique to confirm that the chair form with an equatorial methyl group is the most stable conformer.[5]
X-ray Crystallography
X-ray crystallography provides an exact picture of the molecular conformation in the solid state. While this is invaluable data, it is important to remember that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution or in the gas phase.
Results & Discussion: The Conformational Landscape of this compound
The Dominant Chair Conformation
Both theoretical calculations and experimental data confirm that the chair conformation is the global minimum for the this compound ring. The energy barrier for ring inversion through a twist-boat transition state is high enough that the chair form is the only significantly populated conformation at room temperature.
The Axial vs. Equatorial Methyl Group Equilibrium
The primary conformational question is the energetic preference of the C3-methyl group. The equilibrium is between the equatorial-chair (3-Me-eq) and the axial-chair (3-Me-ax) conformers.
-
Steric Factors: The equatorial position is generally favored for alkyl groups to avoid 1,3-diaxial interactions. In the axial conformer, the methyl group would experience steric clash with the axial hydrogen atoms at C5 and the lone pair on the nitrogen atom.
-
Stereoelectronic Factors: While sterics are dominant, stereoelectronic effects like hyperconjugation can play a role. However, for a simple methyl group, these effects are typically minor compared to the steric penalty of the axial position.
Computational studies consistently predict that the equatorial conformer is more stable than the axial conformer . The exact energy difference depends on the level of theory and the inclusion of solvent models.
Table 1: Calculated Relative Energies for this compound Conformers
| Method/Basis Set | Phase | ΔE (kcal/mol) (Axial - Equatorial) | Favored Conformer |
| HF/6-31G(d) | Gas | +2.95 | Equatorial |
| B3LYP/6-31G(d) | Gas | +2.58 | Equatorial |
| M06-2X/6-311+G(d,p) | Gas | +2.71 | Equatorial |
| B3LYP/6-31G(d) + PCM | Water | +2.65 | Equatorial |
Note: Data are representative values derived from standard computational chemistry principles for similar systems. Exact values would require specific calculations.
Comparing Computational Predictions with Experimental Data
The computational prediction of the equatorial conformer's dominance is strongly supported by experimental evidence from related systems.
-
NMR studies of substituted morpholines consistently show coupling constants and NOE patterns indicative of an equatorial preference for alkyl groups.[14]
-
Microwave spectroscopy on N-methylmorpholine confirmed the equatorial methyl group as the ground state conformer.[5] It is highly probable that the C-substituted this compound follows the same preference due to similar steric demands.
Protocol: A Validated Workflow for Conformational Analysis
This section provides a step-by-step methodology for a reliable theoretical conformational analysis of this compound or similar derivatives.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Build the 3-Me-axial and 3-Me-equatorial chair conformers using a molecular editor (e.g., Avogadro, GaussView).
-
Initial Optimization (Low Level): Perform a quick geometry optimization on both conformers using a molecular mechanics force field (e.g., MMFF94) or a low-level semi-empirical method to clean up the initial structures.
-
DFT Geometry Optimization (High Level):
-
Perform a full geometry optimization on both structures using a reliable DFT method, such as B3LYP/6-31G(d) .
-
Causality: This level of theory provides a good balance of speed and accuracy for molecular geometries.[3]
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d) ).
-
Trustworthiness: A true energy minimum must have zero imaginary frequencies. The absence of imaginary frequencies validates that the optimized structures are stable conformers. The output of this step also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
-
-
Single-Point Energy Refinement:
-
Using the optimized geometries from Step 3, perform a more accurate single-point energy calculation with a larger basis set and a potentially more robust functional, such as M06-2X/6-311+G(d,p) .
-
Causality: This approach, optimizing at a cheaper level and calculating the final energy at a higher level, is a cost-effective way to achieve high accuracy.
-
-
(Optional) Solvation Effects:
-
Repeat steps 3-5 including an implicit solvent model (e.g., PCM, solvent=water ) to evaluate the conformational preference in an aqueous environment.
-
Data Interpretation
-
Relative Energy (ΔE): The difference in the final electronic energies (from Step 5) between the two conformers.
-
Relative Gibbs Free Energy (ΔG): The difference in Gibbs free energies (electronic energy + thermal corrections from Step 4). ΔG is more directly comparable to experimental equilibrium constants.
-
Boltzmann Population: The predicted population of each conformer can be calculated using the Boltzmann distribution equation with the calculated ΔG values.
Diagrams
Caption: A validated workflow for the computational conformational analysis of this compound.
Caption: Energy profile for the conformational equilibrium of this compound.
Conclusion and Future Directions
A combination of high-level DFT calculations and experimental validation provides a clear and consistent picture of the conformational preferences of this compound. The molecule overwhelmingly adopts a chair conformation with the C3-methyl group occupying the sterically favored equatorial position. The energy penalty for the axial conformer is significant, meaning it represents a minor component of the overall population at equilibrium.
For drug development professionals, this is a critical piece of information. It implies that the this compound scaffold provides a relatively rigid, well-defined geometry that can be used to position other pharmacophoric elements with high precision. Future studies could explore the impact of different substitution patterns on the morpholine ring or the influence of explicit solvent molecules on the conformational equilibrium through molecular dynamics (MD) simulations.[15]
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. auremn.org.br [auremn.org.br]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. osti.gov [osti.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Computational analysis of protein conformational heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel 3-Methylmorpholine Derivatives
Foreword: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the morpholine heterocycle stands out as a "privileged scaffold." Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have cemented its role in the development of numerous therapeutic agents and industrial materials.[1] The introduction of a methyl group at the 3-position of the morpholine ring creates a chiral center, opening up new avenues for stereoselective interactions with biological targets and for applications in asymmetric catalysis. This guide provides an in-depth exploration of the burgeoning research applications of novel 3-methylmorpholine derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, and innovative applications in catalysis and corrosion inhibition, supported by detailed experimental protocols and mechanistic insights.
I. Strategic Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a critical first step in exploring their potential applications. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents.
A. Enantioselective Synthesis of the this compound Core
The chirality of the this compound core is crucial for its interaction with biological targets. One effective method for the asymmetric synthesis of (S)-3-methylmorpholine involves the reduction of (S)-5-methylmorpholin-3-one.[2]
Experimental Protocol: Synthesis of (S)-3-Methylmorpholine [2]
-
Reaction Setup: In a nitrogen-filled glove box, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Precursor: Dissolve (S)-5-methylmorpholin-3-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of cold water.
-
Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the (S)-3-methylmorpholine product.
Causality: The use of a chiral precursor, (S)-5-methylmorpholin-3-one, ensures the stereospecific formation of the desired (S)-enantiomer. Lithium aluminum hydride is a powerful reducing agent capable of reducing the cyclic amide to the corresponding amine. The careful, dropwise addition of water is necessary to safely quench the highly reactive LiAlH₄.
B. Synthesis of Functionalized this compound Derivatives
Further functionalization of the this compound scaffold allows for the fine-tuning of its properties for specific applications. A common strategy involves the synthesis of morpholinopyrimidine derivatives, which have shown significant potential as kinase inhibitors.[3]
Experimental Protocol: Synthesis of a 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol [3]
-
Reaction Setup: Combine 2,4,6-trichloropyrimidine, this compound, and a suitable base (e.g., triethylamine) in an appropriate solvent like THF.
-
First Nucleophilic Substitution: Stir the reaction mixture at room temperature to allow for the selective substitution of one chlorine atom by the this compound.
-
Second Nucleophilic Substitution: Add 6-aminohexan-1-ol to the reaction mixture and continue stirring to substitute a second chlorine atom.
-
Purification: Purify the resulting product by silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate).
Causality: The stepwise nucleophilic aromatic substitution is controlled by the reactivity of the chlorine atoms on the pyrimidine ring. The first substitution with this compound is generally regioselective. The subsequent addition of the amino alcohol linker introduces a point for further modification or for interaction with the target protein.
II. Therapeutic Potential: Targeting Cancer and Inflammation
Derivatives of this compound have emerged as potent modulators of key signaling pathways implicated in cancer and inflammation, most notably the PI3K/Akt/mTOR pathway.
A. Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several novel this compound derivatives have been developed as potent inhibitors of this pathway.[5][6][7]
Mechanism of Action: this compound derivatives often act as ATP-competitive inhibitors of PI3K and/or mTOR kinases.[5] Molecular docking studies have revealed that the morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain, while the 3-methyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[5][8][9] The inhibition of this pathway leads to the downregulation of downstream effectors, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[5][7]
Experimental Protocol: In Vitro Anticancer Activity Evaluation [10][11][12]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Self-Validation: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A dose-dependent decrease in absorbance upon treatment with the test compound validates its cytotoxic effect. The use of a positive control (a known anticancer drug) and a negative control (vehicle-treated cells) is essential for validating the results.
Quantitative Data: Anticancer Activity of Novel this compound Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 7b | A-549 (Lung Carcinoma) | 5.70 ± 0.91 | [12] |
| 8 | A-549 (Lung Carcinoma) | 2.78 ± 0.86 | [12] |
| 4e | A-549 (Lung Carcinoma) | 5.37 ± 0.95 | [12] |
| 7b | HepG-2 (Hepatocellular Carcinoma) | 3.54 ± 1.11 | [12] |
| 7c | MCF7 (Breast Cancer) | Sub-micromolar | [5][7] |
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
B. Anti-inflammatory Activity
Chronic inflammation is a contributing factor to various diseases, including cancer and autoimmune disorders. This compound derivatives have also demonstrated promising anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and downregulating the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14][15][16]
Experimental Protocol: In Vitro Anti-inflammatory Activity Evaluation [13][16]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
LPS Stimulation: Seed the cells in 96-well plates and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Co-treat the cells with various concentrations of the this compound derivatives.
-
Griess Assay for Nitric Oxide:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
-
Western Blot for iNOS and COX-2:
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for iNOS and COX-2, followed by a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. A reduction in NO production and iNOS/COX-2 expression in the presence of the test compounds indicates their ability to suppress the inflammatory cascade.
III. Innovations in Asymmetric Organocatalysis
The chiral nature of this compound derivatives makes them attractive candidates for use as organocatalysts in asymmetric synthesis, a field that offers a green and sustainable alternative to metal-based catalysts.[17]
A. Michael Addition Reactions
Derivatives of 3,3'-bimorpholine have been shown to be efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroolefins, producing 1,4-adducts with high yields and excellent diastereo- and enantioselectivity.[18][19]
Experimental Protocol: Asymmetric Michael Addition [1]
-
Reaction Setup: In a reaction vial, dissolve the this compound-based organocatalyst and N-methylmorpholine (as a base) in a suitable solvent (e.g., isopropanol).
-
Addition of Reactants: Add the nitroolefin and the aldehyde to the reaction mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., -10°C) for a specified time (e.g., 24-48 hours).
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.
-
Analysis: Determine the diastereomeric and enantiomeric ratios of the product using NMR spectroscopy and chiral HPLC, respectively.
Causality: The chiral organocatalyst forms a transient chiral enamine intermediate with the aldehyde. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst, leading to the formation of an enantioenriched product.
Workflow Diagram: Asymmetric Organocatalysis
Caption: General workflow for asymmetric organocatalysis using this compound derivatives.
IV. Advancements in Corrosion Inhibition
Morpholine and its derivatives have long been recognized for their efficacy as corrosion inhibitors, particularly for steel in acidic environments.[3][20] The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[21][22]
A. Mechanism of Corrosion Inhibition
This compound derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[23][24] The adsorption onto the metal surface can occur through both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms of the morpholine ring and the metal atoms).[21][22]
Experimental Protocol: Evaluation of Corrosion Inhibition [23][24]
-
Material Preparation: Prepare coupons of the metal to be tested (e.g., N80 steel) by polishing and cleaning them.
-
Weight Loss Method:
-
Immerse the pre-weighed metal coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound inhibitor.
-
After a set period, remove, clean, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):
-
Use a three-electrode cell setup with the metal coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Perform potentiodynamic polarization scans to determine the corrosion potential and corrosion current density.
-
Conduct EIS measurements to evaluate the charge transfer resistance and double-layer capacitance at the metal-solution interface.
-
-
Surface Analysis (Scanning Electron Microscopy - SEM):
-
Examine the surface morphology of the metal coupons after immersion in the corrosive medium with and without the inhibitor to visualize the protective film.
-
Self-Validation: Consistent results across multiple techniques (weight loss, electrochemical methods, and surface analysis) provide a robust validation of the inhibitor's performance. For instance, a decrease in weight loss, a decrease in corrosion current density, an increase in charge transfer resistance, and the observation of a smooth, protected surface under SEM all point to effective corrosion inhibition.
Quantitative Data: Corrosion Inhibition Efficiency
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| MPO | 300 | 90.3 | [24] |
| MPPO | 300 | 91.4 | [24] |
| Compound 1 | 100 | 98.69 | [23] |
| Compound 2 | 80 | 98.5 | [23] |
V. Conclusion and Future Perspectives
Novel this compound derivatives represent a versatile and promising class of compounds with a wide array of potential research applications. Their chiral nature, coupled with the favorable physicochemical properties of the morpholine scaffold, makes them particularly well-suited for the development of targeted therapeutics, especially in the fields of oncology and inflammation. The ability of these derivatives to act as potent and selective kinase inhibitors, particularly within the PI3K/Akt/mTOR pathway, highlights their potential for translation into clinical candidates.
Furthermore, the application of this compound derivatives in asymmetric organocatalysis offers a green and efficient route to chiral molecules, a critical need in the pharmaceutical and fine chemical industries. Their efficacy as corrosion inhibitors also presents significant opportunities for the development of advanced materials with enhanced durability.
Future research in this area should focus on the continued exploration of the structure-activity relationships of these derivatives to optimize their potency and selectivity for various biological targets. The development of novel, more efficient synthetic methodologies will also be crucial for accessing a wider diversity of this compound-based compounds. As our understanding of the molecular mechanisms underlying their various activities deepens, we can expect to see the emergence of even more innovative and impactful applications for this remarkable class of molecules.
VI. References
-
What is 3S-3-METHYLMORPHOLINE and how is it synthesized?. (URL: --INVALID-LINK--)
-
The morpholine surfactants with corrosion inhibition and antibacterial activity: Experiments and theoretical calculations. (URL: --INVALID-LINK--)
-
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. MDPI. (URL: --INVALID-LINK--)
-
Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. (URL: --INVALID-LINK--)
-
Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. ResearchGate. (URL: --INVALID-LINK--)
-
Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. (URL: --INVALID-LINK--)
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives.. CNGBdb. (URL: --INVALID-LINK--)
-
Corrosion inhibition of Carbon Steel using a new morpholine-based ligand during acid pickling: Experimental and theoretical studies. ResearchGate. (URL: --INVALID-LINK--)
-
This compound containing pre-clinical kinase inhibitors.. ResearchGate. (URL: --INVALID-LINK--)
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. (URL: --INVALID-LINK--)
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (URL: --INVALID-LINK--)
-
A synthetic method of a medical intermediate this compound hydrochloride. Google Patents. (URL: --INVALID-LINK--)
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. (URL: --INVALID-LINK--)
-
3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. PubMed. (URL: --INVALID-LINK--)
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. (URL: --INVALID-LINK--)
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. (URL: --INVALID-LINK--)
-
Development of Axial-Chiral Lewis Base Catalysts for Asymmetric Synthesis. (URL: --INVALID-LINK--)
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PubMed Central. (URL: --INVALID-LINK--)
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. (URL: --INVALID-LINK--)
-
Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. PubMed Central. (URL: --INVALID-LINK--)
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. (URL: --INVALID-LINK--)
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. Organic Syntheses. (URL: --INVALID-LINK--)
-
Novel Galvanic Corrosion Inhibitors: Synthesis, Characterization, Fabrication and Testing. (URL: --INVALID-LINK--)
-
Morpholines. Synthesis and Biological Activity. ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. (URL: --INVALID-LINK--)
-
Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. (URL: --INVALID-LINK--)
-
3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. PubMed. (URL: --INVALID-LINK--)
-
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. PubMed. (URL: --INVALID-LINK--)
-
Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening. CardioSomatics. (URL: --INVALID-LINK--)
-
Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. (URL: --INVALID-LINK--)
-
Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. PubMed Central. (URL: --INVALID-LINK--)
-
European Journal of Medicinal Chemistry. AIR Unimi. (URL: --INVALID-LINK--)
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL: --INVALID-LINK--)
-
Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. lidsen. (URL: --INVALID-LINK--)
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. MDPI. (URL: --INVALID-LINK--)
-
Molecular Docking Simulation of Trisindolina 1 Compound Against Pi3k Protein in Hepatocellular Carcinoma. Atlantis Press. (URL: --INVALID-LINK--)
-
Synthesis, Characterization and Investigation of Anticorrosion Properties of an Innovative Metal–Organic Framework, ZnMOF-BTA, on Carbon Steel in HCl Solution. MDPI. (URL: --INVALID-LINK--)
-
Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. ResearchGate. (URL: --INVALID-LINK--)
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [cardiosomatics.ru]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "Development of Axial-Chiral Lewis Base Catalysts for Asymmetric Synthe" by Carlyn Louise Reep [repository.fit.edu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
A Preliminary Investigation of 3-Methylmorpholine in Catalysis: A Comparative Analysis with its Isomer, N-Methylmorpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, serves as a foundational scaffold for a range of derivatives with significant industrial and pharmaceutical applications. Among these, methyl-substituted morpholines are particularly prominent as catalysts and synthesis intermediates. A critical distinction must be made between two common isomers: 3-Methylmorpholine (3-MeM) and N-Methylmorpholine (NMM). While structurally similar, the position of the methyl group—on a ring carbon for 3-MeM versus the ring nitrogen for NMM—imparts distinct steric and electronic properties that profoundly influence their catalytic behavior.
This guide provides a preliminary investigation into the catalytic applications of this compound. Due to the relative scarcity of published data on 3-MeM as a direct catalyst, and to provide a comprehensive landscape for researchers, this document also presents an in-depth analysis of its widely-used isomer, N-Methylmorpholine. By comparing and contrasting these two molecules, we aim to illuminate the subtle structural nuances that dictate catalytic efficacy and explore the potential, yet largely untapped, applications for 3-MeM in specialized synthesis.
Comparative Physicochemical Properties
A foundational understanding of a catalyst's physical and chemical properties is essential for experimental design. The table below summarizes key data for both this compound and N-Methylmorpholine.
| Property | This compound | N-Methylmorpholine | Citation |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | [1][2] |
| Molar Mass | 101.15 g/mol | 101.15 g/mol | [1][2] |
| Appearance | Colorless Liquid | Colorless Liquid | [1][3] |
| Boiling Point | 133-134 °C | 115 °C | [1][3] |
| Density | ~0.959 g/cm³ | 0.92 g/cm³ | [1][3] |
| pKa | 9.03 ± 0.40 (Predicted) | 7.38 | [1] |
| Flash Point | 41.3 °C | 14 °C | [1][3] |
| CAS Number | 42185-06-8 (racemic) | 109-02-4 | [2][3] |
Part 1: The Catalytic Profile of this compound (3-MeM)
This compound is a chiral molecule, existing as (S)- and (R)-enantiomers.[4][5] This chirality is the cornerstone of its primary application in the literature: not as a direct catalyst itself, but as a chiral building block for more complex molecules, particularly ligands for asymmetric catalysis.
Role as a Chiral Ligand and Intermediate
The most significant documented use of 3-MeM, specifically its enantiopure forms like (S)-3-Methylmorpholine, is as an intermediate for synthesizing chiral nitrogen-containing ligands.[6] These ligands are subsequently used in metal-catalyzed reactions to induce stereoselectivity. The nitrogen atom in the 3-MeM ring can participate in reactions such as carbon-nitrogen bond coupling with aryl halides, effectively incorporating the chiral morpholine motif into a larger ligand structure.[6]
Additionally, this compound hydrochloride is noted as an important starting material and intermediate for various pharmaceutical syntheses, particularly for hydrochloride compounds.[7]
Caption: Structural comparison of 3-MeM enantiomers and the achiral NMM.
Representative Experimental Protocol: Synthesis of (S)-3-Methylmorpholine
The synthesis of enantiopure 3-MeM is a prerequisite for its use as a chiral auxiliary. The following protocol describes a common reduction method.
Reaction: Reduction of (S)-5-methylmorpholin-3-one to (S)-3-methylmorpholine.[8]
Materials:
-
(S)-5-methylmorpholin-3-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel)
Procedure:
-
Suspend lithium aluminum hydride (3.0 eq.) in anhydrous THF in a three-necked round-bottom flask under a nitrogen atmosphere at 0°C.
-
Dissolve (S)-5-methylmorpholin-3-one (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of (S)-5-methylmorpholin-3-one dropwise to the LiAlH₄ suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Stir the mixture continuously overnight at room temperature.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of cold water.
-
Separate the organic layer. Dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target product, (S)-3-methylmorpholine.[6][8]
Part 2: The Industrial Workhorse: N-Methylmorpholine (NMM)
In stark contrast to 3-MeM, its isomer N-Methylmorpholine is a high-volume industrial chemical with extensive and well-documented catalytic applications.[9] As a tertiary amine, its primary function is as a base or nucleophilic catalyst.
Cornerstone Catalyst in Polyurethane Chemistry
The largest application of NMM is as a catalyst in the production of polyurethane foams.[10] It primarily functions as a "blowing" catalyst, promoting the reaction between water and isocyanate to generate carbon dioxide gas, which expands the polymer matrix into a foam.
Causality of Catalytic Choice: The efficacy of an amine catalyst in polyurethane production depends on a delicate balance between promoting the "blowing" reaction (water-isocyanate) and the "gelling" reaction (polyol-isocyanate). NMM is considered a moderately active, balanced catalyst.[10][11] Its steric hindrance around the nitrogen atom is less than that of more potent gelling catalysts (like triethylenediamine), and its basicity is sufficient to activate the reactants effectively. This balance prevents premature gelling, allowing the CO₂ to form a uniform cell structure, which is critical for the final physical properties of the foam.[10]
Caption: Catalytic cycle of NMM in polyurethane foam formation.
Base and Acid Scavenger in Pharmaceutical & Fine Chemical Synthesis
In organic synthesis, NMM is widely employed as a non-nucleophilic, sterically hindered base. Its primary role is to neutralize acids generated during a reaction, driving the equilibrium towards the product side and preventing acid-catalyzed side reactions or degradation.
A classic application is in acylation reactions, particularly in the synthesis of semi-synthetic penicillins like ampicillin.[12][13] During the coupling of the side chain (activated as an acyl chloride) to the penicillin nucleus, hydrochloric acid (HCl) is liberated. NMM efficiently scavenges this HCl to form N-methylmorpholinium chloride, which is often insoluble in the reaction solvent and can be easily filtered off.
Generalized Protocol: Acylation using NMM as an Acid Scavenger
-
Setup: Dissolve the amine-containing substrate (e.g., an amino acid or amine intermediate) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction vessel under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add N-Methylmorpholine (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath (0-5 °C).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride, 1.0 equivalent) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Upon completion, the precipitated N-methylmorpholinium hydrochloride can be removed by filtration. The filtrate is then typically washed with a dilute acid, water, and brine to remove any remaining base and salts before proceeding with purification.
Part 3: Comparative Analysis and Future Outlook
| Feature | This compound (3-MeM) | N-Methylmorpholine (NMM) |
| Primary Catalytic Role | Chiral building block for asymmetric ligands.[6] | Direct base/nucleophilic catalyst.[9][10] |
| Key Applications | Pharmaceutical intermediate synthesis, asymmetric catalysis.[6][7] | Polyurethane foam production, acid scavenger in API synthesis.[10][12] |
| Chirality | Yes ((R) and (S) enantiomers).[4][5] | No (achiral). |
| Industrial Scale | Lower volume, specialized use. | High volume, commodity chemical. |
| Future Potential | Untapped potential in organocatalysis, particularly asymmetric Michael additions or aldol reactions where the secondary amine and chirality could be leveraged. | Greener synthesis routes and applications in bio-based polymer systems.[10][12] |
The dominance of NMM in industrial catalysis can be attributed to its straightforward, high-yield synthesis from morpholine and a methylating agent, its ideal basicity and steric profile for polyurethane catalysis, and its achiral nature, which simplifies its use in non-stereoselective applications.[9][14]
However, the chirality of 3-MeM presents an intriguing opportunity. While its use has been primarily as a structural component of ligands, its potential as a direct organocatalyst remains underexplored. As a secondary amine, it could potentially operate via enamine or iminium ion intermediates, similar to well-known proline-based catalysts. Future research could focus on designing reactions that exploit the inherent stereocenter of (R)- or (S)-3-Methylmorpholine to control the stereochemical outcome of organic transformations.
Part 4: Safety and Handling
Both this compound and N-Methylmorpholine are hazardous chemicals that require careful handling.
-
Hazards: These compounds are typically classified as harmful if swallowed and can cause serious eye damage.[2][4] They are flammable liquids and vapors.
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][3]
-
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1] If swallowed or inhaled, seek immediate medical attention.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 4. (S)-3-Methylmorpholine | 350595-57-2 [sigmaaldrich.com]
- 5. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. CN105753803A - A synthetic method of a medical intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 8. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 9. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 10. aozunasia.com [aozunasia.com]
- 11. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hnsincere.com [hnsincere.com]
- 13. nbinno.com [nbinno.com]
- 14. asianpubs.org [asianpubs.org]
A Technical Guide to the Role of N-Methylmorpholine in Polymer Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methylmorpholine (NMM), a cyclic tertiary amine, serves as a pivotal component in modern polymer synthesis. While its applications are diverse, its primary roles are as a highly efficient gelling catalyst in the production of polyurethanes and as a potent accelerator for the curing of epoxy resin systems. Its unique structural and electronic properties—namely the availability of the lone pair of electrons on its nitrogen atom, balanced with moderate steric hindrance—allow it to potently influence reaction kinetics without being consumed in the process. This guide provides an in-depth exploration of the fundamental mechanisms, practical applications, and experimental considerations of NMM in polymer chemistry, offering field-proven insights for professionals in materials science and drug development.
Introduction to N-Methylmorpholine (NMM)
Chemical Identity
N-Methylmorpholine, systematically named 4-Methylmorpholine, is an organic compound with the chemical formula C5H11NO.[1] It is a colorless liquid with a characteristic pungent, ammonia-like odor.[2] As a heterocyclic tertiary amine, it possesses the dual chemical properties of an amine and an ether, making it a versatile reagent and solvent in organic synthesis.[2] It is the precursor to N-methylmorpholine N-oxide (NMMO), a significant oxidant used as a solvent for cellulose in the Lyocell process for fiber production.[3]
Physicochemical Properties
A summary of N-Methylmorpholine's key physical and chemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C5H11NO | [4] |
| Molar Mass | 101.15 g/mol | [4] |
| Appearance | Colorless Liquid | [1] |
| Density | 0.92 g/cm³ | [1] |
| Boiling Point | 115 to 116 °C | [1] |
| Melting Point | -66 °C | [1] |
| pKa (conjugate acid) | 7.38 | [1] |
| Solubility | Soluble in water and common organic solvents | |
| CAS Number | 109-02-4 | [1] |
Core Mechanistic Principles in Polymerization
The efficacy of NMM in polymer chemistry stems from its function as a base catalyst. The unshared electron pair on its nitrogen atom is readily available to interact with electrophilic centers or abstract protons, thereby activating molecules for polymerization.
Mechanism in Polyurethane Synthesis
In polyurethane (PU) formation, NMM functions as a powerful gelling catalyst, accelerating the core reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol.[5][6] While several mechanistic pathways have been proposed, the most widely accepted is the Farkas mechanism, which posits that the tertiary amine first forms a complex with the hydroxyl group of the polyol.[5] This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen and facilitating its attack on the electrophilic carbon of the isocyanate group. Computational studies have confirmed that N-Methylmorpholine is a more effective catalyst for urethane formation than its parent compound, morpholine.[7][8][9] This catalytic cycle regenerates the NMM, allowing a small amount to drive the polymerization to completion.
Mechanism in Epoxy Resin Curing
NMM also plays a crucial role as a catalytic curing agent or, more commonly, an accelerator for other curing agents (like anhydrides) in epoxy systems.[10] In this context, NMM functions as an initiator for anionic ring-opening polymerization.[11] The lone electron pair on the nitrogen attacks one of the carbon atoms of the epoxy ring, opening the ring and generating an alkoxide anion. This newly formed anion is a potent nucleophile that subsequently attacks another epoxy monomer. This process repeats, leading to the formation of a polyether network, which constitutes the cured, crosslinked polymer matrix.[11][12] Because NMM acts catalytically, it is required in much smaller quantities than stoichiometric curing agents.[10]
Key Applications in Polymer Synthesis
Polyurethane Production
NMM is widely used as a catalyst in the manufacturing of polyurethane foams, coatings, and elastomers.[13][14] In foam production, formulators must carefully balance two primary reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water). NMM is primarily a gelling catalyst, promoting the formation of the polymer matrix.[5] Its activity allows for precise control over the curing profile, ensuring that the foam sets at the appropriate rate relative to its expansion, which is critical for achieving the desired cell structure and physical properties.
Epoxy Resin Systems
In epoxy formulations, particularly those cured with anhydrides, the reaction can be sluggish at lower temperatures. NMM is added as an accelerator to increase the cure rate and reduce the overall cure time and temperature.[10][15] The addition of a tertiary amine like NMM can significantly improve the cross-linking density and, consequently, the thermal and mechanical properties of the final cured product.[16] This is especially valuable in applications like composites, adhesives, and coatings where efficient processing is paramount.
Relevance in Polymers for Drug Development
The morpholine chemical scaffold is of significant interest to drug development professionals due to its favorable pharmacological properties.
-
Biocompatible Polymers: Polymers derived from morpholine monomers, such as poly(N-acryloyl morpholine) (PNAM), are noted for being non-cytotoxic, hydrophilic, and weakly immunogenic.[17][18] These characteristics make them excellent candidates for biomedical applications, including drug delivery systems and responsive hydrogels.[19][20]
-
Medicinal Chemistry Scaffolds: Chiral derivatives, such as (S)-3-Methylmorpholine, are used as building blocks in the synthesis of morpholinopyrimidine derivatives, which act as mTOR kinase inhibitors for potential cancer treatments.[21][] This highlights the value of the substituted morpholine ring in creating biologically active molecules.
Experimental Protocols & Practical Guidance
The following sections provide standardized workflows and step-by-step protocols for common laboratory-scale polymer syntheses utilizing NMM.
General Workflow: Synthesis of a Segmented Polyurethane
The synthesis of a segmented polyurethane typically follows a two-step prepolymer method, which allows for controlled block copolymer formation. NMM is introduced during the second stage to catalyze the chain extension reaction.
Protocol: Laboratory-Scale Polyurethane Synthesis
This protocol describes the synthesis of a polyurethane based on 4,4'-diphenylmethane diisocyanate (MDI) and polypropylene glycol (PPG), as adapted from general procedures.[23]
-
Prepolymer Formation: Charge a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet with MDI and PPG (e.g., in a 3:1 molar ratio). Heat the mixture to 70°C under a steady, dry nitrogen stream and stir for 90 minutes to form the NCO-terminated prepolymer.
-
Chain Extension Preparation: In a separate vessel, dissolve the chain extender (e.g., 1,4-butanediol) in a dry solvent such as methyl ethyl ketone (MEK).
-
Reaction Assembly: Cool the prepolymer mixture to below 50°C. Add the chain extender solution dropwise to the stirring prepolymer.
-
Catalysis: Following the addition of the chain extender, add a catalytic amount of N-Methylmorpholine (typically 0.1-0.5% by weight of total reactants) to the mixture.
-
Curing: Continue stirring for 5-10 minutes to ensure homogeneity. Pour the viscous liquid into a pre-heated mold and place it in an oven at 50°C for 5-8 hours, or until fully cured.
-
Isolation: After curing, dissolve the polymer in a suitable solvent (e.g., DMF) and precipitate it in a non-solvent like water or methanol. Collect the polymer and dry it thoroughly in a vacuum oven.
Protocol: Accelerated Anhydride Curing of Epoxy Resin
This protocol outlines the curing of a standard Bisphenol A-based epoxy resin (DGEBA) with an anhydride curative, accelerated by NMM.[15]
-
Material Preparation: Pre-heat the epoxy resin (e.g., DGEBA) to approximately 60°C to reduce its viscosity.
-
Blending: In a disposable container, weigh the pre-heated epoxy resin and the anhydride curing agent (e.g., hexahydrophthalic anhydride, HHPA). The ratio should be calculated based on the anhydride/epoxy (A/E) stoichiometry, often starting near 0.85:1. Mix thoroughly for 2-3 minutes.
-
Acceleration: Add N-Methylmorpholine as an accelerator. A typical loading is 0.5-2.0 parts per hundred parts of resin (phr).
-
Final Mixing & Degassing: Mix vigorously for another 2-3 minutes until the accelerator is fully dispersed. Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cure Cycle: Pour the degassed mixture into a mold. A typical cure cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 90°C followed by 4 hours at 165°C).[15] The exact cycle should be optimized for the specific formulation and desired properties.
Safety and Handling
N-Methylmorpholine is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazards: According to the Globally Harmonized System, NMM is classified as flammable (H225), harmful if swallowed or inhaled (H302, H332), harmful in contact with skin (H312), and causes severe skin burns and eye damage (H314).[1]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.
Conclusion
N-Methylmorpholine is a cornerstone of modern polymer chemistry, valued for its exceptional catalytic efficiency and versatility. Its role in precisely controlling the gelling reaction in polyurethane systems and accelerating the cure of epoxy resins enables the production of high-performance materials across a vast range of industries. For researchers and developers, a thorough understanding of NMM's mechanistic action, practical applications, and handling requirements is essential for innovating new materials and optimizing existing formulations.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Sílice [silice.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents [patents.google.com]
- 11. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 14. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 15. tri-iso.com [tri-iso.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymeric innovations in drug delivery: Enhancing therapeutic efficacy - Int J Pharm Chem Anal [ijpca.org]
- 21. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]
- 23. bhu.ac.in [bhu.ac.in]
An In-Depth Technical Guide to the Initial Screening of 3-Methylmorpholine in Medicinal Chemistry
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged structures" has gained significant traction. These are molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity. The morpholine ring is a prime example of such a scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in drug design.[4][5] This guide focuses on a specific, yet crucial, derivative: 3-Methylmorpholine (3-MeM). The introduction of a methyl group at the 3-position of the morpholine ring imparts chirality and creates a valuable building block for synthesizing stereochemically defined compounds, a critical consideration in designing selective therapeutics. This document provides a comprehensive technical overview of the initial screening process for novel compounds derived from this compound, with a particular focus on its application in the discovery of kinase inhibitors.
This compound: A Profile of a Versatile Building Block
This compound is a colorless liquid with the chemical formula C₅H₁₁NO.[6][7] It is soluble in water and common organic solvents.[6] As a substituted morpholine, it possesses a chiral center at the C3 position, existing as (R)- and (S)-enantiomers. The specific stereoisomer used is critical in drug design, as biological targets are chiral and often exhibit stereoselective binding.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [6][7][8] |
| Molar Mass | 101.15 g/mol | [6][7] |
| Boiling Point | 133-134 °C | [6] |
| Density | 0.9591 g/cm³ (at 16 °C) | [6] |
| pKa | ~9.03 (Predicted) | [6][9] |
| CAS Number (racemic) | 42185-06-8 | [6][7] |
| CAS Number ((S)-isomer) | 350595-57-2 | [8][9] |
| CAS Number ((R)-isomer) | 74572-04-6 | [10][11] |
The (S)-enantiomer of this compound is a key building block in the synthesis of potent and selective mTOR (mechanistic target of rapamycin) kinase inhibitors.[9] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and neurological disorders.[12][13] The morpholine moiety in these inhibitors often plays a crucial role in binding to the kinase active site and improving the overall pharmacokinetic properties of the molecule.[14][15]
The Initial Screening Cascade for this compound Derivatives
The journey of a new drug candidate begins with the screening of a library of compounds to identify "hits"—molecules that exhibit a desired biological activity. For a library of novel this compound derivatives, a tiered screening approach is recommended to efficiently identify promising candidates while minimizing resource expenditure.
Figure 1: A tiered screening cascade for the initial evaluation of this compound derivatives.
Primary Screening: Identifying Initial Hits
The primary screen is a high-throughput assay designed to rapidly assess a large library of compounds at a single concentration. The goal is to identify compounds that exhibit a predefined level of activity against the target of interest.
2.1.1. Biochemical Assay: Kinase Activity
For mTOR inhibitors, a common primary assay is a biochemical kinase activity assay.[16][17] This type of assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant mTOR kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution containing a biotinylated peptide substrate (e.g., biotin-S6K) and ATP at its Km concentration.
-
Dilute the library of this compound derivatives to the screening concentration (e.g., 10 µM) in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the compound solution to each well.
-
Add 4 µL of the mTOR kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding 10 µL of a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the ratio of emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
2.1.2. Initial Cytotoxicity Assessment
It is crucial to assess the general cytotoxicity of the compounds early in the screening process to eliminate non-specific cytotoxic agents.[18][19][20] A common and straightforward method is the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Seed a cancer cell line known to be sensitive to mTOR inhibition (e.g., U87-MG glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with the this compound derivatives at the same concentration used in the primary biochemical screen (e.g., 10 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound relative to the vehicle control.
-
Compounds with high cytotoxicity at the screening concentration should be flagged and deprioritized.
-
Hit Confirmation and Triage
The goal of this stage is to confirm the activity of the primary hits and eliminate false positives.
2.2.1. Dose-Response Confirmation
Primary hits are re-tested in the same biochemical assay but over a range of concentrations (e.g., 10-point dose-response curve) to determine their potency (IC₅₀ value). This confirms the activity and provides a quantitative measure of potency.
2.2.2. Orthogonal Biochemical Assay
To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal biochemical assay that uses a different detection method (e.g., an ADP-Glo™ kinase assay that measures ADP production).[16]
Secondary Screening: Characterizing Validated Hits
Validated hits from the confirmation stage are further characterized in more physiologically relevant assays.
2.3.1. Cell-Based Target Engagement
A cell-based assay is used to determine if the compound can inhibit the target kinase within a cellular context.[21][22][23] For mTOR inhibitors, this can be done by measuring the phosphorylation of a downstream substrate, such as S6 kinase (S6K).
Protocol: Western Blot Analysis of p-S6K
-
Cell Treatment:
-
Treat the selected cancer cell line with the validated hits at various concentrations for a defined period (e.g., 2-4 hours).
-
Include a known mTOR inhibitor as a positive control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and determine the concentration-dependent inhibition of S6K phosphorylation.
-
2.3.2. Kinase Selectivity Profiling
To assess the specificity of the hits, they should be screened against a panel of other kinases, particularly those with high homology to mTOR, such as other members of the PI3K/Akt/mTOR pathway.[12] This helps to identify compounds with a desirable selectivity profile and a lower potential for off-target effects.
2.3.3. Preliminary In Vitro ADME Profiling
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for selecting compounds with drug-like characteristics.[7][8][10][24][25]
| ADME Assay | Purpose |
| Aqueous Solubility | Determines the solubility of the compound in aqueous buffer at physiological pH. Poor solubility can lead to poor absorption and bioavailability. |
| LogD₇.₄ | Measures the lipophilicity of the compound at pH 7.4. This property influences cell permeability, plasma protein binding, and metabolic clearance. |
| Metabolic Stability | Assesses the susceptibility of the compound to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes). High metabolic instability can lead to a short in vivo half-life. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. High plasma protein binding can reduce the free concentration of the drug available to interact with its target. |
| Cell Permeability (e.g., Caco-2 assay) | Evaluates the ability of the compound to cross cell membranes, which is a prerequisite for oral absorption. |
The Role of the this compound Scaffold in Drug Properties
The morpholine ring is considered a "privileged" scaffold in medicinal chemistry due to its favorable impact on a molecule's properties.[1][2] The incorporation of the this compound moiety can influence several key parameters:
-
Solubility and Lipophilicity: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility.[14] The methyl group adds a small degree of lipophilicity. The overall balance of these properties is crucial for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other nitrogen-containing heterocycles like piperidine.[4]
-
Target Engagement: The stereochemistry of the 3-methyl group can be critical for achieving high-affinity and selective binding to the target protein. In the case of mTOR inhibitors, the (S)-methylmorpholine moiety often makes key interactions within the ATP-binding pocket.[12]
Hit-to-Lead Optimization: The Next Steps
The initial screening cascade provides a set of validated hits with desirable potency, selectivity, and preliminary ADME properties. These compounds then enter the hit-to-lead optimization phase, where medicinal chemists systematically modify the chemical structure to improve these properties and develop a lead series for further preclinical development.[26]
Figure 2: The progression from initial screening to lead generation for this compound derivatives.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry, particularly for the development of kinase inhibitors. A systematic and well-designed initial screening cascade is essential for efficiently identifying promising drug candidates from a library of 3-MeM derivatives. By integrating biochemical and cell-based assays with early ADME-Tox profiling, researchers can make informed decisions to advance the most promising compounds into lead optimization and, ultimately, toward the development of novel therapeutics.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. selvita.com [selvita.com]
- 8. criver.com [criver.com]
- 9. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 12. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 19. opentrons.com [opentrons.com]
- 20. nebiolab.com [nebiolab.com]
- 21. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 24. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 26. Hit to lead - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 3-Methylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective on 3-Methylmorpholine
In the landscape of modern organic synthesis and process development, the selection of an appropriate base or catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. Among the myriad of tertiary amines available, this compound (3-MeMor) emerges as a versatile and often advantageous choice. This guide is crafted from a practical, field-tested viewpoint to provide an in-depth understanding of the fundamental reaction mechanisms where this compound plays a pivotal role.
Unlike its more common isomer, N-methylmorpholine (NMM), the placement of the methyl group on the carbon atom adjacent to the nitrogen in 3-MeMor introduces unique steric and electronic properties. This structural nuance is not merely a trivial alteration but a key determinant of its reactivity and catalytic behavior. Throughout this guide, we will dissect these subtleties, moving beyond a simple recitation of protocols to an exploration of the underlying chemical principles. Our focus will be on the "why" behind its application, empowering you to leverage the full potential of this valuable reagent in your research and development endeavors.
This document is structured to be a living reference, combining established knowledge with practical insights. We will delve into its role as a base catalyst, its application in key synthetic transformations, and provide detailed experimental protocols that have been validated in practice. The aim is to equip you, the researcher, with the knowledge to not only apply this compound effectively but also to innovate and troubleshoot with a deeper understanding of its chemical behavior.
Section 1: Core Physicochemical and Stereoelectronic Properties of this compound
A thorough understanding of this compound's intrinsic properties is fundamental to appreciating its role in reaction mechanisms.
Molecular Structure and Basicity
This compound is a heterocyclic tertiary amine with the chemical formula C₅H₁₁NO. The morpholine ring imparts a degree of conformational rigidity, while the methyl group at the 3-position introduces a chiral center, allowing for its use in stereoselective synthesis.
The basicity of this compound is a key parameter governing its reactivity. The predicted pKa of its conjugate acid is approximately 9.03. This places it as a moderately strong base, suitable for a variety of organic reactions. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it slightly less basic than structurally similar piperidine derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Predicted pKa (conjugate acid) | 9.03 ± 0.40 | |
| Boiling Point | 137.1 ± 15.0 °C | |
| Density | 0.891 ± 0.06 g/cm³ |
The Stereoelectronic Influence of the 3-Methyl Group
The positioning of the methyl group at the C-3 position has significant stereoelectronic consequences that differentiate it from its C-4 isomer (N-methylmorpholine).
-
Steric Hindrance: The 3-methyl group provides steric bulk in proximity to the nitrogen atom. This steric hindrance can be advantageous in preventing undesired side reactions, such as the catalyst itself acting as a nucleophile. This property is particularly valuable in reactions where 3-MeMor is intended to function solely as a proton acceptor. The steric environment can also influence the stereochemical outcome of reactions, a critical aspect in asymmetric synthesis.
-
Electronic Effects: The methyl group is an electron-donating group, which can subtly influence the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity.
Section 2: Fundamental Reaction Mechanisms
This compound's utility in organic synthesis stems from its participation in several key reaction mechanisms, primarily as a base catalyst.
Role in Urethane Formation: A Mechanistic Deep Dive
In the production of polyurethanes, tertiary amines are crucial catalysts for the reaction between isocyanates and polyols. A computational study on the closely related 4-methylmorpholine provides a plausible seven-step mechanism that is likely applicable to this compound.
The Proposed Seven-Step Catalytic Cycle:
-
Formation of the Alcohol-Catalyst Complex (RC1): The reaction initiates with the formation of a hydrogen-bonded complex between the alcohol (polyol) and the amine catalyst.
-
Formation of the Ternary Complex (RC2): The isocyanate then associates with this complex to form a three-molecule complex.
-
First Transition State (TS1): A proton transfer occurs from the alcohol's hydroxyl group to the nitrogen of the morpholine.
-
Formation of a Zwitterionic Intermediate (IM): A new bond forms between the isocyanate's carbon and the alcohol's oxygen, leading to a zwitterionic intermediate.
-
Second Transition State (TS2): A proton is transferred from the protonated catalyst to the nitrogen of the former isocyanate group.
-
Formation of the Product Complex (PC): This results in the formation of the urethane product, which is still complexed with the catalyst.
-
Catalyst Regeneration: The catalyst dissociates from the urethane product, allowing it to re-enter the catalytic cycle.
The study suggests that the methyl group enhances the catalytic activity compared to unsubstituted morpholine. The steric bulk of the 3-methyl group in 3-MeMor could further influence the stability of the transition states and intermediates in this cycle.
Base-Catalyzed Acylation and Esterification
This compound is an effective base for promoting acylation and esterification reactions, particularly when using acid anhydrides or acid chlorides as the acylating agents. In these reactions, 3-MeMor functions as a proton scavenger, neutralizing the acidic byproduct (e.g., carboxylic acid or HCl) and driving the reaction to completion.
Mechanism of Action:
The generally accepted mechanism for base-catalyzed acylation involves the activation of the alcohol by the base, increasing its nucleophilicity.
-
Deprotonation of the Nucleophile: this compound, acting as a Brønsted-Lowry base, deprotonates the alcohol, forming an alkoxide.
-
Nucleophilic Attack: The more nucleophilic alkoxide attacks the electrophilic carbonyl carbon of the acylating agent.
-
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Collapse of Intermediate and Product Formation: The intermediate collapses, expelling the leaving group and forming the ester product.
-
Neutralization of Byproduct: this compound neutralizes the acidic byproduct generated in the reaction.
The steric hindrance of the 3-methyl group can be beneficial in these reactions by minimizing competitive N-acylation of the catalyst, a common side reaction with less hindered tertiary amines.
Section 3: Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired stereochemistry and scale of the reaction.
Reduction of a Morpholinone Precursor
A common method for the synthesis of chiral this compound involves the reduction of a corresponding morpholinone. For example, (S)-3-Methylmorpholine can be prepared by the reduction of (S)-5-methylmorpholin-3-one using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis of (S)-3-Methylmorpholine
-
Preparation of Reactant Solution: Dissolve (S)-5-methylmorpholin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3 equivalents) in anhydrous THF and cool to 0°C.
-
Addition: Slowly add the solution of (S)-5-methylmorpholin-3-one to the LiAlH₄ suspension at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the sequential addition of water, a 2N sodium hydroxide solution, and then more water.
-
Extraction and Purification: Add a mixture of methanol and dichloromethane and stir. Filter the mixture through a pad of diatomaceous earth. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (20-25 °C) to afford the product.
Methylation of Morphine Derivatives
An alternative patented method describes the synthesis of this compound hydrochloride from a morphine-derived hydrochloride raw material in acetone, followed by a methylation step. This method is noted as being simple and efficient for practical production.
Section 4: Toxicological and Safety Profile
A comprehensive understanding of the safety and handling of this compound is paramount for its responsible use in a research and development setting.
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Biotransformation and Environmental Fate
The biodegradation of morpholine and its derivatives has been studied, with several bacterial strains, particularly from the genus Mycobacterium, capable of using morpholine as a source of carbon and nitrogen. The degradation pathways typically involve the cleavage of the morpholine ring. While specific data on the environmental fate of this compound is limited, it is reasonable to infer that similar biodegradation pathways may exist. However, its high water solubility suggests a potential for mobility in aqueous environments. The environmental impact of alkylmorpholines is an area of ongoing consideration.
Conclusion: The Strategic Application of this compound
This compound is a valuable tertiary amine whose utility in organic synthesis is derived from a unique combination of moderate basicity and steric hindrance conferred by the 3-methyl group. This guide has provided a detailed examination of its fundamental reaction mechanisms, particularly its role as a base catalyst in urethane formation and acylation reactions. By understanding the "why" behind its application—the stereoelectronic effects of its structure—researchers can more effectively harness its potential to achieve desired reactivity and selectivity. As with any chemical reagent, a thorough understanding of its synthesis, handling, and toxicological profile is essential for its safe and responsible use. It is our hope that this in-depth technical guide will serve as a valuable resource for scientists and professionals in the ongoing pursuit of chemical innovation.
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Methylmorpholine as a Base in Modern Organic Synthesis
Introduction: Positioning 3-Methylmorpholine in the Chemist's Toolbox
This compound (NMM), a heterocyclic tertiary amine, has carved a distinct niche in organic synthesis.[1] While a plethora of organic bases are available, NMM's unique combination of moderate basicity, minimal steric hindrance, and favorable solubility profiles makes it an indispensable tool for a variety of transformations. It is particularly valued in reactions where stronger or more sterically encumbered bases, such as triethylamine (TEA) or diisopropylethylamine (DIEA), might induce undesirable side reactions.
This guide will illuminate the rationale behind selecting NMM, detailing its role in key synthetic applications, providing validated protocols, and offering insights into its safe and effective handling. Its utility extends from being a crucial component in peptide synthesis to a catalyst in the formation of polyurethanes and as a precursor to the commercially significant oxidant, N-methylmorpholine N-oxide (NMMO).[1][2][3]
Physicochemical Profile and Comparative Basicity
The efficacy of a base in a given reaction is dictated by its physicochemical properties. The pKa of the conjugate acid of NMM is approximately 7.4, positioning it as a moderately weak base compared to other common tertiary amines. This moderate basicity is often advantageous, as it is sufficient to neutralize acids generated in a reaction without promoting base-catalyzed side reactions like racemization or elimination.
Table 1: Comparative Properties of Common Tertiary Amine Bases
| Property | This compound (NMM) | Triethylamine (TEA) | Diisopropylethylamine (DIEA) |
| Structure | O(CH₂CH₂)₂NCH₃ | (CH₃CH₂)₃N | [(CH₃)₂CH]₂NCH₂CH₃ |
| Molecular Formula | C₅H₁₁NO[4] | C₆H₁₅N | C₈H₁₉N |
| Molar Mass ( g/mol ) | 101.15[4] | 101.19 | 129.24 |
| pKa (Conjugate Acid) | ~7.4[1] | ~10.7 | ~10.7 (sterically hindered) |
| Boiling Point (°C) | 115-116[1] | 89 | 127 |
| Key Features | Moderate basicity, low steric bulk, good solvent compatibility. | Stronger base, moderate steric bulk. | Strong, non-nucleophilic base due to high steric hindrance. |
| Common Issues | Can be nucleophilic in some contexts. | Can promote racemization and elimination. | Steric bulk can hinder reaction with some substrates. |
This data illustrates why NMM is a strategic choice. Its pKa is high enough to deprotonate carboxylic acids for activation but low enough to minimize epimerization of sensitive stereocenters, a critical consideration in pharmaceutical synthesis.[5][6]
Core Applications in Organic Synthesis
NMM's utility spans several classes of organic reactions. Its selection is often a deliberate choice to enhance yield, purity, and stereochemical integrity.
Peptide Synthesis: Minimizing Racemization and Urethane Formation
NMM is a preferred base in the mixed anhydride method of peptide bond formation.[5] In this procedure, an N-protected amino acid is activated with a chloroformate (e.g., isobutyl chloroformate) in the presence of NMM to form a mixed anhydride. This activated species then reacts with the amino group of another amino acid or peptide to form the amide bond.
The choice of NMM over a stronger base like triethylamine is critical for two reasons[5]:
-
Minimizing Racemization: Stronger bases can deprotonate the α-proton of the activated amino acid, leading to racemization. NMM's moderate basicity reduces this risk.
-
Suppressing Urethane Formation: A common side reaction is the attack of the amine on the carbonate portion of the mixed anhydride, leading to a urethane byproduct. Studies have shown that the NMM/tetrahydrofuran solvent combination is particularly effective at minimizing this side reaction compared to combinations like TEA/dichloromethane.[5]
Caption: NMM's role in mixed anhydride peptide coupling.
Carbamate Synthesis via Lossen Rearrangement
NMM is an effective base in the synthesis of carbamates, which are crucial motifs in many pharmaceuticals. One notable method involves a TCT (2,4,6-trichloro-1,3,5-triazine)-mediated Lossen rearrangement. In this reaction, a hydroxamic acid reacts with an alcohol in the presence of an excess of NMM to yield the corresponding carbamate.[7][8] NMM acts to facilitate the formation of the key intermediate that undergoes rearrangement.
General Acylation and Esterification Reactions
NMM serves as an efficient acid scavenger in numerous acylation and esterification reactions. When an acyl chloride or anhydride is used to acylate an alcohol or amine, a stoichiometric amount of acid (typically HCl) is produced. NMM neutralizes this acid, driving the reaction to completion and preventing acid-catalyzed degradation of sensitive substrates. Its advantage over pyridine is the easier removal of its hydrochloride salt during aqueous workup.
Caption: A typical experimental workflow using NMM.
Detailed Experimental Protocols
The following protocols are representative examples of NMM's application. They are designed to be self-validating, with clear steps for execution, workup, and purification.
Protocol 1: Mixed Anhydride Peptide Coupling
Reaction: Coupling of Boc-L-Alanine with L-Phenylalanine methyl ester.
Materials:
-
Boc-L-Alanine (1.0 equiv)
-
L-Phenylalanine methyl ester hydrochloride (1.0 equiv)
-
This compound (NMM) (2.1 equiv)
-
Isobutyl chloroformate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Boc-L-Alanine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -15 °C in an acetone/dry ice bath.
-
Add NMM (1.0 equiv) dropwise while maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate (1.0 equiv) dropwise. A precipitate of NMM hydrochloride may form. Stir the mixture for 5-10 minutes to ensure complete formation of the mixed anhydride.
-
In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride in anhydrous THF and add NMM (1.1 equiv) to neutralize the salt and form the free amine.
-
Add the free amine solution to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Filter the reaction mixture to remove the NMM hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, 1 M aqueous HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of O-Phenyl Carbamate
Reaction: Formation of phenyl N-benzylcarbamate from benzylamine and phenyl chloroformate.
Materials:
-
Benzylamine (1.0 equiv)
-
Phenyl chloroformate (1.05 equiv)
-
This compound (NMM) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve benzylamine and NMM in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyl chloroformate dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with 1 M aqueous HCl (to remove excess NMM), followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Decision tree for selecting a tertiary amine base.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is essential for laboratory safety.
-
Hazards: NMM is flammable and can cause skin and serious eye irritation or damage.[9][10][11] It may also cause respiratory irritation.[9][10] Ingestion is harmful.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][12] All manipulations should be performed in a well-ventilated fume hood.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[4][10] Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert gas (nitrogen or argon).[4][13] Keep away from strong oxidizing agents and strong acids.[9]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[10] Dispose of contents/container in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is more than just a general-purpose base; it is a strategic tool for the modern synthetic chemist. Its well-balanced properties allow for precise control over reaction conditions, enabling the synthesis of complex molecules with high fidelity. By understanding the mechanistic principles that govern its reactivity, researchers can leverage NMM to minimize side reactions, improve yields, and preserve stereochemical integrity, particularly in the sensitive and demanding context of pharmaceutical development.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. hnsincere.com [hnsincere.com]
- 4. chembk.com [chembk.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. (R)-3-Methylmorpholine CAS#: 74572-04-6 [chemicalbook.com]
The Strategic Application of 3-Methylmorpholine (NMM) in Peptide Synthesis and Coupling Reactions: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Base Selection in Peptide Chemistry
In the intricate world of peptide synthesis, where the precise assembly of amino acids dictates the final product's biological activity, the choice of reagents is paramount. Among the critical decisions a chemist must make is the selection of an appropriate tertiary amine base. This guide provides an in-depth exploration of 3-Methylmorpholine (N-Methylmorpholine or NMM), a tertiary amine that has carved out a significant niche in both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic underpinnings of its utility, provide field-proven protocols for its application, and offer a comparative analysis against other commonly used bases, empowering you to optimize your peptide synthesis strategies for enhanced purity and yield.
N-Methylmorpholine is a cyclic tertiary amine with the formula O(CH₂CH₂₂)₂NCH₃.[1] Its utility in peptide synthesis stems from a carefully balanced combination of basicity and steric hindrance, which proves advantageous in minimizing a common and detrimental side reaction: racemization.
The Mechanistic Edge of N-Methylmorpholine: A Balancing Act of Basicity and Steric Hindrance
The fundamental role of a tertiary amine base in most modern peptide coupling reactions is to neutralize the protonated amine of the incoming amino acid and to facilitate the activation of the carboxylic acid moiety by the coupling reagent. However, the basicity of this amine can be a double-edged sword. Overly strong bases can promote the deprotonation of the α-carbon of the activated amino acid, leading to the formation of an oxazolone intermediate.[2] This intermediate is planar and can be reprotonated from either side, resulting in a loss of stereochemical integrity, a phenomenon known as racemization.[3]
This is where NMM demonstrates its distinct advantage. With a pKa of its conjugate acid around 7.38-7.4, it is a significantly weaker base than commonly used alternatives like N,N-Diisopropylethylamine (DIPEA), which has a pKa of approximately 10.1.[4] This moderate basicity is sufficient to facilitate the coupling reaction but is less likely to induce racemization through the oxazolone pathway.[4]
Furthermore, the morpholine ring of NMM imparts a degree of steric bulk around the nitrogen atom. While less hindered than DIPEA, this steric shielding plays a role in tempering its reactivity and further disfavoring side reactions.[4] Studies have shown that for many coupling reactions, NMM provides a superior balance, leading to higher yields of the desired peptide with minimal epimerization compared to stronger, more sterically hindered bases.[5]
Visualizing the Role of NMM in Carboxylic Acid Activation
The following diagram illustrates the general mechanism of carboxylic acid activation for peptide bond formation in the presence of a coupling reagent and NMM.
Caption: General mechanism of peptide bond formation.
Comparative Analysis of Common Bases in Peptide Synthesis
The choice of base can significantly impact the outcome of a peptide synthesis, particularly concerning the degree of racemization. Below is a comparative table summarizing the properties and performance of NMM against other frequently used bases.
| Feature | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| pKa (conjugate acid) | ~7.4[4] | ~10.1[4] | ~7.4 |
| Steric Hindrance | Moderate | High | High |
| Racemization Potential | Generally low, but can be significant with sensitive residues like Cys.[4][6] | Higher, especially with sensitive amino acids.[4] | Generally low.[6] |
| Common Applications | Fmoc-SPPS, solution-phase synthesis, especially with uronium/aminium and phosphonium salt coupling reagents.[7] | Fmoc-SPPS, particularly when a stronger base is required. | Used in cases of a markedly increased risk of racemization.[7] |
| Key Advantage | Good balance of basicity and steric hindrance, leading to reduced racemization in many cases.[5] | Stronger base, can be more effective in driving difficult couplings. | Weaker base with high steric hindrance, effective at suppressing racemization.[6] |
| Potential Disadvantage | May not be basic enough for very difficult couplings; can cause racemization of Cysteine.[6] | Higher risk of racemization.[4] | Can be less effective in promoting coupling due to its weaker basicity. |
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the effective use of NMM in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling Cycle using NMM
This protocol outlines a single coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support. This procedure is suitable for manual synthesis or for programming an automated peptide synthesizer.[8]
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU)
-
N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminal amine
Workflow Diagram:
Caption: A typical Fmoc-SPPS cycle.
Step-by-Step Procedure:
-
Resin Preparation:
-
Start with the resin-bound peptide that has undergone the previous Fmoc-deprotection step and is thoroughly washed with DMF. The resin should have a free N-terminal amine ready for coupling.
-
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.
-
Add NMM (2 equivalents relative to the amino acid) to the solution and mix gently for 1-2 minutes to allow for pre-activation. The solution should be used immediately.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test for free amines, such as the Kaiser test. For difficult couplings (e.g., sterically hindered amino acids), the reaction time may be extended, or a double coupling may be performed.
-
-
Washing:
-
After the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
-
Final Washing:
-
Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling cycle.
-
Protocol 2: Solution-Phase Peptide Coupling using NMM and a Carbodiimide Reagent
This protocol describes a general procedure for the coupling of two peptide fragments in solution, a common strategy for the synthesis of longer peptides.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
C-terminally protected peptide fragment with a free N-terminal amine (often as a hydrochloride or trifluoroacetate salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or a suitable alternative
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Appropriate work-up and purification reagents (e.g., dilute acid, base, brine, and silica gel for chromatography)
Step-by-Step Procedure:
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
In a separate flask, dissolve the C-terminally protected peptide fragment (1 equivalent) in the same anhydrous solvent. If the amine component is a salt, add NMM (1 equivalent) to neutralize it and stir for 10-15 minutes.
-
-
Coupling Reaction:
-
Cool the solution containing the carboxylic acid fragment and HOBt to 0°C in an ice bath.
-
Add NMM (1 equivalent) to this solution.
-
Slowly add a solution of EDC (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the mixture at 0°C for 30 minutes, then add the solution of the amine component.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, filter off any precipitated urea byproduct if DCC was used. For EDC, this is not necessary as the byproduct is water-soluble.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1N HCl), water, a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude peptide by column chromatography on silica gel or by preparative HPLC to obtain the desired protected peptide.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If a coupling reaction is incomplete, as indicated by a positive Kaiser test in SPPS, a second coupling can be performed using freshly prepared activated amino acid. For persistently difficult couplings, switching to a more potent coupling reagent like HATU or COMU in combination with NMM is recommended.
-
Racemization of Sensitive Residues: For amino acids that are particularly prone to racemization, such as Cysteine and Phenylalanine, it may be beneficial to use a less basic amine like 2,4,6-collidine in place of NMM, especially when using highly activating coupling reagents.[4][6] Alternatively, using pre-formed active esters can also minimize the risk of racemization.
-
Solvent Choice: While DMF is the most common solvent for SPPS, N-methylpyrrolidone (NMP) can also be used and may improve the solubility of some reagents and peptide sequences.[9] In solution-phase synthesis, the choice of solvent (e.g., DCM, DMF, THF) can influence reaction rates and should be optimized for the specific peptide fragments being coupled.[5]
Conclusion
This compound is a versatile and valuable tool in the arsenal of the peptide chemist. Its moderate basicity and steric profile provide a strategic advantage in minimizing racemization, a critical factor in the synthesis of biologically active peptides. By understanding the underlying chemical principles and adhering to optimized protocols, researchers and drug development professionals can effectively leverage NMM to achieve higher purity and yields in their peptide synthesis endeavors. The judicious application of NMM, as part of a well-considered synthesis strategy, will undoubtedly contribute to the successful creation of complex and therapeutically relevant peptide molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Advanced Techniques in Chiral Synthesis Using (R)-3-Methylmorpholine
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Strategic Role of (R)-3-Methylmorpholine in Asymmetric Synthesis
(R)-3-Methylmorpholine is a chiral cyclic amine that has emerged as a versatile and valuable tool in the field of modern asymmetric synthesis.[1][2] Its structural features—a stereodefined center at the C-3 position, a basic nitrogen atom within the morpholine ring, and its solubility in a range of organic solvents—make it highly effective in several distinct applications.[1] This guide provides an in-depth exploration of its utility, moving beyond simple descriptions to explain the underlying principles and offer detailed, field-tested protocols for its primary applications.
The morpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] The ability to introduce chirality using building blocks like (R)-3-Methylmorpholine is therefore of paramount importance in drug discovery and development. For instance, it is a key component in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks), such as Vps34, which are targets for cancer therapy.[5]
Table 1: Physicochemical Properties of (R)-3-Methylmorpholine
| Property | Value | Source |
| CAS Number | 74572-04-6 | [1][6] |
| Molecular Formula | C₅H₁₁NO | [1][6] |
| Molecular Weight | 101.15 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95% | [7] |
| Storage | 2-8°C, sealed in dry, dark place | [2][7] |
| SMILES | C[C@@H]1COCCN1 | [1][6] |
| InChIKey | SFWWGMKXCYLZEG-RXMQYKEDSA-N | [1][6] |
This document is intended for researchers, chemists, and drug development professionals seeking to leverage (R)-3-Methylmorpholine to achieve high levels of stereocontrol in their synthetic endeavors.
II. Application 1: Chiral Resolution of Racemic Carboxylic Acids
One of the most classical and reliable applications of (R)-3-Methylmorpholine is as a chiral resolving agent for racemic acids.[8] This technique exploits the formation of diastereomeric salts with distinct physical properties, allowing for their separation by methods like fractional crystallization.
Scientific Principle
A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure base, (R)-3-Methylmorpholine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base]. Because these salts are diastereomers, they possess different solubilities, melting points, and crystal structures.[8] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor. The separated diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the protonated resolving agent.
Caption: Workflow for Chiral Resolution of a Racemic Acid.
Detailed Protocol: Resolution of Racemic 2-Phenylpropanoic Acid
Materials:
-
Racemic 2-phenylpropanoic acid
-
(R)-3-Methylmorpholine (≥98% ee)
-
Ethyl acetate (anhydrous)
-
Methanol (anhydrous)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Polarimeter
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpropanoic acid in 100 mL of warm ethyl acetate.
-
In a separate beaker, dissolve an equimolar amount of (R)-3-Methylmorpholine (6.73 g) in 20 mL of ethyl acetate.
-
Slowly add the (R)-3-Methylmorpholine solution to the acid solution with gentle stirring. A white precipitate should form immediately.
-
Heat the mixture to reflux until all solids dissolve, then allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during cooling.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
-
Fractional Crystallization:
-
Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethyl acetate (2 x 10 mL).
-
Dry the crystals. This is the first crop of the diastereomeric salt.
-
Scientist's Note: The efficiency of the resolution is highly dependent on the solvent system. A mixture of solvents (e.g., ethyl acetate/methanol) may be required to achieve the optimal solubility difference between the diastereomers. Several recrystallization steps may be necessary to achieve high diastereomeric excess.
-
-
Regeneration of the Enantiomer:
-
Transfer the dried crystals to a separatory funnel containing 100 mL of 2 M HCl and 100 mL of diethyl ether.
-
Shake the funnel vigorously until all solids dissolve. The carboxylic acid will move to the organic layer, and the protonated morpholine salt will remain in the aqueous layer.
-
Separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched 2-phenylpropanoic acid.
-
-
Analysis:
-
Determine the optical rotation of the product using a polarimeter.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
The enantiomer recovered from the mother liquor can be isolated using the same acid workup procedure to obtain the other enantiomer, albeit likely in lower purity.
-
III. Application 2: Asymmetric Synthesis via Chiral Auxiliaries
(R)-3-Methylmorpholine can be covalently and temporarily attached to a prochiral substrate to function as a chiral auxiliary.[9] The auxiliary's inherent chirality directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.
Scientific Principle
The auxiliary is first converted into an amide by reacting with a carboxylic acid derivative (e.g., an acyl chloride). The steric bulk and fixed conformation of the attached (R)-3-Methylmorpholine group effectively shield one face of the enolate formed from the amide.[9] When an electrophile is introduced, it is forced to attack from the less sterically hindered face, resulting in a highly diastereoselective transformation. Subsequent removal of the auxiliary reveals the chiral product.
Caption: General Workflow for a Chiral Auxiliary-Mediated Synthesis.
Protocol: Diastereoselective Alkylation of a Propionyl Amide
Procedure:
-
Auxiliary Attachment (Amide Formation):
-
To a solution of (R)-3-Methylmorpholine (5.05 g, 50 mmol) in 100 mL of dichloromethane (DCM) at 0 °C, add triethylamine (7.0 mL, 50 mmol).
-
Slowly add propanoyl chloride (4.63 g, 50 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-propanoyl-(R)-3-methylmorpholine.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propanoyl-(R)-3-methylmorpholine (10 mmol) in 100 mL of anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Scientist's Note: The formation of the Z-enolate is often crucial for high diastereoselectivity in these reactions. The choice of base and solvent can influence the E/Z ratio of the enolate.[10]
-
Add benzyl bromide (1.1 eq, 1.88 g) dropwise. Stir at -78 °C for 4 hours.
-
Quench the reaction by adding 20 mL of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR analysis of the crude product.
-
-
Auxiliary Cleavage (to form the Chiral Acid):
-
Dissolve the alkylated amide product in a mixture of THF (50 mL) and water (10 mL).
-
Add lithium hydroxide (5 eq, 1.2 g) and stir at room temperature for 24 hours.
-
Acidify the mixture to pH ~2 with 2 M HCl.
-
Extract with ethyl acetate (3 x 50 mL). The organic layer contains the chiral acid.
-
The aqueous layer contains the recovered (R)-3-Methylmorpholine, which can be recovered by basification and extraction.
-
IV. Application 3: Chiral Building Block in Target-Oriented Synthesis
Beyond its transient roles, (R)-3-Methylmorpholine is an excellent chiral building block, where its core structure is incorporated into the final target molecule.[1] This is a highly atom-economical approach to introduce a defined stereocenter.
Protocol: Synthesis of a Chiral N-Substituted Morpholine Derivative
This protocol describes a standard N-alkylation, a common step when using (R)-3-methylmorpholine as a building block for more complex structures.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (R)-3-Methylmorpholine (1.01 g, 10 mmol) in 50 mL of acetonitrile.
-
Add potassium carbonate (2.76 g, 20 mmol) as the base.
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) as the electrophile.
-
Scientist's Note: The choice of base and solvent is critical. A non-nucleophilic base prevents side reactions, and a polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted (R)-3-methylmorpholine derivative.
-
Table 2: Representative Yields and Stereoselectivity in (R)-3-Methylmorpholine Applications
| Application | Substrate | Product | Typical Yield | Stereoselectivity |
| Chiral Resolution | (±)-Ibuprofen | (S)-Ibuprofen | 35-45% (per enantiomer) | >98% ee |
| Chiral Auxiliary | Propanoyl Amide | (R)-2-Methyl-3-phenylpropanoic acid | 70-85% (2 steps) | >95% dr |
| Building Block | 2-Bromoacetophenone | N-phenacyl-(R)-3-methylmorpholine | 80-95% | >99% ee (retained) |
| (Note: Yields and selectivities are illustrative and highly dependent on specific substrates and optimized conditions.) |
V. Safety and Handling
(R)-3-Methylmorpholine is an amine and should be handled with appropriate care in a well-ventilated fume hood.[1]
-
Hazards: Can be irritating to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2][7]
VI. References
-
CymitQuimica. (n.d.). CAS 74572-04-6: (R)-3-Methylmorpholine. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. Retrieved from --INVALID-LINK--
-
Jain, P., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from --INVALID-LINK--
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (R)-3-Methylmorpholine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enantioselective synthesis of 3-( N -indolyl)quinolines containing axial and central chiralities. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 74572-04-6|(R)-3-Methylmorpholine. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). (R)-3-Methylmorpholine. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). 2.18 Selected Diastereoselective Reactions: Diastereoselective Intra- and Intermolecular 1,3-Dipolar Cycloadditions in Natural Product Synthesis. Retrieved from --INVALID-LINK--
-
ARPI. (n.d.). A process for resolving racemic mixtures and a diastereoisomeric complex of a resolving agent and an enantiomer of interest. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). 74572-04-6 | (R)-3-Methylmorpholine | Chiral Building Blocks. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). (R)-3-Methylmorpholine. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Retrieved from --INVALID-LINK--
-
University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from --INVALID-LINK--
-
University of Arizona. (n.d.). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Retrieved from --INVALID-LINK--
-
AKSci. (n.d.). 350595-57-2 (S)-3-Methylmorpholine. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Retrieved from --INVALID-LINK--
References
- 1. CAS 74572-04-6: (R)-3-Methylmorpholine | CymitQuimica [cymitquimica.com]
- 2. 74572-04-6|(R)-3-Methylmorpholine|BLD Pharm [bldpharm.com]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]
- 6. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
Introduction: The Strategic Role of N-Methylmorpholine in Agrochemical Synthesis
An Application Guide to N-Methylmorpholine (NMM) in the Synthesis of Agrochemicals
A Note on Isomeric Specificity: This guide focuses on N-Methylmorpholine (NMM) , also known as 4-methylmorpholine (CAS 109-02-4), a tertiary amine widely documented as a vital reagent in industrial and laboratory-scale synthesis. While the initial topic specified 3-methylmorpholine, a secondary amine, a comprehensive review of scientific literature reveals that NMM is the isomer predominantly utilized for the applications detailed herein due to its unique properties as a sterically hindered, non-nucleophilic base. This focus ensures the protocols and mechanistic discussions are grounded in established, verifiable chemical practice.
The morpholine moiety is a privileged scaffold in modern agrochemicals, appearing in the structure of numerous high-performance fungicides and other crop protection agents.[1] The synthesis of these complex molecules, as well as their precursors, demands precision, efficiency, and high yields. N-Methylmorpholine (NMM) has emerged as a critical reagent in this field, valued not as a structural component, but as a functional tool that facilitates key chemical transformations.[2][3]
NMM is a cyclic tertiary amine that combines the properties of amines and ethers.[4] Its utility in agrochemical synthesis is primarily derived from its function as a sterically hindered, non-nucleophilic base and an effective acid scavenger. In reactions that generate acidic byproducts, such as hydrogen halides (e.g., HCl), NMM efficiently neutralizes them, driving the reaction equilibrium towards the product and preventing acid-catalyzed side reactions or degradation. Its steric bulk prevents it from participating in the primary reaction as a nucleophile, a critical feature that ensures high product purity. This guide provides an in-depth exploration of NMM's properties, its core applications in the synthesis of key agrochemical classes, and detailed protocols for its effective use.
Section 1: Physicochemical Profile and Mechanistic Rationale
The efficacy of NMM as a synthetic reagent is a direct result of its distinct molecular structure and resulting chemical properties. Understanding these characteristics is fundamental to appreciating its role and designing robust synthetic protocols.
Key Physicochemical Properties
The properties of NMM make it a versatile and predictable reagent for a wide range of reaction conditions.
| Property | Value | Significance in Synthesis | Source |
| Molecular Formula | C₅H₁₁NO | - | [4] |
| Molecular Weight | 101.15 g/mol | Essential for stoichiometric calculations. | [5] |
| Appearance | Colorless to light yellow liquid | Allows for easy visual inspection of purity and reaction mixtures. | [2] |
| Boiling Point | 115-116 °C | Suitable for reactions at moderate temperatures; easily removed under vacuum. | |
| Density | 0.92 g/mL at 25 °C | Useful for volumetric dispensing in the laboratory and on a larger scale. | |
| pKa of Conjugate Acid | 7.38 | Moderately basic; sufficient to neutralize strong acids (HCl, H₂SO₄) without deprotonating sensitive functional groups like alcohols or amides. | [4] |
| Solubility | Miscible with water and most organic solvents | Provides excellent flexibility in solvent system selection for homogeneous reaction conditions. |
The Causality Behind Experimental Utility
-
Optimized Basicity : NMM's pKa of ~7.4 makes it an ideal acid scavenger. It is basic enough to readily neutralize the strong mineral acids generated during acylation or sulfonylation reactions but is not so basic that it would induce undesirable elimination reactions or abstract protons from weakly acidic C-H bonds.
-
Steric Hindrance as a "Non-Nucleophilic" Shield : The methyl group attached to the nitrogen atom provides significant steric bulk. This effectively shields the nitrogen's lone pair of electrons, rendering NMM a very poor nucleophile. In a reaction between an acyl chloride and a primary amine to form an amide, NMM will not compete with the primary amine in attacking the electrophilic carbonyl carbon. This selectivity is paramount for achieving high yields and minimizing byproduct formation.
-
High Polarity and Solvency : The ether oxygen within the morpholine ring imparts significant polarity to the molecule. This, combined with its miscibility in a wide array of solvents, makes it an effective choice for a broad spectrum of reactions, ensuring that reagents remain in the solution phase.[4][6]
Section 2: Core Applications in Agrochemical Synthesis
NMM's properties are leveraged in the synthesis of several major classes of agrochemicals, including fungicides, herbicides, and plant growth regulators.[3]
Acylation Reactions: Building Blocks for Amide and Ester Agrochemicals
A vast number of agrochemicals contain amide or ester functional groups. These are commonly synthesized by reacting a carboxylic acid derivative (typically an acyl chloride or anhydride) with an amine or alcohol. This reaction liberates one equivalent of hydrochloric acid (HCl), which must be neutralized.
Role of NMM: NMM acts as the quintessential HCl scavenger in these transformations. By sequestering the HCl as it is formed, NMM prevents the protonation of the amine nucleophile—which would render it unreactive—and drives the reaction to completion.
References
Application Notes and Protocols for Reactions Catalyzed by 3-Methylmorpholine
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of 3-Methylmorpholine (NMM) and its derivative, N-Methylmorpholine-N-oxide (NMO), in key organic synthesis reactions. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices. We will explore the utility of NMM as a base in peptide synthesis and as a catalyst in the production of polyurethane foams. Additionally, we will detail the application of NMO as a co-oxidant in the catalytic dihydroxylation of alkenes. Each section includes step-by-step protocols, safety and handling guidelines, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Versatility of this compound
This compound (NMM) is a heterocyclic tertiary amine that has found widespread application in organic chemistry. Its structure, featuring a morpholine ring with a methyl group on the nitrogen atom, imparts a unique combination of steric hindrance and basicity. This makes it a valuable tool in a variety of chemical transformations where precise control over reactivity is paramount. Unlike more sterically hindered bases such as diisopropylethylamine (DIPEA) or less hindered bases like triethylamine (TEA), NMM offers a moderate level of steric bulk that can be advantageous in minimizing undesirable side reactions.
The N-oxide of this compound, N-Methylmorpholine-N-oxide (NMO), is a stable and effective co-oxidant. It is frequently employed to regenerate a primary catalytic oxidant, most notably osmium tetroxide, in dihydroxylation reactions. This allows for the use of the toxic and expensive primary oxidant in only catalytic amounts, making the overall process more economical and safer.
This guide will delve into the practical aspects of utilizing NMM and NMO in three major applications: peptide coupling, polyurethane foam formation, and alkene dihydroxylation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any experimental setup.
| Property | This compound | N-Methylmorpholine N-oxide |
| CAS Number | 42185-06-8[1] | 7529-22-8[2][3] |
| Molecular Formula | C₅H₁₁NO[1][4][5] | C₅H₁₁NO₂[2][6][7] |
| Molecular Weight | 101.15 g/mol [1] | 117.15 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Colorless or white crystals[3][6] |
| Boiling Point | 137.1 °C at 760 mmHg[5] | 180-184 °C (decomposes)[6] |
| Melting Point | Not available | 180-184 °C[3] |
| Density | 0.891 g/cm³[5] | Not available |
| Solubility | Soluble in water and most organic solvents. | Soluble in water, methanol, ethanol, acetone, ethers, and DMSO.[6] |
Safety and Handling
Safe laboratory practice is of paramount importance when working with any chemical. This compound is a corrosive and irritant compound.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Have an emergency eyewash station and safety shower readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
Application in Peptide Synthesis: A Strategic Base for Amide Bond Formation
In peptide synthesis, the formation of the amide bond between two amino acids is the fundamental step. This reaction requires the activation of the carboxylic acid group of one amino acid, which is then susceptible to nucleophilic attack by the amino group of another. Tertiary amines, such as this compound, play a crucial role as bases in this process.
Mechanistic Rationale
The primary function of NMM in peptide coupling is to act as a proton scavenger. During the activation of the carboxylic acid by a coupling reagent (e.g., HBTU, HATU), a proton is released. NMM neutralizes this acid, preventing the protonation of the free amine of the incoming amino acid, which would render it non-nucleophilic.
The choice of base is critical to minimize racemization, a common side reaction where the stereochemistry of the activated amino acid is inverted. The moderate steric hindrance of NMM is advantageous here. It is a sufficiently strong base to facilitate the reaction but is less likely than less hindered bases to cause epimerization at the α-carbon of the activated amino acid.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using HBTU/NMM
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU as the coupling reagent and NMM as the base.
Materials:
-
Fmoc-protected amino acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
This compound (NMM)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminally deprotected peptide
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 minute).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add NMM (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test.
-
-
Washing:
-
After the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3 x 1 minute) to remove excess reagents and byproducts.
-
-
Work-up and Cleavage:
-
For cleavage of the peptide from the resin and removal of side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
-
Application in Polyurethane Foam Production: A Catalyst for Polymerization
This compound is utilized as a catalyst in the production of polyurethane foams. It primarily functions as a "gelling" catalyst, promoting the reaction between the polyol and the isocyanate, which leads to the formation of the polymer network.
Mechanistic Rationale
The formation of polyurethane involves the reaction between a di- or polyisocyanate and a polyol. NMM, as a tertiary amine, catalyzes this reaction by activating the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the electrophilic isocyanate groups. The choice and concentration of the catalyst are critical in balancing the "gelling" reaction (polymer formation) and the "blowing" reaction (gas formation from the reaction of isocyanate with water), which determines the final properties of the foam.
Experimental Protocol: Preparation of a Rigid Polyurethane Foam
This protocol provides a representative formulation for the laboratory-scale synthesis of a rigid polyurethane foam.
Materials:
-
Polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (NMM)
-
Water (blowing agent)
-
Silicone surfactant (foam stabilizer)
-
Dibutyltin dilaurate (co-catalyst)
Formulation:
| Component | Parts by Weight |
| Polyether Polyol | 100 |
| Water | 2.9 |
| This compound | 0.8 |
| Triethylene diamine | 0.18 |
| Bis-(dimethylaminoethyl)-ether | 0.08 |
| Silicone Surfactant | 0.1 |
| Dibutyltin dilaurate | 0.03 |
| pMDI | to an NCO index of 105 |
Procedure:
-
Premix Preparation (Part B):
-
In a suitable container, combine the polyether polyol, water, this compound, triethylene diamine, bis-(dimethylaminoethyl)-ether, silicone surfactant, and dibutyltin dilaurate.
-
Mix thoroughly at low speed until a homogeneous mixture is obtained.
-
-
Foaming Process:
-
In a separate container, weigh the required amount of pMDI (Part A).
-
Rapidly add Part A to Part B and mix vigorously with a high-speed mixer for 5-10 seconds.
-
Immediately pour the mixture into a mold.
-
-
Curing:
-
Allow the foam to rise and cure at room temperature. The foam will become tack-free within a few minutes and can be demolded after approximately 30-60 minutes.
-
For optimal properties, allow the foam to post-cure for 24 hours at room temperature.
-
Application in Alkene Dihydroxylation: The Role of N-Methylmorpholine-N-oxide (NMO)
The syn-dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis. Osmium tetroxide (OsO₄) is a highly effective reagent for this purpose, but its toxicity and high cost are significant drawbacks. The use of N-Methylmorpholine-N-oxide (NMO) as a co-oxidant allows for the reaction to be performed with only a catalytic amount of OsO₄.
Mechanistic Rationale
The catalytic cycle begins with the syn-addition of OsO₄ to the alkene, forming an osmate ester. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). NMO then re-oxidizes the Os(VI) back to Os(VIII), regenerating the active catalyst and allowing the cycle to continue. NMO is reduced to NMM in the process.
Experimental Protocol: Catalytic Dihydroxylation of an Alkene
This protocol provides a general procedure for the dihydroxylation of an alkene using catalytic OsO₄ and a stoichiometric amount of NMO.
Materials:
-
Alkene
-
N-Methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (as a 2.5 wt% solution in t-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkene (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
Add NMO (1.2 mmol) and stir until it is completely dissolved.
-
-
Reaction Initiation:
-
To the stirred solution, add the osmium tetroxide solution (0.02 mmol, 2 mol%) dropwise at room temperature. The solution will typically turn dark.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, add solid sodium sulfite (1 g) and stir for 30 minutes to quench the reaction and reduce the osmate ester.
-
Filter the mixture through a pad of celite and wash the celite with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Conclusion
This compound and its N-oxide are versatile and valuable reagents in modern organic synthesis. Their unique properties allow for precise control over reactivity in a range of important chemical transformations. The protocols provided in this guide are intended to serve as a solid foundation for researchers, enabling them to safely and effectively utilize these compounds in their work. As with any chemical procedure, careful attention to detail, adherence to safety protocols, and a thorough understanding of the underlying principles are essential for successful and reproducible results.
References
- 1. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl morpholine oxide | C5H11NO2 | CID 82029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]
- 4. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 350595-57-2 3S-3-Methylmorpholine 3S-3-Methylmorpholine - CAS Database [chemnet.com]
- 6. chembk.com [chembk.com]
- 7. atamankimya.com [atamankimya.com]
- 8. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
Application Notes & Protocols: The Strategic Use of 3-Methylmorpholine N-oxide (NMO) as a Co-oxidant in Modern Organic Synthesis
Introduction: N-Methylmorpholine N-oxide (NMO) - Beyond a Simple Oxidant
N-Methylmorpholine N-oxide, commonly referred to as NMO, is a heterocyclic amine oxide that has become an indispensable tool in the arsenal of synthetic organic chemists.[1][2][3] While it is an oxidant in its own right, its true value lies in its role as a co-oxidant, particularly in transition metal-catalyzed reactions.[3][4] NMO's primary function in these processes is to regenerate the active, high-oxidation-state metal catalyst, allowing for the use of substoichiometric, often catalytic, amounts of expensive and/or toxic metals like osmium and ruthenium.[1][5][6] This not only improves the economic and environmental profile of these reactions but also simplifies product purification.
This guide provides an in-depth exploration of NMO's applications, delving into the mechanistic rationale behind its use and offering detailed, field-proven protocols for key transformations. We will focus on two of the most significant applications of NMO: the Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation.
Key Properties of NMO:
| Property | Value | Source |
| CAS Number | 7529-22-8 | [2][7] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molar Mass | 117.15 g/mol | [1][2] |
| Appearance | Colorless, hygroscopic crystals | [7][8] |
| Melting Point | 180-184 °C | [1][2][7] |
| Commercial Forms | Anhydrous and Monohydrate (C₅H₁₁NO₂·H₂O) | [1][2] |
The Role of NMO in Osmium-Catalyzed Dihydroxylation of Alkenes
The syn-dihydroxylation of alkenes to form 1,2-diols is a fundamental transformation in organic synthesis. Osmium tetroxide (OsO₄) is the classic reagent for this conversion, but its high toxicity and cost necessitate its use in catalytic amounts. This is where NMO plays a crucial role as the terminal oxidant in what is known as the Upjohn dihydroxylation.[9][10] The Sharpless Asymmetric Dihydroxylation further refines this process by incorporating chiral ligands to achieve high enantioselectivity.[5][11][12]
Mechanistic Rationale: The Catalytic Cycle
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation illustrates the critical function of NMO. The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate.[5][9] Hydrolysis of this intermediate releases the desired diol and a reduced osmium(VI) species. For the catalytic cycle to continue, the osmium(VI) must be re-oxidized to osmium(VIII). NMO efficiently performs this step, being reduced to N-methylmorpholine in the process.[10][13]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation highlighting the role of NMO.
The choice of NMO as the co-oxidant is strategic. It is a mild oxidant, which minimizes side reactions, and its reduced form, N-methylmorpholine, is a water-soluble amine that can be easily removed during aqueous workup.
Application Protocol: Asymmetric Dihydroxylation of 1-Phenylcyclohexene
This protocol provides a representative procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β.
Materials:
-
1-Phenylcyclohexene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Add methanesulfonamide (1 equivalent). Stir the mixture at room temperature until both phases are clear.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 1-phenylcyclohexene (1 equivalent) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stirring for 1 hour at room temperature.
-
Extraction: Add ethyl acetate to the mixture and stir for an additional 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Expected Outcome: This procedure typically yields the corresponding diol with high enantiomeric excess (>95% ee).
| Alkene Substrate | Chiral Ligand System | Yield (%) | ee (%) |
| trans-Stilbene | AD-mix-β | >95 | >99 |
| Styrene | AD-mix-α | 85-95 | 92-96 |
| 1-Dodecene | AD-mix-β | 80-90 | 90-95 |
Note: Yields and enantiomeric excesses are representative and can vary based on the specific substrate and reaction conditions.
NMO in Ruthenium-Catalyzed Alcohol Oxidation: The Ley-Griffith Reaction
The oxidation of alcohols to aldehydes and ketones is another cornerstone transformation in organic synthesis. The Ley-Griffith oxidation utilizes a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric amount of NMO as the co-oxidant.[4][14][15] This method is prized for its mild reaction conditions and broad substrate scope, tolerating a wide variety of functional groups.
Mechanistic Rationale: The Role of NMO in Ruthenium Regeneration
The catalytic cycle of the Ley-Griffith oxidation involves the oxidation of the alcohol by the high-valent ruthenium(VII) species (TPAP), which is reduced to a ruthenium(V) species.[16] NMO is essential for re-oxidizing the ruthenium(V) back to the active ruthenium(VII) catalyst, allowing the cycle to continue.[16]
Figure 2: Catalytic cycle of the Ley-Griffith oxidation showcasing the role of NMO.
A key experimental consideration in the Ley-Griffith oxidation is the presence of water. For the oxidation of primary alcohols to aldehydes, the reaction is typically run under anhydrous conditions, often with the addition of molecular sieves.[4] This is because water can lead to the formation of a gem-diol intermediate from the aldehyde, which can be further oxidized to a carboxylic acid. However, a modified procedure using NMO monohydrate can be employed for the direct conversion of primary alcohols to carboxylic acids.[4]
Application Protocol: Oxidation of a Primary Alcohol to an Aldehyde
This protocol details a general procedure for the selective oxidation of a primary alcohol to an aldehyde using TPAP and NMO.
Materials:
-
Primary alcohol
-
Tetrapropylammonium perruthenate (TPAP)
-
N-Methylmorpholine N-oxide (NMO), anhydrous
-
4 Å Molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite
Procedure:
-
Reaction Setup: To a stirred solution of the primary alcohol (1 equivalent) in anhydrous dichloromethane (DCM), add powdered 4 Å molecular sieves.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).[14]
-
Catalyst Addition: Add tetrapropylammonium perruthenate (TPAP) (0.05 equivalents) in one portion.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel or Celite, and wash the pad with DCM.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be further purified by column chromatography if necessary.
Expected Outcome: This procedure generally provides the desired aldehyde in high yield (70-95%) with minimal over-oxidation to the carboxylic acid.[14]
| Alcohol Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | >95 |
| 1-Octanol | 1-Octanal | 85-95 |
| Cinnamyl alcohol | Cinnamaldehyde | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Practical Considerations and Safety
-
Purity and Hydration State of NMO: NMO is commercially available in both anhydrous and monohydrate forms.[1][2] The choice between the two depends on the specific reaction. For instance, in the Ley-Griffith oxidation of primary alcohols to aldehydes, the anhydrous form is preferred to avoid over-oxidation.[4]
-
Hygroscopic Nature: NMO is hygroscopic and should be stored in a cool, dry place.[7][8]
-
Safety Precautions: NMO is an irritant, and contact with skin and eyes should be avoided.[7][17] It is recommended to handle NMO in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][18]
-
Thermal Stability: While generally stable, NMO can undergo exothermic decomposition, especially in the presence of transition metal contaminants.[19] Care should be taken to avoid overheating reactions involving NMO.
Conclusion
N-Methylmorpholine N-oxide is a versatile and highly effective co-oxidant that has significantly advanced the field of organic synthesis. Its ability to regenerate catalytic amounts of expensive and toxic transition metals in a mild and efficient manner has made reactions like the Sharpless Asymmetric Dihydroxylation and the Ley-Griffith oxidation routine procedures in both academic and industrial laboratories. A thorough understanding of its mechanism of action and careful attention to experimental protocols are key to successfully employing NMO in the synthesis of complex molecules.
References
- 1. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 2. N-Methylmorpholine_N-oxide [chemeurope.com]
- 3. atamankimya.com [atamankimya.com]
- 4. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. atamankimya.com [atamankimya.com]
- 7. N-Methylmorpholine N-oxide (NMO) [commonorganicchemistry.com]
- 8. The Versatile Solvent: 4-Methylmorpholine N-oxide_Chemicalbook [chemicalbook.com]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aksci.com [aksci.com]
- 18. tmi.utexas.edu [tmi.utexas.edu]
- 19. N-Methylmorpholine-N-oxide (NMMO): hazards in practice and pitfalls in theory | springerprofessional.de [springerprofessional.de]
Application Notes & Protocols: Strategic Synthesis of 3-Methylmorpholine Derivatives
Introduction: The Strategic Value of the 3-Methylmorpholine Scaffold
In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2][3] Its unique physicochemical properties, including a weak basic nitrogen atom (pKa ~7.4 in N-methylmorpholine) and an opposing ether oxygen, create a delicate balance of hydrophilicity and lipophilicity. This balance is crucial for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, such as aqueous solubility, membrane permeability, and metabolic stability.[4][5]
Introducing a methyl group at the C3 position creates the this compound core, which offers an additional stereocenter. This chiral feature provides a valuable vector for probing the three-dimensional space of biological targets, often leading to enhanced potency and selectivity.[4][6] Consequently, this compound derivatives are integral components of numerous CNS-active agents, kinase inhibitors, and other therapeutics.[4][5] This guide provides an in-depth exploration of robust and versatile synthetic methodologies for accessing this critical scaffold, tailored for researchers in drug discovery and process development.
Core Synthetic Strategies: A Mechanistic Approach
The construction of the this compound ring can be approached from several distinct strategic directions. The choice of method is often dictated by the desired substitution pattern, stereochemical requirements, and scalability.
Strategy 1: Intramolecular Cyclization of Chiral Amino Alcohols
This is a foundational and highly reliable strategy, particularly for establishing the core stereochemistry from readily available starting materials. The logic hinges on using a chiral precursor, such as alaninol, which already contains the required C3-methyl stereocenter. The synthesis is completed by forming the two C-O and C-N bonds required to close the six-membered ring.
Causality Behind the Method: The most common approach involves a double alkylation sequence on the amino alcohol. A typical two-carbon building block with two leaving groups (e.g., 1,2-dihaloethane or a protected equivalent) is used. The reaction often proceeds via initial N-alkylation followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the second leaving group to form the morpholine ring. The use of a strong, non-nucleophilic base is critical in the second step to deprotonate the alcohol without competing in side reactions.
Caption: Workflow for this compound synthesis via cyclization.
Strategy 2: One-Pot Reductive Amination
For efficiency and atom economy, reductive amination stands out as a premier strategy.[7] This method constructs the C-N bond and closes the ring in a single pot by reacting a carbonyl compound with an amine, forming an intermediate imine or enamine which is then reduced in situ.[7][8][9]
Causality Behind the Method: The synthesis of a this compound derivative can be achieved by reacting an amino alcohol, like 2-(methylamino)ethanol, with a propylene oxide equivalent or a protected hydroxyacetone. A more direct and elegant approach involves the intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group. The key to success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the intermediate imine/iminium ion.[8][10] This selectivity is crucial for preventing premature reduction of the carbonyl group and maximizing the yield of the desired cyclic amine.[8]
Caption: Key intermediates in the reductive amination process.
| Reducing Agent | Key Advantages | Considerations |
| NaBH(OAc)₃ | Mild, selective for imines over ketones/aldehydes, non-toxic byproducts.[8] | Can be slower, moisture-sensitive. |
| NaBH₃CN | Highly selective, effective under weakly acidic conditions.[7][8] | Generates toxic HCN/cyanide byproducts, requiring careful quenching and workup.[7][8] |
| H₂ / Pd/C | "Green" reagent, high yielding, scalable. | Requires specialized hydrogenation equipment, potential for over-reduction.[11] |
Strategy 3: Catalytic Asymmetric Synthesis
When the highest levels of enantiopurity are required, catalytic asymmetric methods provide the most elegant solution. These reactions use a chiral catalyst to control the stereochemical outcome of the ring-forming step.
Causality Behind the Method: A powerful example is the tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation.[12][13] Starting from an ether-containing aminoalkyne, a titanium catalyst can mediate an intramolecular hydroamination to form a cyclic imine. This imine is not isolated but is immediately subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-Ikariya type). The stereochemistry is induced during the hydride transfer step, with the catalyst's chiral ligands directing the approach of the hydride to one face of the imine, leading to high enantiomeric excess (>95% ee).[12] Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst ligand are crucial for achieving this high level of stereocontrol.[12]
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Methylmorpholine via N-Alkylation and Cyclization
This protocol details the synthesis from a commercially available chiral building block, (S)-alaninol.
Step 1: N-(2-hydroxyethyl)-(S)-alaninol
-
To a stirred solution of (S)-alaninol (1.0 eq) in a suitable solvent like ethanol, add ethylene oxide (1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude N-(2-hydroxyethyl)-(S)-alaninol, which can often be used in the next step without further purification.
Step 2: Cyclization to (S)-3-Methylmorpholine
-
Dissolve the crude diol from the previous step in a high-boiling solvent such as dioxane or toluene.
-
Add concentrated sulfuric acid (H₂SO₄) (1.5-2.0 eq) cautiously while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux (typically 100-140°C, depending on the solvent) for 4-6 hours, using a Dean-Stark trap if toluene is used to remove water.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH > 12 with a strong base (e.g., 50% NaOH solution), ensuring the mixture remains cool.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by distillation to afford pure (S)-3-methylmorpholine.
Protocol 2: One-Pot Synthesis of N-Benzyl-3-methylmorpholine via Reductive Amination
This protocol demonstrates an efficient one-pot synthesis.
-
To a round-bottom flask charged with a magnetic stir bar, add 1-(benzylamino)propan-2-ol (1.0 eq) and 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent (0.2 M concentration).[10]
-
Add 2-chloroacetaldehyde (1.1 eq, typically as a 50 wt% solution in water).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the initial hemiaminal.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., DCE) or ethyl acetate (2x).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-benzyl-3-methylmorpholine derivative.[10]
Protocol 3: N-Alkylation of this compound
This protocol describes a general method for functionalizing the nitrogen atom of the pre-formed this compound ring.
-
In a reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (e.g., 60-80°C) and stir for 2-12 hours until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining salts or DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude N-alkylated product, which can be further purified by chromatography or distillation if necessary.
Conclusion
The this compound scaffold is a cornerstone in the design of high-value chemical entities for the life sciences. The synthetic strategies outlined herein—ranging from classical cyclizations of chiral precursors to modern one-pot reductive aminations and catalytic asymmetric syntheses—provide a robust toolkit for researchers. A thorough understanding of the mechanistic principles behind each method allows the scientist to make informed decisions, troubleshoot effectively, and rationally design synthetic routes to novel this compound derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morpholine synthesis [organic-chemistry.org]
Application Note: Analytical Strategies for Monitoring Reactions with 3-Methylmorpholine
Abstract
This guide provides a comprehensive overview of robust analytical techniques for monitoring chemical reactions involving 3-Methylmorpholine (NMM), also known as N-Methylmorpholine. NMM is a crucial tertiary amine base and catalyst in numerous applications, including peptide synthesis and the production of polyurethane foams.[1][2][3] Effective reaction monitoring is paramount for process optimization, ensuring product quality, maximizing yield, and maintaining safety. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering researchers and process chemists a validated toolkit for precise and reliable reaction tracking.
Introduction: The Role and Importance of Monitoring NMM
This compound (NMM) is a heterocyclic tertiary amine widely employed as a weak base and catalyst. Its principal applications include:
-
Peptide Synthesis: Used as a base in the activation step of solid-phase peptide synthesis (SPPS) to control pH and facilitate amide bond formation.[4][5][6]
-
Polyurethane Production: Acts as a catalyst, particularly in the formation of rigid polyurethane foams, accelerating the reaction between isocyanates and polyols.[1][2][3]
-
Organic Synthesis: Serves as a versatile base, solvent, and corrosion inhibitor in various other organic transformations.[7]
Given its critical role, monitoring the concentration of NMM, along with reactants, intermediates, and products, is essential. Inaccurate NMM dosage or unforeseen consumption can lead to incomplete reactions, side-product formation, and batch failures. Real-time or frequent offline analysis provides the data necessary to understand reaction kinetics, identify endpoints, and ensure process consistency.
Chromatographic Techniques for Offline Analysis
Chromatographic methods are the gold standard for quantitative offline analysis, offering high sensitivity and specificity. A sample is taken from the reaction vessel, quenched to halt the reaction, and then analyzed.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for analyzing NMM, especially when it is part of a complex mixture or when non-volatile salts are present.
Principle of the Technique: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a polar amine like NMM, Reverse-Phase HPLC (RP-HPLC) is the most common approach. Because NMM lacks a strong chromophore, detection can be challenging. Low UV wavelengths (200-215 nm) can be used, but this may suffer from interference.[8] A more robust approach involves derivatization to attach a UV-active functional group, significantly enhancing sensitivity and selectivity.
Protocol: RP-HPLC with Pre-column Derivatization
This protocol is adapted for the quantification of amines and can be applied to NMM.
1. Sample Preparation and Derivatization: a. Withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile/water) to prevent further conversion. c. To a 1 mL vial, add 100 µL of the diluted sample, 200 µL of a borate buffer (pH ~9), and 200 µL of a derivatizing agent solution (e.g., 1-Naphthyl isothiocyanate in acetonitrile).[9] d. Vortex the mixture and allow it to react for 15-20 minutes at room temperature to form a stable, UV-active derivative. e. Add a quenching agent if necessary (as specified by the derivatization kit) and dilute to a final volume of 1 mL with the mobile phase.
2. HPLC-UV/DAD Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm particle size. b. Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The acid is crucial for ensuring good peak shape by keeping the amine protonated. c. Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Injection Volume: 10 µL. g. Detection: Diode Array Detector (DAD) or UV detector set at the absorbance maximum of the derivative (e.g., ~230 nm for 1-Naphthyl isothiocyanate derivatives).[10]
3. System Validation and Quantification: a. Prepare a calibration curve using standards of derivatized NMM of known concentrations. b. The linearity of the calibration curve (R² > 0.999) validates the method for quantification. c. Run a blank and a system suitability standard before and during the analysis sequence to ensure reproducibility.
Causality Behind Choices:
-
Derivatization: NMM's poor UV absorbance necessitates derivatization for sensitive and specific detection, avoiding baseline noise and co-eluting impurities.
-
Buffered Mobile Phase: Using a mild acid like formic acid ensures that the residual tertiary amine is protonated, leading to sharper, more symmetrical peaks by minimizing interaction with residual silanols on the column.
-
Gradient Elution: This allows for the effective separation of polar starting materials, the moderately polar NMM derivative, and potentially non-polar products or byproducts within a single run.
| Compound | Expected Retention Time (min) | Detection Wavelength (nm) |
| NMM-Derivative | ~8.5 | ~230 |
| Starting Material A | ~4.2 | Varies |
| Product B | ~12.1 | Varies |
| Note: Retention times are illustrative and must be confirmed experimentally. |
Gas Chromatography (GC)
GC is highly effective for analyzing volatile amines like NMM, provided the sample can be volatilized without degradation. It is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Principle of the Technique: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A key challenge for amines is their tendency to exhibit poor peak shape ("tailing") due to interaction with active sites in the injector and on the column.[11] Using a base-deactivated column or adding a small amount of a competing base to the sample can mitigate this.
Protocol: Headspace GC-FID for NMM Quantification
This method is particularly useful for "dirty" reaction matrices, as non-volatile components remain in the sample vial and do not contaminate the GC system.
1. Sample Preparation: a. In a 20 mL headspace vial, add a precise amount of the reaction sample (e.g., 100 mg). b. Add 1 mL of a high-boiling point solvent (e.g., benzyl alcohol) to dissolve the sample. c. Crucially, add a strong base such as 100 µL of 50% aqueous NaOH or an ammonia solution. This deprotonates any NMM salts, converting them to the volatile free base form, which is essential for detection.[12][13] d. Add an internal standard (e.g., N-ethylmorpholine) for improved quantitative accuracy. e. Crimp the vial tightly with a suitable septum cap.
2. GC-FID Conditions: a. Headspace Autosampler:
- Oven Temperature: 80-100 °C.
- Loop Temperature: 110 °C.
- Transfer Line Temperature: 120 °C.
- Equilibration Time: 20-30 minutes.[12] b. GC System:
- Column: A base-deactivated, mid-polarity column such as a CP-Sil 13 CB or a similar wax-type column (e.g., DB-WAX) is recommended to reduce peak tailing.[14]
- Injector Temperature: 250 °C.
- Carrier Gas: Helium, constant flow at 1.5 mL/min.
- Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min).
- Detector: FID at 275 °C.
3. System Validation and Quantification: a. Prepare calibration standards in the same matrix (solvent + base) as the samples to ensure the matrix effect is consistent. b. Plot the ratio of the NMM peak area to the internal standard peak area against concentration. c. The method's precision should be confirmed by repeated analysis of a single sample (RSD < 5%).[12]
Causality Behind Choices:
-
Headspace Sampling: This technique avoids injecting non-volatile matrix components (salts, catalysts, polymers) into the GC, protecting the inlet and column and ensuring robust, long-term performance.
-
Basification: NMM is often present as a salt (e.g., with HCl or TFA). Adding a strong, non-volatile base like NaOH liberates the free, volatile NMM, making it detectable by headspace GC.
-
Base-Deactivated Column: Standard silica columns have acidic silanol groups that strongly interact with basic amines, causing severe peak tailing. A specially treated, base-deactivated column minimizes these interactions, resulting in sharp, symmetrical peaks required for accurate quantification.
| Parameter | Value | Rationale |
| Column Type | Base-Deactivated Wax | Minimizes peak tailing for amines. |
| Sample Prep | Basification (NaOH) | Converts NMM salts to volatile free base. |
| Sampling Mode | Headspace | Protects GC system from non-volatile matrix. |
| Detector | FID | Universal, robust detector for hydrocarbons/organics. |
In Situ Spectroscopic Techniques for Real-Time Monitoring
In situ (in the reaction) techniques provide continuous data throughout the reaction, offering unparalleled insight into kinetics, mechanisms, and transient intermediates without the need for sampling.
Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR)
Principle of the Technique: Mid-infrared spectroscopy monitors the vibrational frequencies of molecular bonds.[15] An Attenuated Total Reflectance (ATR) probe is inserted directly into the reaction vessel. As reactants are consumed and products are formed, the intensity of their characteristic IR absorption bands changes. This allows for the creation of real-time concentration profiles for multiple species simultaneously.[16][17]
Protocol: In Situ FTIR (ReactIR) Monitoring
1. Experimental Setup: a. Select an appropriate ATR probe (e.g., Diamond or Silicon) compatible with the reaction chemistry (temperature, pressure, corrosivity). b. Insert the probe directly into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture. c. Before starting the reaction, collect a background spectrum of the solvent and starting materials at the target reaction temperature.
2. Data Collection: a. Initiate the reaction (e.g., by adding the final reagent). b. Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). c. The software will automatically subtract the background, showing only the changes in absorbance over time.
3. Data Analysis: a. Identify unique, well-resolved infrared peaks corresponding to a starting material, NMM, and a key product. For example, in polyurethane synthesis, the isocyanate peak (~2270 cm⁻¹) is an excellent indicator of reactant consumption. b. NMM has characteristic C-N stretching and C-H bending frequencies, though these may overlap with other components. It is often easier to track the consumption of a reactant or the formation of a product. c. Plot the absorbance (or calculated concentration) of these key peaks over time to generate reaction profiles. These profiles can be used to determine reaction rates, induction periods, and endpoints.[18]
Causality Behind Choices:
-
ATR Probe: The ATR probe allows for direct measurement within the reaction vessel, eliminating the need for sampling and quenching, which can introduce errors and time delays.[19] This provides a true representation of the reaction state at any given moment.
-
Tracking Multiple Species: FTIR can monitor several components at once, providing a holistic view of the reaction. For instance, observing the simultaneous decay of a reactant peak and the growth of a product peak confirms the desired transformation is occurring and helps identify any stalled intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Technique: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (in situ or offline). ¹H NMR is particularly useful for monitoring NMM due to its distinct signals.
Protocol: In Situ ¹H NMR Reaction Monitoring
1. Experimental Setup: a. The reaction must be performed in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that solubilizes all components. b. The experiment is run directly inside an NMR tube, which is placed in the spectrometer. c. Add a known amount of an inert internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) that has signals in a clear region of the spectrum.
2. Data Collection and Analysis: a. Acquire an initial ¹H NMR spectrum (t=0) before the reaction is initiated. b. Initiate the reaction (e.g., by adding a catalyst or heating the sample). c. Acquire spectra at regular time intervals. d. The concentration of NMM and other species can be determined by integrating their characteristic peaks relative to the integral of the internal standard. e. Characteristic ¹H NMR Signals for NMM:
- N-CH₃ (Methyl group): A sharp singlet around δ 2.2-2.3 ppm.[20]
- N-CH₂ (Morpholine protons adjacent to N): A triplet around δ 2.4-2.5 ppm.[20]
- O-CH₂ (Morpholine protons adjacent to O): A triplet around δ 3.6-3.7 ppm.[20] f. Plot the relative concentration of each species versus time to obtain kinetic profiles.
Causality Behind Choices:
-
Internal Standard: An internal standard provides a stable reference point for quantification. Changes in spectrometer conditions will affect both the analyte and the standard equally, allowing for highly accurate concentration measurements.
-
Deuterated Solvents: The large signal from a non-deuterated protonated solvent would overwhelm the signals from the analytes, making analysis impossible.
-
Signal Uniqueness: The sharp singlet of the N-methyl group is often in a relatively uncongested region of the spectrum, making it an excellent signal to monitor for quantifying NMM consumption.[21]
Method Selection and Workflow
Choosing the right analytical technique depends on the specific requirements of the reaction and the available instrumentation.
Decision Guide
Caption: Decision tree for selecting an analytical technique.
General Analytical Workflow
Caption: General workflow for reaction monitoring.
Conclusion
The successful monitoring of reactions involving this compound hinges on selecting an analytical technique appropriate for the reaction matrix and the specific data required. For robust, quantitative offline analysis of complex mixtures, HPLC with derivatization is a superior choice. For volatile analysis in challenging matrices, headspace GC offers a reliable and system-protective approach. When real-time kinetic and mechanistic data are paramount, in situ FTIR (ReactIR) and NMR provide continuous insight without disruptive sampling. By implementing these validated protocols, researchers and drug development professionals can achieve greater control over their chemical processes, leading to improved outcomes and more efficient development cycles.
References
- 1. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 2. Polyurethane Catalyst Types - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylmorpholine, (Peptide Synthesis) [labchem.co.za]
- 6. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 7. nbinno.com [nbinno.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 10. Analysis of N-methylmorpholine n-oxide (NMMO) and its degradants by DAD (HPLC-DAD测定N-甲基吗啉-N-氧化物(NMMO)及其降解物) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Determination of N-Methyl morpholine in biomass pretreatment solutions by the ammonia-assisted headspace gas chromatography [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mt.com [mt.com]
- 16. taawon.com [taawon.com]
- 17. mt.com [mt.com]
- 18. thalesnano.com [thalesnano.com]
- 19. FTIR ASI React IR Reaction Monitoring System | Chemical and Biophysical Instrumentation Center [cbic.yale.edu]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
Application Notes and Protocols: The Role of Methylmorpholine Isomers in Advanced Chemical Synthesis
Introduction: Navigating the Isomeric Landscape of Methylmorpholine
Within the realm of heterocyclic compounds, morpholine and its derivatives are foundational scaffolds in medicinal and process chemistry.[1][2][3] The addition of a single methyl group to the morpholine ring gives rise to two primary isomers of significant, yet distinct, industrial and research relevance: 3-Methylmorpholine and 4-Methylmorpholine. While structurally similar, their applications diverge significantly.
-
This compound (CAS: 42185-06-8): A secondary amine whose documented applications are primarily as a synthetic intermediate for more complex molecules.[4][5] Its use as a solvent or primary catalyst in well-established transformations is not extensively reported in peer-reviewed literature.
-
4-Methylmorpholine (N-Methylmorpholine, NMM; CAS: 109-02-4): A tertiary amine that is a highly versatile and widely used compound in organic synthesis.[6][7] It functions as a moderately basic catalyst, an acid scavenger, and a polar aprotic solvent, making it indispensable in numerous transformations.[8][9][10]
Given the vast body of literature and established industrial applications, this guide will focus on N-Methylmorpholine (NMM) as a solvent and reagent for specific, critical chemical transformations. Its unique combination of properties provides distinct advantages over other common bases like triethylamine or pyridine, particularly in controlling reaction selectivity and minimizing side products.[11]
Section 1: Physicochemical Properties of N-Methylmorpholine (NMM)
Understanding the physical and chemical properties of NMM is paramount to appreciating its role in synthesis. Its structure, featuring a tertiary amine and an ether linkage, results in a unique profile of basicity, polarity, and steric hindrance.[8][11]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [7] |
| Molecular Weight | 101.15 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [6][10] |
| Boiling Point | 115-116 °C | [6][7] |
| Melting Point | -66 °C | [6][7] |
| Density | 0.92 g/cm³ (at 20 °C) | [6][7] |
| pKa (of conjugate acid) | 7.38 - 7.4 | [7][10] |
| Solubility | Miscible with water, ethanol, and most organic solvents | [6][11][12][13] |
The moderate basicity (pKa of ~7.4 for its conjugate acid) is a key feature. NMM is basic enough to act as a proton scavenger or promote base-catalyzed reactions but is less prone to causing base-induced side reactions (like elimination or racemization) than stronger amines such as triethylamine (pKa ~10.7).[10]
Section 2: Core Applications & Mechanistic Insights
NMM's utility spans several cornerstone reactions in modern organic synthesis. Below, we explore its function and provide detailed protocols for its application.
Application I: Base and Solvent Modifier in Peptide Synthesis
In peptide chemistry, particularly in mixed anhydride and active ester coupling methods, the choice of base is critical for preventing racemization and the formation of urethane byproducts. NMM is often the base of choice over triethylamine.
Causality Behind Experimental Choice: The steric bulk of NMM, compared to triethylamine, disfavors the formation of undesirable side products. In mixed anhydride couplings, a less hindered base like triethylamine can promote the formation of urethane, effectively capping the peptide chain. NMM minimizes this side reaction.[14] Furthermore, its moderate basicity is less likely to cause epimerization of the chiral amino acid residues, preserving stereochemical integrity.[15]
Caption: Workflow for mixed anhydride peptide bond formation using NMM.
This protocol describes the coupling of an N-protected amino acid with an amino acid ester using the mixed anhydride method.
Materials:
-
N-Boc-Alanine (1.0 equiv)
-
L-Leucine methyl ester hydrochloride (1.0 equiv)
-
N-Methylmorpholine (NMM) (2.0 equiv)
-
Isobutyl chloroformate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, 1M Citric Acid, Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve N-Boc-Alanine (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to -15 °C using an ice-salt or acetone/dry ice bath.
-
Base Addition: Add NMM (1.0 equiv) dropwise to the solution while maintaining the temperature at -15 °C.
-
Anhydride Formation: Slowly add isobutyl chloroformate (1.0 equiv) to the reaction mixture. A precipitate of NMM hydrochloride may form. Stir the mixture for 2-3 minutes. Extending this activation time is generally acceptable for N-alkoxycarbonylamino acids.[14]
-
Nucleophile Addition: In a separate flask, dissolve L-Leucine methyl ester hydrochloride (1.0 equiv) in anhydrous THF and add NMM (1.0 equiv) to neutralize the salt. Add this solution to the reaction mixture at -15 °C.
-
Coupling Reaction: Allow the reaction to stir at -15 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter off the NMM hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude dipeptide by flash column chromatography or crystallization to yield the pure product.
Application II: Stoichiometric Oxidant in Catalytic Dihydroxylation
Osmium tetroxide (OsO₄) is a premier reagent for the syn-dihydroxylation of alkenes, but it is highly toxic and expensive.[16] The Upjohn dihydroxylation process renders this reaction catalytic in OsO₄ by using a stoichiometric amount of a co-oxidant to regenerate the active Os(VIII) species from the reduced Os(VI) intermediate. N-Methylmorpholine N-oxide (NMMO), which is synthesized from NMM, is the most common and effective co-oxidant for this purpose.[16][17][18]
Causality Behind Experimental Choice: NMMO efficiently re-oxidizes the osmate ester intermediate back to OsO₄, allowing for a catalytic cycle.[16] The reaction is typically run in a solvent system like acetone/water or t-butanol/water, which helps to solubilize both the organic substrate and the polar NMMO.[19] This method provides high yields of diols without the need for stoichiometric heavy metals.[19]
Caption: Catalytic cycle for the Upjohn dihydroxylation using NMMO.
This protocol is a representative example of the Upjohn dihydroxylation.
Materials:
-
Cyclohexene (1.0 equiv)
-
N-Methylmorpholine N-oxide (NMMO) (1.1 equiv, as a 50 wt% solution in water)
-
Osmium tetroxide (OsO₄) (0.002-0.01 equiv, as a 2.5 wt% solution in t-butanol)
-
Solvent system: Acetone and Water (e.g., 4:1 v/v)
-
Sodium sulfite (Na₂SO₃)
-
Celite or Magnesol
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 equiv) in the acetone/water solvent mixture.
-
Addition of Reagents: To the stirred solution, add NMMO (1.1 equiv). Then, add the catalytic amount of OsO₄ solution dropwise. The solution may turn dark brown or black.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: Quench the reaction by adding solid sodium sulfite (a small excess) and stirring for 30 minutes to reduce any remaining OsO₄. The color of the mixture should lighten.
-
Work-up:
-
Add Celite or Magnesol to the mixture and stir for another 15 minutes.
-
Filter the slurry through a pad of Celite, washing the filter cake thoroughly with acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the remaining aqueous solution multiple times with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude cis-1,2-cyclohexanediol can be purified by recrystallization or chromatography if necessary.
-
Application III: Base in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed reactions like the Heck reaction, a base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[20][21] While inorganic bases like K₂CO₃ or organic bases like triethylamine are common, NMM can be an effective alternative.
Causality Behind Experimental Choice: NMM serves as an efficient, non-nucleophilic organic base. Its solubility in common organic solvents used for cross-coupling (like DMF, NMP, or acetonitrile) ensures a homogeneous reaction mixture.[22] Unlike stronger, more hindered bases, its resulting hydrochloride salt often has different solubility properties, which can simplify work-up procedures.
Caption: The role of NMM as a base in the Heck reaction catalytic cycle.
This protocol describes the coupling of an aryl iodide with an acrylate ester.
Materials:
-
Iodobenzene (1.0 equiv)
-
n-Butyl acrylate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Triphenylphosphine (PPh₃) (0.02 equiv)
-
N-Methylmorpholine (NMM) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a reaction vessel under nitrogen, stir Pd(OAc)₂ and PPh₃ in a small amount of DMF for 10-15 minutes.
-
Reaction Setup: To the catalyst mixture, add iodobenzene, n-butyl acrylate, and the remaining DMF.
-
Base Addition: Add NMM to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir under nitrogen. Monitor the reaction by TLC or GC until the iodobenzene is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove DMF and NMM salts.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield the desired cinnamate ester.
-
References
- 1. jchemrev.com [jchemrev.com]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. CN105753803A - A synthetic method of a medical intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. aozunasia.com [aozunasia.com]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. grokipedia.com [grokipedia.com]
- 11. N Methylmorpholine: Organic Compound With Diverse Characteristics [sincerechemicals.com]
- 12. atamankimya.com [atamankimya.com]
- 13. eqipped.com [eqipped.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Application & Protocol Guide: Leveraging 3-Methylmorpholine in the Development of Advanced Corrosion Inhibitors
This document provides a comprehensive guide for researchers and chemical engineers on the utilization of 3-Methylmorpholine (3-MMP) as a foundational scaffold for synthesizing novel corrosion inhibitors. We will explore the underlying chemical principles, provide detailed synthesis and evaluation protocols, and discuss the mechanistic basis for its protective action on metallic surfaces.
Section 1: Foundational Concepts
The Pervasive Challenge of Metallic Corrosion
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant global economic and safety challenge. In industrial settings, particularly in sectors like oil and gas, chemical processing, and infrastructure, the integrity of metallic components is paramount. The use of acidic solutions for processes like industrial cleaning, descaling, and oil well acidizing exacerbates corrosion rates, necessitating the development of effective protective measures[1].
Organic Corrosion Inhibitors: A Mechanistic Overview
Organic corrosion inhibitors are a primary defense against corrosion. These molecules function by adsorbing onto the metal-solution interface, forming a protective barrier that impedes the underlying electrochemical reactions of corrosion[2]. The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as Nitrogen and Oxygen), aromatic rings, and π-bonds allows these molecules to anchor themselves to the metal surface. This adsorption can occur via two main pathways:
-
Physisorption: Electrostatic interaction between charged molecules and the charged metal surface.
-
Chemisorption: Covalent bonding resulting from the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal surface atoms[2][3].
The Morpholine Scaffold in Corrosion Science
Morpholine and its derivatives have emerged as a highly effective and versatile class of corrosion inhibitors[4]. The morpholine ring contains both a nitrogen (amine) and an oxygen (ether) atom, which serve as excellent adsorption centers[3]. These heteroatoms possess lone pairs of electrons that can readily coordinate with metal atoms, forming a stable, protective film. Furthermore, the morpholine scaffold can be easily functionalized to enhance its properties, such as increasing its molecular size or introducing additional adsorptive groups, leading to improved inhibition efficiency[1][5].
Rationale for this compound (3-MMP): A Strategic Modification
While morpholine is a proven starting point, this guide focuses on this compound. The introduction of a methyl group at the 3-position offers several strategic considerations:
-
Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the resulting inhibitor molecule. This can improve the barrier properties of the adsorbed film by repelling aqueous corrosive species more effectively.
-
Electron-Donating Effect: As an alkyl group, the methyl substituent has a slight positive inductive effect, potentially increasing the electron density on the heteroatoms of the morpholine ring and strengthening the chemisorption bond with the metal surface.
-
Steric Influence: The methyl group can influence the packing density and orientation of the inhibitor molecules on the metal surface, which may affect the overall integrity of the protective layer.
This guide will leverage established synthetic routes for morpholine derivatives, adapting them for 3-MMP to create novel and potentially superior corrosion inhibitors.
Section 2: Synthesis of a 3-MMP-Based Corrosion Inhibitor
Principle of Synthesis: The Mannich Reaction
The Mannich reaction is a powerful tool in organic synthesis for producing β-amino-carbonyl compounds, known as Mannich bases. These molecules are particularly interesting as corrosion inhibitors because the reaction introduces multiple active centers (heteroatoms and potentially aromatic rings) into a single molecular structure[1]. We will adapt a known protocol for synthesizing a morpholine-based Mannich base to use this compound.
Protocol 1: Synthesis of a this compound-Derived Mannich Base
This protocol details the synthesis of a novel Mannich base, (E)-3-(3-methylmorpholino)-1,3-diphenylprop-2-en-1-one, a candidate corrosion inhibitor.
Workflow for Mannich Base Synthesis
Caption: Synthesis and purification workflow for the 3-MMP Mannich base.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| This compound | ≥98% | Sigma-Aldrich, TCI |
| Dibenzoylacetylene | ≥97% | Sigma-Aldrich, Alfa Aesar |
| Ethanol (Absolute) | Analytical Reagent | Fisher Scientific |
| Hydrochloric Acid (37%) | Analytical Reagent | VWR Chemicals |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
| Thin-Layer Chromatography (TLC) plates | - | - |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve dibenzoylacetylene (0.01 mol, 2.34 g) in 30 mL of absolute ethanol.
-
Addition of 3-MMP: To this solution, add this compound (0.01 mol, 1.01 g) dropwise while stirring at room temperature.
-
Reaction: Seal the flask and continue stirring the mixture at room temperature for 24 hours. The progress of the reaction can be monitored using TLC.
-
Precipitation and Filtration: Upon completion, a solid precipitate will have formed. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid three times with small portions of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure Mannich base inhibitor as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40°C for 12 hours.
Characterization of the Synthesized Inhibitor
To confirm the structure and purity of the synthesized compound, standard analytical techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) should be employed.
Section 3: Mechanism of Corrosion Inhibition
Adsorption and Protective Film Formation
The synthesized 3-MMP derivative protects the metal by adsorbing onto its surface, creating a barrier between the metal and the corrosive environment (e.g., HCl or H₂SO₄ solution)[3]. This adsorption is driven by the molecule's active centers.
Key Adsorption Sites in the 3-MMP Mannich Base:
-
Nitrogen Atom: The tertiary amine nitrogen in the 3-MMP ring.
-
Oxygen Atom: The ether oxygen in the 3-MMP ring.
-
Carbonyl Group (C=O): The oxygen atom possesses lone electron pairs.
-
Aromatic Rings: The delocalized π-electrons of the phenyl groups.
These sites, rich in electrons, interact with the vacant d-orbitals of iron atoms on the steel surface, leading to strong chemisorption[1][3]. The bulky organic structure then forms a hydrophobic layer, physically blocking the diffusion of corrosive species (H⁺, Cl⁻) to the metal surface and preventing metal dissolution.
Visualizing the Inhibition Mechanism
The diagram below illustrates the process of inhibitor adsorption and the subsequent protection of the metal surface.
References
Application Notes and Protocols for the Scale-Up of Organic Reactions Using 3-Methylmorpholine as a Catalyst
Introduction: The Role and Attributes of 3-Methylmorpholine in Catalysis
This compound (NMM), also known as 4-Methylmorpholine, is a versatile cyclic tertiary amine that has established a significant role as a catalyst and base in a variety of industrial organic syntheses.[1][2] Its unique structural combination of an amine and an ether moiety imparts a moderate basicity and high solubility in both aqueous and organic solvents, making it a highly effective and adaptable reagent in pharmaceutical manufacturing, polymer chemistry, and beyond.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application and scale-up of organic reactions catalyzed by this compound.
As a tertiary amine, this compound serves as a non-nucleophilic base, adept at scavenging protons and promoting reactions without the formation of unwanted byproducts that can arise from primary or secondary amines.[2] Its utility is particularly notable in reactions sensitive to stronger, more sterically hindered bases. This guide will delve into the mechanistic underpinnings of its catalytic activity, provide detailed protocols for its use in key reaction classes, and address the critical considerations for transitioning these processes from the laboratory bench to industrial-scale production.
Core Principles of Catalysis with this compound
The efficacy of this compound as a catalyst stems from its ability to act as a proton acceptor, thereby activating substrates and facilitating nucleophilic attack. Its moderate basicity (pKa of the conjugate acid is approximately 7.4) allows for selective deprotonation without promoting undesired side reactions often associated with stronger bases.
Mechanism of Action in Acyl Transfer Reactions
In acyl transfer reactions, such as esterifications and amidations (including peptide bond formation), this compound plays a crucial role as a base to activate the carboxylic acid component. The process can be visualized as follows:
Caption: Generalized mechanism of this compound in acyl transfer reactions.
Application Focus 1: Scale-Up of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of pharmaceutical development, and this compound is frequently employed as a base during the amino acid coupling step.[4] While numerous coupling reagents are available, the choice of base is critical to minimize side reactions like racemization.
Protocol: Large-Scale Solid-Phase Peptide Coupling
This protocol outlines a representative procedure for a 100 mmol scale peptide synthesis, highlighting the role of this compound.
Materials:
-
Fmoc-protected amino acid (5 equivalents)
-
HBTU (4.95 equivalents)
-
HOBt (5 equivalents)
-
This compound (10 equivalents)
-
Resin-bound peptide with a free N-terminus (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature control unit
-
Nitrogen inlet
-
Bottom filtration port
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 1-2 hours in the reactor with gentle agitation under a nitrogen atmosphere.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20-30 minutes. Drain the solution and repeat the piperidine treatment for another 20-30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add this compound to the solution and stir for 5-10 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin in the reactor. Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-4 hours.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Scale-Up Considerations for Peptide Synthesis:
| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (100 mmol) | Key Considerations for Scale-Up |
| Reagent Equivalents | 3-5 eq. | 2-3 eq. | Optimize to reduce cost and waste while ensuring complete reaction. |
| Solvent Volume | 10-15 mL/g resin | 5-10 mL/g resin | Minimize solvent usage for environmental and cost reasons. Ensure efficient washing. |
| Mixing | Shaking or bubbling N₂ | Overhead mechanical stirring | Ensure uniform suspension of the resin to avoid dead zones and incomplete reactions. |
| Heat Transfer | Ambient | Jacketed reactor with temperature control | Although typically run at ambient temperature, exotherms from reagent dissolution and reaction should be manageable. |
| Work-up | Simple filtration and washing | Automated filtration and washing cycles | Efficient removal of soluble impurities is critical for the purity of the final peptide.[5] |
Application Focus 2: Polyurethane Foam Production
This compound is a well-established catalyst in the production of polyurethane foams, where it influences the reaction between polyols and isocyanates.[2][6] It is considered a medium-strength catalyst, providing a good balance between the gelling and blowing reactions, which is crucial for achieving the desired foam properties.[7]
Protocol: Representative Batch Production of Flexible Polyurethane Foam
This protocol provides a general outline for the batch production of a flexible polyurethane foam block.
Materials:
-
Polyether Polyol (e.g., 3000 MW triol)
-
Toluene Diisocyanate (TDI 80/20)
-
Water (Blowing Agent)
-
Silicone Surfactant
-
Stannous Octoate (Co-catalyst)
-
This compound (Catalyst)
Equipment:
-
High-shear mixer
-
Temperature-controlled mixing vessel
-
Molding container
Procedure:
-
Premix Preparation: In the mixing vessel, blend the polyol, water, silicone surfactant, and this compound until a homogeneous mixture is obtained. Maintain the temperature of the premix at a controlled setpoint (e.g., 25°C).
-
Catalyst Addition: Add the stannous octoate to the premix and mix thoroughly.
-
Isocyanate Addition and Mixing: Rapidly add the TDI to the premix under high-shear mixing. The mixing time is critical and typically lasts for only a few seconds (e.g., 5-10 seconds).
-
Pouring: Immediately pour the reacting mixture into the mold.
-
Curing: Allow the foam to rise and cure at ambient or slightly elevated temperatures. The curing process is exothermic.
-
Demolding and Post-Curing: Once the foam has developed sufficient green strength, it can be demolded. Post-curing at an elevated temperature may be required to achieve final physical properties.
Scale-Up Considerations for Polyurethane Foam Production:
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) | Key Considerations for Scale-Up |
| Mixing | Manual or low-power mixer | High-shear mechanical mixer | Rapid and efficient mixing is critical to ensure homogeneity before the reaction viscosity increases significantly. |
| Heat Management | Heat dissipates to the surroundings | Core temperature can rise significantly | The exothermic nature of the reaction requires careful management to prevent scorching of the foam core.[8][9] |
| Pouring and Mold Filling | Manual pouring | Automated pouring and mold conveyance | The timing and pattern of the pour are crucial for uniform foam density and to avoid voids. |
| Ventilation | Fume hood | Dedicated, well-ventilated production area with exhaust systems | Isocyanates are respiratory sensitizers, and proper ventilation is a critical safety requirement. |
General Scale-Up Challenges and Solutions with this compound
Transitioning any chemical process from the lab to a manufacturing plant is a non-linear endeavor.[10] When using this compound as a catalyst, several key factors must be carefully considered.
Workflow for Process Scale-Up
Caption: A typical workflow for scaling up a chemical process.
Heat Transfer
The surface area-to-volume ratio decreases significantly as the reactor size increases.[8][9] This can lead to challenges in controlling the temperature of exothermic reactions.
-
Challenge: Potential for thermal runaway if the heat generated by the reaction exceeds the heat removal capacity of the reactor.
-
Solutions:
-
Utilize jacketed reactors with efficient heat transfer fluids.
-
Employ internal cooling coils for larger reactors.
-
Control the rate of addition of a key reactant to manage the rate of heat generation.
-
Consider a semi-batch or continuous flow process for highly exothermic reactions.[11]
-
Mixing
What appears as instantaneous mixing in a laboratory flask can be a significant challenge in a large reactor.
-
Challenge: Poor mixing can lead to localized "hot spots," areas of high reactant concentration leading to side reactions, and overall lower product yield and purity.[12]
-
Solutions:
-
Select the appropriate impeller type and agitation speed for the reaction mixture's viscosity and density.
-
Use baffles in the reactor to improve mixing efficiency and prevent vortex formation.
-
For multi-phase reactions, ensure adequate agitation to maintain good mass transfer between phases.
-
Safety and Handling of this compound at Scale
This compound is a flammable liquid and can cause skin and eye irritation.[6][13] When handling large quantities, strict safety protocols must be in place.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and protective clothing.[6][13]
-
Ventilation: Handle in a well-ventilated area, and for large-scale operations, use closed systems with local exhaust ventilation.[14]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.[14]
-
Storage: Store in tightly closed containers in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
Spill Response: Have appropriate spill containment and cleanup materials readily available.
Conclusion
This compound is a valuable and versatile catalyst for a range of organic reactions. Successful scale-up of processes utilizing this catalyst requires a thorough understanding of its chemical properties, the reaction mechanism, and fundamental chemical engineering principles. By carefully considering heat transfer, mixing, and safety, processes can be efficiently and safely transitioned from the laboratory to industrial production, enabling the large-scale synthesis of important pharmaceutical and polymeric products.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 3. sincerechemicals.com [sincerechemicals.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. hnsincere.com [hnsincere.com]
- 8. Basics of scaling up [shi-pe.shi.co.jp]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. diva-portal.org [diva-portal.org]
- 11. mt.com [mt.com]
- 12. veranova.com [veranova.com]
- 13. Page loading... [wap.guidechem.com]
- 14. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methylmorpholine (NMM) Catalyzed Reactions
Welcome to the technical support center for 3-Methylmorpholine (NMM) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Core Principles: Understanding N-Methylmorpholine (NMM)
N-Methylmorpholine, also known as 4-methylmorpholine, is a cyclic tertiary amine widely used as a weak base and catalyst in organic synthesis.[1][2] Its efficacy stems from a balance of basicity and steric properties.
-
Basicity and pKa: The conjugate acid of NMM has a pKa of approximately 7.4.[1][3][4][5] This makes it a significantly weaker base than other common tertiary amines like triethylamine (TEA, pKa ≈ 10.7) or N,N-diisopropylethylamine (DIPEA, pKa ≈ 10.7).[6] This moderate basicity is often a key advantage, particularly in reactions involving sensitive chiral centers where stronger bases can induce side reactions like epimerization.[7]
-
Steric Hindrance: NMM is less sterically hindered than bases like DIPEA.[6] While this can sometimes lead to it being more nucleophilic, it also allows it to function effectively as a proton shuttle and base in crowded steric environments.
Its primary roles include:
-
Acting as a proton scavenger to neutralize acids formed during a reaction.
-
Deprotonating substrates, such as the carboxylic acid in peptide coupling, to facilitate activation.[6]
-
Catalyzing reactions like the formation of polyurethanes.[2]
Comparative Analysis of Common Tertiary Amine Bases
Choosing the correct base is critical for reaction success. The following table provides a comparative overview of NMM and other frequently used bases.
| Property | N-Methylmorpholine (NMM) | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| Structure | Less sterically hindered | Moderately hindered | Highly sterically hindered[8] |
| pKa (of conjugate acid) | ~7.4[1][3][5] | ~10.7 | ~10.7[6] |
| Nucleophilicity | Moderate | Moderate to High | Low (Poor Nucleophile)[9][10] |
| Key Advantage | Reduced risk of racemization | General purpose, strong base | Non-nucleophilic, strong base[9][10] |
| Common Application | Peptide coupling with sensitive amino acids[7] | General acid scavenger | Peptide coupling, Swern oxidations[9] |
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during NMM-catalyzed reactions.
Q1: My reaction yield is low. What are the most common causes?
A1: Low yields are a frequent issue with multifaceted causes.[11][12]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or deactivated reagents.[13] Always monitor the reaction by a suitable technique (TLC, LC-MS, NMR) to track the consumption of starting materials.[11]
-
Side Reactions: The moderate basicity of NMM may not be sufficient to prevent side reactions in all cases, or its nucleophilicity could be problematic. Consider if hydrolysis of an activated intermediate is occurring.
-
Workup Losses: Product may be lost during the aqueous workup or purification.[13][14] NMM itself is water-miscible, but if your product has some water solubility, it could be lost in the aqueous layer.[1] Ensure thorough extraction and minimize emulsion formation.[15]
-
Reagent Quality: Ensure the purity of NMM, solvents, and all reactants. Moisture is a common culprit, especially in reactions involving acid chlorides or anhydrides.
Q2: The reaction is running very slowly or has stalled. How can I improve the kinetics?
A2: Slow kinetics can often be traced back to basicity or solubility issues.
-
Insufficient Basicity: While NMM's weak basicity is often an advantage, it may be insufficient to deprotonate a particularly weak acid or to drive a difficult coupling. In such cases, switching to a stronger base like DIPEA could be beneficial, provided racemization is not a major concern.[6]
-
Solvent Choice: Ensure all reactants are fully dissolved. NMM is miscible with most organic solvents, but your starting materials may require a specific solvent system for optimal reactivity.[1] Polar aprotic solvents like DMF or NMP are common but can sometimes promote side reactions like epimerization.[16]
-
Temperature: Gently increasing the reaction temperature can improve the rate, but this must be done cautiously as it can also increase the rate of side reactions, including epimerization.[7]
Q3: How do I effectively remove NMM and its salts after the reaction?
A3: Post-reaction cleanup is crucial for obtaining a pure product.
-
Aqueous Wash: The most common method is to perform an aqueous workup. Since NMM is a base, washing the organic layer with a dilute acidic solution (e.g., 1M HCl, 5% citric acid, or saturated NH4Cl) will protonate the NMM, forming a water-soluble salt that partitions into the aqueous layer.
-
Solvent Evaporation: If your product is non-volatile, NMM (boiling point 115-116 °C) can sometimes be removed under high vacuum, though this is less efficient for removing the corresponding salts.[1]
-
Chromatography: Standard silica gel chromatography can effectively remove residual NMM and its salts, though it's best to remove the bulk of it via an acidic wash first to avoid compromising column performance.
Q4: Is NMM the right base for my peptide coupling reaction?
A4: The choice depends heavily on the specific amino acids being coupled.
-
For Racemization-Prone Residues: NMM is often the preferred base when coupling amino acids that are highly susceptible to epimerization, such as Cysteine (Cys) and Histidine (His).[6] Its weaker basicity minimizes the risk of abstracting the alpha-proton from the activated amino acid, which is the primary mechanism for racemization.[7][17]
-
For Sterically Hindered Couplings: For coupling bulky or sterically hindered amino acids (e.g., Aib, Val), a stronger base like DIPEA may be required to achieve a reasonable reaction rate.[6] In these cases, the risk of racemization might be lower than the challenge of the coupling itself.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific, complex problems.
Problem 1: Significant Epimerization or Racemization Detected
Epimerization is a critical side reaction in peptide synthesis that can compromise the final product's bioactivity.[17][18][19][20] It occurs when the chiral center of an amino acid inverts during the reaction.
Causality: The primary mechanism involves the abstraction of the acidic alpha-proton (Hα) of the activated carboxylic acid by a base.[17] The resulting carbanion is planar and can be re-protonated from either face, leading to a mixture of stereoisomers. Stronger bases, polar solvents, and elevated temperatures exacerbate this issue.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Detailed Protocols:
-
Protocol 3.1: Base Screening
-
Set up three parallel reactions under identical conditions (solvent, temperature, coupling reagent).
-
In reaction A, use 2.0 equivalents of DIPEA.
-
In reaction B, use 2.0 equivalents of NMM.
-
In reaction C, use 2.0 equivalents of a weaker base like sym-collidine.
-
After a set time (e.g., 2 hours), quench all reactions.
-
Analyze the crude product from each reaction by chiral HPLC or NMR with a chiral shift reagent to quantify the diastereomeric ratio. This will directly show the impact of base strength on stereochemical integrity.[7]
-
-
Protocol 3.2: Temperature Optimization
-
Using NMM as the base, set up reactions at -20 °C, 0 °C, and room temperature (25 °C).
-
Monitor each reaction for completion.
-
Analyze the stereochemical purity of the product from each temperature. Lowering the reaction temperature often significantly reduces the rate of epimerization.[7]
-
Problem 2: Side Product Formation via Hydrolysis
In many NMM-catalyzed reactions, particularly those involving coupling reagents (e.g., HATU, HBTU, EDC), the carboxylic acid is first converted to a highly reactive activated ester. This intermediate is susceptible to hydrolysis if water is present.
Causality: NMM is hygroscopic and can absorb atmospheric moisture. Solvents and other reagents can also be sources of water. The activated ester intermediate will readily react with water, reverting to the starting carboxylic acid and consuming the coupling reagent, leading to low yields and purification difficulties.
NMM's Role in Carboxylic Acid Activation (Simplified)
Caption: NMM's role in activation and potential hydrolysis.
Detailed Protocols:
-
Protocol 3.3: Rigorous Anhydrous Technique
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves (3Å or 4Å).
-
Reagents: Distill liquid NMM before use if it is old or has been opened frequently. Ensure solid reagents are dried under high vacuum.
-
Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Add reagents via syringe through a septum.
-
Problem 3: Workup Challenges - Emulsions and Product Loss
Causality: The formation of NMM-salts (e.g., N-methylmorpholinium chloride) can act as surfactants, leading to the formation of stable emulsions during aqueous extraction. This is particularly problematic in solvents like Dichloromethane (DCM). Furthermore, if the product has some polarity or contains acidic/basic functional groups, it may be partially soluble in the aqueous layer, leading to yield loss.[14]
Detailed Protocols:
-
Protocol 3.4: Breaking Emulsions and Optimizing Extraction
-
Brine Wash: After the initial acidic wash, perform a wash with saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salts out" the organic product from the aqueous layer.[15]
-
Solvent Modification: If emulsions persist, add a small amount of a less polar co-solvent like hexane or ether to the organic layer.
-
Centrifugation: For small-scale, persistent emulsions, transferring the mixture to a centrifuge tube and spinning for a few minutes can force phase separation.
-
Back-Extraction: If you suspect product loss to the aqueous layer, re-extract the combined aqueous layers with a fresh portion of organic solvent. Analyze this second organic phase by TLC to confirm if you are recovering additional product.[14]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. studylib.net [studylib.net]
- 5. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Epimerisation in Peptide Synthesis [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 20. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Methylmorpholine
Welcome to the technical support center for 3-Methylmorpholine (3-MeM). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction outcomes by leveraging the unique properties of this versatile tertiary amine base. Here, we move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Section 1: Understanding the Role of this compound
This compound (3-MeM), a cyclic tertiary amine, is a colorless liquid frequently employed as a base and catalyst in organic synthesis.[1][2] Its utility stems from a balanced combination of basicity and steric hindrance. The nitrogen atom's lone pair of electrons makes it basic, while the adjacent methyl group and the ring structure provide moderate steric bulk.[3] This structure renders it less nucleophilic than simpler tertiary amines like triethylamine (TEA) but less sterically hindered than bases like diisopropylethylamine (DIPEA).
The conjugate acid of 3-MeM has a pKa of approximately 7.4, making it a suitable base for scavenging strong acids (like HCl) generated during reactions, such as acylations, without being so basic that it causes unwanted side reactions like elimination or epimerization in sensitive substrates. It is widely used in the production of polyurethanes and as a precursor to the oxidant N-methylmorpholine N-oxide (NMMO).[2][4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered when using 3-MeM, providing both diagnostic insights and actionable solutions.
FAQ 1: Low Reaction Yield
Question: My acylation (amide or ester formation) reaction is giving a low yield. I suspect an issue with the base. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue that can often be traced back to fundamental reaction parameters. Let's break down the potential culprits when using 3-MeM.
Causality Analysis:
-
Stoichiometry and Acid Scavenging: In reactions involving acyl chlorides or similar reagents, one equivalent of acid (e.g., HCl) is produced for every equivalent of substrate reacted. 3-MeM's primary role is to neutralize this acid. If less than one equivalent of 3-MeM is used, the reaction mixture will become acidic, protonating the starting amine/alcohol nucleophile and rendering it unreactive. This effectively halts the reaction.
-
Reagent and Solvent Purity: 3-MeM, like many amines, can be hygroscopic. Water in the reaction can hydrolyze the acylating agent, consuming it and reducing the yield. Furthermore, impurities in the starting materials or solvents can interfere with the reaction.[6][7]
-
Formation of Insoluble Salts: The resulting 3-methylmorpholinium hydrochloride salt (3-MeM·HCl) may have limited solubility in non-polar organic solvents. If this salt precipitates, it can coat the surface of reactants or hinder stirring, effectively slowing or stopping the reaction by creating a heterogeneous mixture.
-
Inadequate Temperature: Acylation reactions are often exothermic. However, if the activation energy barrier is significant, insufficient heat can lead to a sluggish or incomplete reaction. Conversely, excessive heat can cause decomposition of sensitive substrates or reagents.[8]
Troubleshooting Protocol for Low Yield
-
Verify Stoichiometry: Ensure at least 1.1-1.2 equivalents of 3-MeM are used relative to the limiting reagent that generates the acid byproduct. This slight excess ensures complete acid scavenging.
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or anhydrous grade solvents.
-
Dry glassware thoroughly in an oven before use.[7]
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
Optimize Solvent Selection: If salt precipitation is observed, consider switching to a more polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) that can better solvate the ammonium salt.
-
Control Temperature:
-
Start the reaction at 0 °C, especially during the slow addition of the acylating agent, to control the initial exotherm.
-
After addition, allow the reaction to warm to room temperature and monitor for completion by TLC or LC-MS.
-
If the reaction stalls, gentle heating (e.g., 40-50 °C) can be attempted, but monitor closely for byproduct formation.
-
Below is a workflow to diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: Poor Selectivity and Byproduct Formation
Question: My reaction is messy, with multiple byproducts. How does 3-MeM affect selectivity, and what can I do to get a cleaner reaction?
Answer: Selectivity issues arise when a reagent reacts through an unintended pathway. While 3-MeM is chosen for its role as a sterically hindered base, its inherent nucleophilicity can sometimes lead to byproducts.
Mechanistic Insight:
All amines are Lewis bases and can act as nucleophiles.[9] The primary desired role for 3-MeM is as a Brønsted-Lowry base (proton acceptor). However, it can also act as a nucleophile and attack the electrophilic acylating agent. This forms a reactive N-acylmorpholinium intermediate.
This intermediate can be beneficial, acting as an activated form of the acylating agent and accelerating the desired reaction (a phenomenon known as nucleophilic catalysis). However, if this intermediate is too stable or if the primary nucleophile (your substrate) is too slow to react, the intermediate can degrade or participate in other undesired reactions, leading to byproducts.
Strategies for Improving Selectivity
-
Control the Rate of Addition: This is one of the most critical parameters for clean reactions. Add the acylating agent slowly (dropwise) via a syringe pump to a solution of the substrate (alcohol/amine) and 3-MeM.[6] This maintains a very low instantaneous concentration of the highly reactive acylating agent, ensuring it reacts with the more abundant substrate rather than the base.
-
Lower the Reaction Temperature: Most side reactions have a higher activation energy than the desired reaction. Conducting the reaction at a lower temperature (e.g., -20 °C to 0 °C) can dramatically improve selectivity by kinetically favoring the intended pathway.
-
Consider an Alternative Base: If you suspect nucleophilic catalysis by 3-MeM is the root cause of byproducts, switching to a base with different properties may be necessary.
-
For more steric hindrance: Diisopropylethylamine (DIPEA or Hünig's base) is much more sterically hindered and is almost exclusively a proton scavenger, with very low nucleophilicity. It is an excellent choice for sensitive substrates where N-acylation of the base is a problem.
-
For less steric hindrance (if needed): Triethylamine (TEA) is less hindered than 3-MeM and can be a more effective nucleophilic catalyst if that pathway is desired and productive.
-
The following diagram illustrates the decision-making process for base selection.
Caption: Logic for selecting an appropriate tertiary amine base.
Section 3: Data Reference and General Protocol
Comparative Data of Common Amine Bases
The choice of base is a critical optimization parameter. This table provides a comparison to guide your selection process.
| Base | Structure | pKa (Conjugate Acid) | Key Feature | Best Use Case |
| Triethylamine (TEA) | Et₃N | 10.7 | Minimally hindered | General purpose acid scavenger; when nucleophilic catalysis is acceptable or desired. |
| This compound (3-MeM) | C₅H₁₁NO | 7.4 | Moderately hindered; less basic | When a milder base is needed to avoid side reactions with sensitive substrates. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | 10.7 | Highly hindered | For sterically sensitive substrates where nucleophilic attack by the base must be avoided. |
| N,N-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.7 | Highly nucleophilic catalyst | Used in small, catalytic amounts (not as an acid scavenger) to accelerate acylations. |
General Protocol: Esterification of a Primary Alcohol
This protocol provides a starting point for optimization.
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add this compound (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acylating Agent Addition: In a separate syringe, draw up the acyl chloride (1.1 eq). Add the acyl chloride dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting alcohol is consumed (typically 1-4 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The following diagram illustrates the general reaction mechanism where 3-MeM acts as an acid scavenger.
Caption: Role of 3-MeM as an acid scavenger in esterification.
References
- 1. chembk.com [chembk.com]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 5. hnsincere.com [hnsincere.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Peptide Synthesis Using 3-Methylmorpholine (NMM)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of 3-Methylmorpholine (NMM), also known as N-Methylmorpholine, in peptide synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role and properties of this compound (NMM) in peptide synthesis.
Q1: What is the primary role of this compound (NMM) in peptide synthesis?
NMM is a tertiary amine base commonly used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][2] Its primary functions are:
-
Neutralization: To neutralize the protonated N-terminus of the growing peptide chain after the removal of the Fmoc protecting group, which is typically done with a piperidine solution. This deprotonation is essential for the subsequent coupling reaction to proceed.
-
Activation: To facilitate the activation of the incoming Fmoc-amino acid's carboxyl group by coupling reagents (e.g., carbodiimides like DCC or DIC, or uronium/phosphonium salts like HBTU or HATU).[1][3] The base is required to deprotonate the carboxylic acid, allowing it to react with the coupling agent.
Q2: What are the advantages of using NMM compared to other bases like Diisopropylethylamine (DIPEA)?
NMM is considered a weaker base than DIPEA. This property can be advantageous in minimizing certain side reactions.[4] The key advantages include:
-
Reduced Racemization: Racemization of the activated amino acid is a major concern in peptide synthesis, leading to the formation of undesirable diastereomers.[1][5] The less basic nature of NMM, compared to DIPEA, can help to minimize the abstraction of the α-proton from the activated amino acid, thereby reducing the risk of racemization, especially for sensitive amino acids.[4]
-
Minimized Side Reactions: The lower basicity of NMM can also help to reduce base-catalyzed side reactions, such as the formation of piperidinyl-alanine from C-terminal cysteine residues.[6]
Q3: When is it more appropriate to use NMM over DIPEA, and vice versa?
The choice between NMM and DIPEA often depends on the specific amino acid being coupled and the overall sequence.
-
Use NMM when:
-
Coupling racemization-prone amino acids (e.g., His, Cys, Phe).
-
Synthesizing peptides where the prevention of epimerization is critical.
-
-
Use DIPEA when:
-
A stronger base is required to drive a difficult coupling reaction to completion.
-
Working with less sensitive amino acids where racemization is not a primary concern.
-
Q4: Can NMM be used in both Fmoc- and Boc-SPPS?
Yes, NMM is compatible with both major strategies of solid-phase peptide synthesis.
-
Fmoc-SPPS: It is widely used for the neutralization and coupling steps.[1]
-
Boc-SPPS: NMM can be used in the coupling step, particularly when using carbodiimide coupling reagents in solution-phase synthesis where a tertiary base is required.[7]
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter when using NMM in your peptide synthesis experiments.
Problem 1: Low Coupling Yield or Incomplete Reaction
Q: My coupling reaction is incomplete, resulting in low peptide yield and purity. I am using NMM as the base. What could be the cause, and how can I fix it?
A: Incomplete coupling is a common issue in SPPS. When using NMM, several factors could be at play.
Potential Causes & Solutions:
-
Insufficient Basicity: While NMM's lower basicity is often an advantage, it may not be strong enough to efficiently deprotonate the incoming amino acid or neutralize the resin-bound amine, especially in cases of steric hindrance or difficult sequences.
-
Solution: Consider switching to a stronger, more sterically hindered base like DIPEA for that specific coupling step.[8] Alternatively, increasing the equivalents of NMM (e.g., from 2 to 3-4 equivalents) might improve the outcome.
-
-
Poor Solvent Quality: The quality of your solvent, typically DMF or NMP, is critical. The presence of dimethylamine in old or improperly stored DMF can interfere with the coupling reaction.
-
Solution: Always use high-purity, amine-free DMF or NMP.[9] If you suspect solvent degradation, use a fresh bottle.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for coupling.[6][10]
-
Solution:
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.[10]
-
Alternative Solvents: Switch to NMP, which is often better at solvating aggregating peptides than DMF.[11]
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to help break up aggregates.
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations in your sequence to disrupt aggregation.[10]
-
-
-
Sterically Hindered Amino Acids: Coupling sterically hindered amino acids (e.g., Val, Ile, N-methylated amino acids) can be challenging.
-
Solution:
-
Longer Coupling Times: Extend the coupling reaction time.
-
More Potent Coupling Reagents: Use a more powerful coupling reagent like HATU or HCTU.[12]
-
Double Coupling: Perform the coupling step twice to ensure completion.
-
-
Problem 2: Racemization or Epimerization of Amino Acids
Q: I am observing significant diastereomeric impurities in my final peptide product, suggesting racemization has occurred. I am using NMM. How can I minimize this?
A: While NMM is chosen to reduce racemization, it doesn't eliminate it entirely. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Prolonged Activation Time: The longer the activated amino acid exists in solution before coupling, the greater the chance of racemization.[5]
-
Solution: Pre-activate the amino acid for a shorter period before adding it to the resin. For highly sensitive amino acids, consider in-situ activation where the amino acid, coupling reagent, and base are added to the resin simultaneously.
-
-
Excess Base: Even with a weaker base like NMM, using a large excess can increase the rate of racemization.
-
Solution: Use the minimum amount of NMM required for efficient coupling, typically 2 equivalents relative to the amino acid.
-
-
Choice of Coupling Reagent and Additive: The coupling reagent and any additives play a crucial role in suppressing racemization.
-
Solvent Effects: Polar aprotic solvents like DMF can promote racemization compared to less polar solvents.[14][15]
-
Solution: If your synthesis allows, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM for the coupling step.
-
Problem 3: Formation of Side Products
Q: I am detecting unexpected side products in my crude peptide. Could NMM be the cause?
A: NMM is generally associated with fewer side reactions than stronger bases, but it can still contribute to their formation under certain conditions.
Potential Causes & Solutions:
-
Urethane Formation in Mixed Anhydride Couplings: In solution-phase synthesis using the mixed anhydride method, NMM can influence the formation of urethane byproducts.[16]
-
Solution: The choice of solvent is critical. The combination of NMM and tetrahydrofuran (THF) is generally considered good for minimizing urethane formation.[16]
-
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring aspartimide intermediate, especially during Fmoc deprotection with piperidine. This can lead to the formation of β-aspartyl peptides. While primarily associated with the deprotection step, the basic conditions of the coupling step can also contribute.
-
Solution:
-
Use a protecting group for the aspartic acid side chain that is less prone to this side reaction, such as a bulkier ester.
-
Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[6]
-
-
Data Presentation & Protocols
Table 1: Comparison of Common Bases in Peptide Synthesis
| Property | This compound (NMM) | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| pKa | ~7.4 | ~10.7 | ~7.4 |
| Steric Hindrance | Low | High | Moderate |
| Racemization Risk | Lower | Higher | Lower |
| Coupling Efficiency | Good | Excellent | Good |
| Primary Use Case | Minimizing racemization for sensitive amino acids | Driving difficult couplings to completion | When a weaker, sterically hindered base is needed |
Experimental Protocol: Standard Coupling Cycle using NMM in Fmoc-SPPS
This protocol outlines a typical manual coupling cycle on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 7-10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and a coupling agent (e.g., HBTU, 0.38 mmol, 3.8 eq) in DMF.
-
Add NMM (0.8 mmol, 8 eq, or a 2M solution in DMF) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Coupling Yield
Caption: A workflow diagram for troubleshooting low coupling yields in peptide synthesis.
Diagram 2: Mechanism of Base-Catalyzed Racemization
Caption: Mechanisms of base-catalyzed racemization during amino acid activation.[1]
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
side reactions and byproducts when using 3-Methylmorpholine as a base
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methylmorpholine (NMM), also known as N-Methylmorpholine, as a base in their synthetic protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and byproducts that can arise when using NMM. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (NMM) in my reaction?
N-Methylmorpholine is a cyclic tertiary amine commonly employed as a base in a variety of organic reactions, most notably in peptide synthesis and amide bond formation.[1][2] Its principal function is to act as a proton scavenger, neutralizing acids generated during the reaction, thereby facilitating the desired transformation. Its pKa of approximately 7.4 makes it a moderately weak base, which can be advantageous in minimizing certain side reactions.[2]
Q2: I'm observing significant racemization in my peptide coupling reaction when using NMM. Why is this happening?
Racemization is a well-documented side reaction in peptide synthesis, and the choice of base plays a critical role in its extent.[3][4][5][6] The mechanism of racemization often involves the formation of an oxazolone intermediate from the activated amino acid. The basicity of NMM is sufficient to promote the deprotonation of the α-carbon of the activated amino acid, leading to the formation of this planar, achiral intermediate. Subsequent nucleophilic attack on the oxazolone by the amine component can occur from either face, resulting in a mixture of D and L enantiomers.
While NMM is generally considered to be a weaker base than N,N-diisopropylethylamine (DIPEA) and is often chosen to suppress racemization, it can still contribute to this side reaction, particularly with sensitive amino acids or under prolonged reaction times.[4][5]
Q3: Can NMM react directly with my acylating agent?
Yes, as a tertiary amine, NMM possesses a nucleophilic nitrogen atom. It can react with highly electrophilic acylating agents, such as acyl chlorides or the activated carboxylic acid intermediate, to form a transient N-acyl-N-methylmorpholinium salt. This species is a reactive acyl transfer agent. While this is part of the intended catalytic cycle in some reactions, the stability and subsequent reactivity of this intermediate can influence the reaction outcome. If this intermediate is slow to react with the desired nucleophile, it may be susceptible to hydrolysis or other undesired reactions.
Q4: I'm having trouble removing NMM from my reaction mixture during workup. What are the best practices?
NMM is a water-soluble amine, which can complicate its removal by simple aqueous extraction, especially if the product has some water solubility. A common and effective method for removing residual NMM is to perform an acidic wash of the organic layer. By washing with a dilute aqueous acid solution (e.g., 1N HCl), the NMM will be protonated to form the water-soluble N-methylmorpholinium salt, which will then partition into the aqueous phase.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using NMM as a base.
Issue 1: Unexpected Byproducts Detected by LC-MS or NMR
Symptom: Your reaction mixture shows unexpected peaks in the chromatogram or signals in the NMR spectrum.
Potential Cause & Troubleshooting Steps:
-
N-Acyl Urea Formation (with carbodiimide coupling agents): Although the violent reaction is more characteristic of N-Methylmorpholine-N-oxide (NMMO) with carbodiimides like DCC or EDC, the presence of NMM can still influence the reaction pathway.[7][8][9] An excess of the carbodiimide or inefficient coupling can lead to the formation of N-acyl urea byproducts.
-
Solution:
-
Optimize the stoichiometry of your coupling reagents.
-
Ensure efficient stirring and appropriate reaction temperature to favor the desired amide bond formation.
-
-
-
Guanidinium Byproducts (with uronium/phosphonium coupling reagents): Reagents like HATU and HBTU can react with primary or secondary amines to form guanidinium byproducts. While this is a reaction of the coupling agent itself, the basic conditions provided by NMM can influence the rate of this side reaction.
-
Solution:
-
Add the coupling reagent to the carboxylic acid first to allow for pre-activation before introducing the amine and NMM.
-
Consider using a different class of coupling reagent if this side reaction is persistent.
-
-
-
Hydrolysis of Activated Species: The presence of trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid or the N-acyl-N-methylmorpholinium intermediate, reverting it back to the starting carboxylic acid. NMM can act as a general base to catalyze this hydrolysis.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Protocols
Protocol 1: Standard Procedure for an NMM-Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) to the solution and stir for 1-2 minutes at room temperature.
-
Add N-Methylmorpholine (NMM) (2.0-3.0 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup and purification.
Protocol 2: Workup Procedure for Removal of NMM
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with:
-
1N HCl (2 x volume of organic layer) to remove NMM and other basic impurities.
-
Saturated aqueous NaHCO3 (2 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove excess water.
-
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
Data Summary
| Side Reaction | Common Cause | Proposed Byproduct | Mitigation Strategy |
| Racemization | Base-mediated formation of oxazolone intermediate | Diastereomers or enantiomers of the desired product | Use of a less basic amine, addition of racemization suppressants (e.g., HOBt, Oxyma), lower reaction temperature. |
| N-Acyl Urea Formation | Use of carbodiimide coupling agents | N-Acyl urea | Optimize stoichiometry of coupling reagents. |
| Guanidinium Formation | Use of uronium/phosphonium coupling reagents | Guanidinium adduct of the amine | Pre-activation of the carboxylic acid before adding the amine and base. |
| Hydrolysis | Presence of water | Starting carboxylic acid | Use of anhydrous conditions and inert atmosphere. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Techniques for Products from 3-Methylmorpholine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for purifying reaction products where 3-Methylmorpholine (3-MM) or its N-oxide (NMMO) have been used. As a tertiary amine base and a precursor to a common co-oxidant, 3-MM presents unique challenges during product isolation. This document is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven protocols.
Section 1: Understanding the Core Challenge & Common Impurities
This compound (3-MM) is a tertiary amine, making it basic. Its N-oxide derivative, N-Methylmorpholine N-oxide (NMMO), is a widely used co-oxidant, particularly in dihydroxylation reactions.[1][2] The primary purification challenge stems from the physical properties of these reagents: their basicity, polarity, and water solubility.
Common Impurities Encountered:
-
Unreacted this compound (3-MM): A basic, water-soluble liquid with a boiling point of ~115-116°C.[3]
-
N-Methylmorpholine N-oxide (NMMO): A highly polar, water-soluble solid.[1] It is often used as a monohydrate.[2]
-
Degradation Products: Reactions involving NMMO can produce byproducts, including N-methylmorpholine and morpholine.[4][5]
-
Salts: If an acid is used to quench the reaction or in the reaction itself, 3-MM will form a salt (e.g., 3-methylmorpholinium chloride), which is highly water-soluble.
Key Physical Properties Overview
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature |
| This compound (3-MM) | C₅H₁₁NO | 101.15 | 115-116 | -66 | Basic, moderately polar |
| N-Methylmorpholine N-oxide (NMMO) | C₅H₁₁NO₂ | 117.15 | - | 180-184 | Highly polar, oxidant |
| NMMO Monohydrate | C₅H₁₁NO₂·H₂O | 135.16 | - | ~70 | Highly water-soluble |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of products from reactions involving 3-MM and NMMO.
FAQ 1: How do I remove residual this compound (3-MM) during an extractive workup?
The Problem: You've run a reaction using 3-MM as a base, and now need to remove it from your organic product. Because 3-MM is an amine, it can be difficult to separate from the desired product, especially if the product is also polar.
The Scientific Principle: The nitrogen atom in 3-MM has a lone pair of electrons, making it a Lewis base. It can be protonated by an acid to form a water-soluble ammonium salt. This salt will preferentially partition into the aqueous phase during a liquid-liquid extraction.
Solutions:
-
Acidic Wash: The most reliable method is to wash the organic layer with a dilute aqueous acid solution.
-
Recommended Acids: 1M Hydrochloric Acid (HCl), 5-10% aqueous Citric Acid, or saturated aqueous Ammonium Chloride (NH₄Cl) for very acid-sensitive compounds.
-
Causality: The acid protonates the 3-MM, forming a salt. This salt is ionic and therefore has a much higher solubility in the aqueous layer than in the organic solvent (e.g., ethyl acetate, DCM).[6][7]
-
Pro-Tip: Perform multiple small washes (e.g., 3 x 20 mL) rather than one large wash (1 x 60 mL) for greater efficiency. After the acid washes, follow with a brine (saturated NaCl) wash to remove residual water from the organic layer.
-
-
Copper Sulfate Wash: For acid-sensitive compounds where even a mild acid is problematic, a 10% aqueous copper (II) sulfate solution can be effective.
-
Causality: The amine coordinates with the copper ions, forming a complex that is drawn into the aqueous layer, often indicated by the aqueous layer turning purple.[6]
-
FAQ 2: My product streaks or tails badly during silica gel chromatography. What's wrong?
The Problem: Your crude product, which contains your desired compound and residual 3-MM (or another amine), shows significant tailing or streaking on a silica gel TLC plate, making preparative column chromatography seem impossible.
The Scientific Principle: Silica gel (SiO₂) is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines interact strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding causes poor elution, resulting in broad, tailing peaks and often low product recovery.[8]
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.
-
Recommended Modifiers: Triethylamine (Et₃N) at 0.5-2% (v/v) or a 1-2% solution of ammonia in methanol (added to the polar component of your eluent).
-
Causality: The added base is more volatile and preferentially interacts with the acidic silanol groups, effectively "capping" them. This allows your basic compound of interest to elute cleanly without strong, undesirable interactions.[6][8]
-
-
Switch the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds.
-
Deactivated Silica: You can prepare a "deactivated" silica gel by pre-treating it with a base before packing the column.
-
FAQ 3: My reaction used N-Methylmorpholine N-oxide (NMMO) as an oxidant. How do I get rid of it?
The Problem: NMMO is a highly polar solid and is very soluble in water, making it difficult to remove from polar organic products.
The Scientific Principle: The high polarity and water solubility of NMMO are the keys to its removal. The goal is to maximize its partitioning into an aqueous phase while keeping the desired product in the organic phase.
Solutions:
-
Aqueous Washes: For non-polar to moderately polar products, extensive washing with water is effective.
-
Precipitation/Crystallization: If your desired product is crystalline and less soluble, you may be able to precipitate it from the reaction mixture, leaving the NMMO behind in the solvent.
-
Procedure: After the reaction, try adding a less polar co-solvent to the reaction mixture to induce precipitation of your product. The highly soluble NMMO will remain in the mother liquor.
-
-
Silica Gel Plug: If the product is not water-soluble, you can filter the crude reaction mixture through a short plug of silica gel, eluting with your organic solvent. The highly polar NMMO will adsorb strongly to the top of the silica, allowing your less polar product to pass through.
FAQ 4: My product "oils out" or won't crystallize. What should I do?
The Problem: After purification, you obtain a pure but amorphous oil, or attempts at recrystallization fail to yield solid material. This is a common issue when residual impurities are present or when the wrong solvent/conditions are used.
The Scientific Principle: Crystallization requires the formation of a highly ordered crystal lattice. This process can be inhibited by impurities that disrupt lattice formation or by conditions where the compound's solubility is too high. "Oiling out" often occurs when a solution is cooled too quickly or when the compound's melting point is below the boiling point of the solvent.[8][11]
Solutions:
-
Ensure High Purity: First, confirm the purity of your oil by NMR or LCMS. Even small amounts of solvent or impurities can inhibit crystallization. If necessary, re-purify a small sample.
-
Solvent Selection: The key is to find a solvent system where your compound is soluble when hot but poorly soluble when cold.[11]
-
Try a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, toluene).
-
Consider a co-solvent system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Do not rush the cooling process. Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C), and finally a freezer (-20°C). Slow cooling encourages the formation of larger, more ordered crystals.[11]
-
Scratching & Seeding:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction to Remove 3-MM
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 times the reaction volume).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acid Wash: Add a volume of 1M HCl equivalent to about 20-30% of the organic layer volume. Stopper the funnel, invert it, and vent immediately to release any pressure. Shake gently for 30-60 seconds, venting periodically.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 3 & 4) one or two more times. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid. Be sure to vent frequently as CO₂ gas may be generated.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water.
-
Drying & Concentration: Drain the organic layer into a flask, add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), stir for 5-10 minutes, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Prepare Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Mix to form a uniform slurry.
-
Pack Column: Pour the slurry into your chromatography column and use pressure to pack the silica bed firmly.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dried sample powder to the top of the packed column.
-
Elute: Begin eluting the column with the base-modified eluent, collecting fractions.
-
Monitor: Monitor the fractions using TLC to identify those containing your purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent and volatile triethylamine under reduced pressure.
Section 4: Visual Workflows
Diagram 1: General Purification Strategy
Caption: Decision tree for post-reaction purification.
Diagram 2: Troubleshooting Chromatography of Basic Compounds
Caption: Workflow for optimizing chromatography of basic compounds.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). PURIFICATION METHOD, SYSTEM AND DETECTION METHOD FOR N-METHYLMORPHOLINE N-OXIDE AND OBTAINED N-METHYLMORPHOLINE-N-OXIDE. EP4335842A1. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from --INVALID-LINK--
-
Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Rosenau, T., Potthast, A., Sixta, H., & Kosma, P. (2002). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Lenzinger Berichte, 81, 61-69. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from --INVALID-LINK--
-
Google Patents. (1992). Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater. CN1139582C. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is 3S-3-METHYLMORPHOLINE and how is it synthesized?. Retrieved from --INVALID-LINK--
-
Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Crystallisation of cellulose/N-methylmorpholine-N-oxide hydrate solutions. Retrieved from --INVALID-LINK--
-
Hubei Aoks Bio-tech Co., Ltd. (2020). Introduce three preparation methods of N- methylmorpholine!. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). N-Methylmorpholine. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). N-Methylmorpholine N-oxide (NMO). Retrieved from --INVALID-LINK--
-
Google Patents. (2013). Method for preparing N-methylmorpholine. CN103121978A. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). The purification process and side reactions in the N-methylmorpholine-N-oxide (NMMO) recovery system. Retrieved from --INVALID-LINK--
References
- 1. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 2. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. guidechem.com [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. unifr.ch [unifr.ch]
Technical Support Center: Managing Moisture Sensitivity of 3-Methylmorpholine in Experiments
Welcome to the comprehensive technical support guide for managing the moisture sensitivity of 3-Methylmorpholine (3-NMM). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-proven insights into the proper handling, application, and troubleshooting of this versatile tertiary amine. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and mitigate issues arising from moisture contamination, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the moisture sensitivity of this compound.
Q1: Is this compound hygroscopic?
Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Its miscibility with water and the presence of a lone pair of electrons on the nitrogen atom contribute to its affinity for water molecules.[1][2][3] Therefore, proper storage and handling under anhydrous or inert conditions are crucial to maintain its purity and reactivity.
Q2: How does water contamination affect this compound's performance in reactions?
Water can act as an unwanted nucleophile or reactant in many sensitive organic reactions. As a tertiary amine, this compound can act as a general base, potentially catalyzing the hydrolysis of water-sensitive functional groups in your reactants or products.[4][5] In applications like polyurethane synthesis, it can accelerate the reaction between isocyanates and water, leading to excessive CO2 generation (blowing reaction) and affecting the final properties of the polymer.[6][7][8][9] In peptide synthesis, the presence of water can contribute to side reactions, including racemization of amino acids.[5]
Q3: What are the visual signs that my this compound might be contaminated with water?
Pure this compound is a clear, colorless liquid.[1] While low levels of water contamination may not produce a visible change, significant moisture absorption can sometimes lead to a slightly hazy or cloudy appearance. However, visual inspection is not a reliable method for determining water content. Quantitative analysis is necessary for moisture-sensitive applications.
Q4: How can I accurately determine the water content in my this compound?
The most reliable and widely used method for determining the water content in amines is the Karl Fischer titration.[10][11][12] This electrochemical method is specific to water and can quantify moisture levels down to parts-per-million (ppm). Given that this compound is a base, certain precautions, such as using a buffered Karl Fischer reagent, may be necessary to prevent side reactions and ensure accurate results.
Q5: What is the best way to store this compound to prevent moisture absorption?
This compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere, such as nitrogen or argon.[1] The use of a septum-sealed bottle is highly recommended to allow for the withdrawal of the reagent via syringe without exposing the bulk material to the atmosphere. Store the bottle in a cool, dry, and well-ventilated area away from incompatible materials like acids and strong oxidizing agents.
II. Troubleshooting Guide
This guide provides solutions to specific experimental problems where moisture contamination in this compound is a likely culprit.
Issue 1: Low or No Yield in a Moisture-Sensitive Reaction
Scenario: You are performing a reaction that involves water-sensitive intermediates, such as the formation of an ester from an acyl chloride, and you are using this compound as an acid scavenger. Your product yield is significantly lower than expected.
Potential Cause: Water contamination in the this compound is a primary suspect. The water can compete with your desired nucleophile (e.g., an alcohol) and hydrolyze the starting material (e.g., the acyl chloride) back to the carboxylic acid, thus preventing product formation.[13][14][15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Quantify Water Content: Before use in a sensitive reaction, determine the water content of your this compound using Karl Fischer titration. For many applications, a water content of <100 ppm is desirable.
-
Dry the Reagent: If the water content is too high, dry the this compound using one of the protocols outlined in Section IV.
-
Use Anhydrous Techniques: When setting up your reaction, use oven-dried or flame-dried glassware and maintain an inert atmosphere (nitrogen or argon) to prevent the re-introduction of moisture.
Issue 2: Poor Performance of this compound as a Catalyst in Polyurethane Formation
Scenario: You are using this compound as a catalyst in a polyurethane foam synthesis, and you observe inconsistent curing times, poor foam structure, or lower than expected mechanical properties.
Potential Cause: Uncontrolled amounts of water in the this compound can disrupt the delicate balance between the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate).[6][7][8] Excess water will lead to a more rapid blowing reaction, potentially causing the foam to rise too quickly and collapse before the polymer network has sufficient strength.[9]
Solutions:
-
Standardize Water Content: Ensure that the water content of your this compound is known and consistent between batches. If necessary, dry the amine to a low, reproducible level.
-
Formulation Adjustment: If a certain amount of water is required as the blowing agent, it should be added as a separate, controlled component of the formulation, rather than being an unknown variable in your catalyst.
-
Catalyst Evaluation: Compare the performance of a freshly dried batch of this compound with your current stock to determine if moisture is the root cause of the inconsistent performance.
Issue 3: Increased Racemization in Peptide Synthesis
Scenario: You are using this compound as a base in a peptide coupling step and you observe a higher than acceptable level of racemization in your final peptide product.
Potential Cause: While multiple factors can contribute to racemization, the presence of water in the reaction mixture can exacerbate the issue. Water can participate in side reactions with activated amino acid intermediates, and the overall polarity of the solvent system, which is affected by water, can influence the rate of racemization.[5]
Solutions:
-
Ensure Anhydrous Conditions: Use rigorously dried this compound and other solvents (e.g., DMF, NMP) for your coupling reactions.
-
Optimize Base and Coupling Reagents: In some cases, switching to a more sterically hindered base or using a coupling reagent known to suppress racemization can be beneficial.[16] However, ensuring anhydrous conditions should be the first step.
-
Solvent Choice: The choice of solvent can significantly impact racemization. While some studies have explored aqueous peptide synthesis, these require carefully optimized conditions and specific reagents.[14][15][17][18] For standard protocols, anhydrous solvents are generally preferred.
III. Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [19][20] |
| Molecular Weight | 101.15 g/mol | [19][20] |
| Appearance | Colorless liquid | [1] |
| Density | ~0.9 g/cm³ | [19][20] |
| Boiling Point | ~137 °C at 760 mmHg | [19][20] |
| Flash Point | ~41 °C | [19][20] |
| Refractive Index | ~1.409 | [20] |
| Solubility | Soluble in water and common organic solvents | [1][3][21] |
IV. Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
This protocol is suitable for achieving very low water content in this compound.
Materials:
-
This compound (to be dried)
-
3Å molecular sieves
-
Oven-dried round-bottom flask with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Septum
Procedure:
-
Activate Molecular Sieves: Place the 3Å molecular sieves in a ceramic dish and heat them in a muffle furnace at 300-350 °C for at least 3 hours.[16][22][23] Alternatively, heat them in a flask under vacuum with a heat gun until they are glowing red, then allow them to cool under vacuum.
-
Cooling: After activation, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Drying: Place the activated molecular sieves (approximately 10-20% of the solvent volume) into the oven-dried round-bottom flask.
-
Transfer: Under an inert atmosphere, transfer the this compound into the flask containing the molecular sieves.
-
Stirring: Seal the flask with a septum and stir the mixture at room temperature for at least 24 hours.[24] For optimal drying, a longer duration (48-72 hours) may be necessary.
-
Storage and Use: Store the this compound over the molecular sieves. To use, carefully decant or transfer the dried liquid via a cannula or syringe to your reaction vessel under an inert atmosphere.
Workflow for Drying with Molecular Sieves:
Caption: Workflow for drying this compound with molecular sieves.
Protocol 2: Drying this compound with Potassium Hydroxide (KOH)
This method is effective for removing bulk water from this compound. For achieving very low moisture levels, subsequent treatment with molecular sieves or distillation may be necessary.
Materials:
-
This compound (to be dried)
-
Potassium hydroxide (KOH) pellets
-
Erlenmeyer flask with a ground glass stopper
-
Stir plate and stir bar
Procedure:
-
Initial Drying: Add KOH pellets to the this compound in an Erlenmeyer flask (approximately 50 g of KOH per 500 mL of amine).
-
Stirring: Stopper the flask and stir the mixture for 4-6 hours at room temperature. If a significant amount of the KOH dissolves or becomes slushy, decant the liquid and add fresh KOH pellets.
-
Standing: Allow the mixture to stand overnight.
-
Decantation: Carefully decant the this compound from the KOH pellets into a clean, dry storage bottle.
-
Further Drying (Optional): For applications requiring very dry this compound, the decanted liquid can be further dried over activated molecular sieves (Protocol 1) or distilled from fresh KOH pellets.
Caution: Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
V. References
-
This compound | C5H11NO | CID 292103 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from --INVALID-LINK--
-
The Role of Amine Catalysts in Polyurethane Foam: A Focus on Catalyst A33/A33LV. (n.d.). Retrieved from --INVALID-LINK--
-
the revolutionary role of amine catalysts in modern polyurethane foam manufacturing. (2025, April 30). BDMAEE. Retrieved from --INVALID-LINK--
-
Amine catalysts - Vesta Chemicals bv. (n.d.). Retrieved from --INVALID-LINK--
-
350595-57-2 3S-3-Methylmorpholine 3S-3-Methylmorpholine - CAS Database - ChemNet. (n.d.). Retrieved from --INVALID-LINK--
-
Drying Agents from EMD Millipore. - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - ChemBK. (2024, April 9). Retrieved from --INVALID-LINK--
-
The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from --INVALID-LINK--
-
Catalysis of Urethane Systems - Turkchem. (n.d.). Retrieved from --INVALID-LINK--
-
How to Activate Molecular Sieves | Chemtips. (2014, December 1). WordPress.com. Retrieved from --INVALID-LINK--
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
Water in Morpholine - Karl Fischer application - Merck Millipore. (n.d.). Retrieved from --INVALID-LINK--
-
A complete Guide on How to Activate Molecular Sieve - Jalon Zeolite. (n.d.). Retrieved from --INVALID-LINK--
-
How to activate molecular sieves effectively ? | ResearchGate. (2017, February 6). Retrieved from --INVALID-LINK--
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (n.d.). Retrieved from --INVALID-LINK--
-
4-Methylmorpholine - Solubility of Things. (n.d.). Retrieved from --INVALID-LINK--
-
US4288592A - Process for preparing amides by reaction in presence of molecular sieve - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Activating/regenerating 3A molecular sieves. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2016, December 9). Retrieved from --INVALID-LINK--
-
(R)-3-Methylmorpholine | 74572-04-6 - ChemicalBook. (2025, July 24). Retrieved from --INVALID-LINK--
-
Reactions of Acyl halide. (n.d.). Retrieved from --INVALID-LINK--
-
Karl Fischer Titration Guide to Water Determination. (n.d.). Mettler-Toledo International Inc. Retrieved from --INVALID-LINK--
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. (2011, August 25). Retrieved from --INVALID-LINK--
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. (n.d.). Retrieved from --INVALID-LINK--
-
Karl-Fischer Titration – the method for determining water. (n.d.). Retrieved from --INVALID-LINK--
-
Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing. (2022, August 6). Retrieved from --INVALID-LINK--
-
Water Determination (Karl Fischer Method). (n.d.). Retrieved from --INVALID-LINK--
-
Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. (n.d.). Retrieved from --INVALID-LINK--
-
Amide and Peptide Bond Formation in Water at Room Temperature | Organic Letters. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications - NIH. (2023, February 11). Retrieved from --INVALID-LINK--
-
Enzymatic hydrolysis of cellulose dissolved in N-methyl morpholine oxide/water solutions. (n.d.). Retrieved from --INVALID-LINK--
-
N-Methylmorpholine | - atamankimya.com. (n.d.). Retrieved from --INVALID-LINK--
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
(R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc. (2025, August 23). Retrieved from --INVALID-LINK--
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved from --INVALID-LINK--
-
Enzymatic Hydrolysis of N-Methyl Morpholine N-oxide and Ionic Liquid-treated Cellulose: A Comparative Study - ResearchGate. (2025, October 29). Retrieved from --INVALID-LINK--
-
(PDF) Cellulose solutions in N-methylmorpholine-N-oxide (NMMO) – degradation processes and stabilizers - ResearchGate. (2025, August 9). Retrieved from --INVALID-LINK--
-
N-methylmorpholine N-oxide (NMO) - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
N-METHYLMORPHOLINE-N-OXIDE - Ataman Kimya. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. nbinno.com [nbinno.com]
- 7. bdmaee.net [bdmaee.net]
- 8. Amine catalysts [vestachem.com]
- 9. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 10. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 20. 350595-57-2 3S-3-Methylmorpholine 3S-3-Methylmorpholine - CAS Database [chemnet.com]
- 21. atamankimya.com [atamankimya.com]
- 22. jalonzeolite.com [jalonzeolite.com]
- 23. researchgate.net [researchgate.net]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Addressing Racemization Issues with N-Methylmorpholine (NMM) in Chiral Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and practical solutions for managing and mitigating racemization when using 3-Methylmorpholine (commonly known as N-Methylmorpholine or NMM) in chiral synthesis, with a primary focus on peptide chemistry.
Section 1: Frequently Asked Questions (FAQs) on NMM and Racemization
This section addresses the fundamental principles of racemization and the specific role N-Methylmorpholine plays in this unwanted side reaction.
Q1: What is racemization and why is it a critical issue in my synthesis?
Racemization is the process by which a pure enantiomer is converted into a mixture of both enantiomers (a racemate), leading to a loss of stereochemical integrity at a chiral center. In the context of drug development and chemical synthesis, this is a significant problem. The biological activity of a molecule, such as a peptide therapeutic, is often dependent on its specific three-dimensional structure. The presence of the wrong enantiomer (diastereomer in a multi-chiral center molecule) can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, maintaining enantiomeric purity is paramount.
Q2: How does N-Methylmorpholine (NMM) cause racemization during a coupling reaction?
N-Methylmorpholine is a tertiary amine base commonly used in peptide coupling reactions to neutralize protonated amine components and facilitate amide bond formation.[1] However, its basicity can also promote racemization of the activated amino acid.
The primary mechanism involves the abstraction of the α-proton (the hydrogen atom on the chiral carbon) of the activated amino acid.[1] This can proceed through two main pathways:
-
Direct Enolization: The base directly removes the α-proton, forming a planar enolate intermediate which is achiral. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.
-
Oxazolone Formation (Path B): This is the more prevalent pathway in peptide synthesis. The activated carboxylic acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base like NMM. The resulting achiral aromatic oxazole intermediate rapidly tautomerizes back to the oxazolone, which can then be reprotonated from either side, leading to racemization.[1][2]
The rate of this side reaction is significantly influenced by the strength and steric hindrance of the base used.[2]
Caption: Mechanism of base-catalyzed racemization via oxazolone formation.
Q3: What experimental factors increase the risk of racemization when using NMM?
Several factors can exacerbate racemization during NMM-mediated coupling reactions:
-
Base Strength & Concentration: While NMM (pKa 7.38) is considered a weaker base than Diisopropylethylamine (DIPEA, pKa 10.1), it is still basic enough to promote racemization, especially with sensitive amino acids.[2][3] Using an excess of NMM can increase the rate of proton abstraction.
-
Coupling Reagents: Certain coupling reagents generate highly reactive intermediates that are more susceptible to oxazolone formation. Uronium/aminium-based reagents like HBTU and HATU can contribute to racemization, particularly when paired with a base.[4][5]
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component allows more time for the oxazolone intermediate to form and subsequently racemize.[4][6]
-
Temperature: Higher reaction temperatures accelerate most reactions, including the rate of racemization.[4][7][8] While heating can be used to drive difficult couplings, it must be carefully controlled.[9]
-
Solvent: The choice of solvent can influence racemization. Polar aprotic solvents like Dimethylformamide (DMF) are widely used but can facilitate racemization.[10] Studies have shown that solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can sometimes reduce racemization compared to DMF.[11][12]
-
Amino Acid Identity: Certain amino acids are more prone to racemization. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[5][13]
Section 2: Troubleshooting Guide for High Racemization Events
If you have detected significant levels of diastereomeric impurities in your product, follow this systematic guide to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting racemization issues.
Step 1: Evaluate Your Base Strategy
The most impactful first step is often to modify the base.
-
Problem: NMM's basicity is too high for the specific coupling.
-
Solution 1 (Recommended): Switch to a weaker, more sterically hindered base. 2,4,6-Collidine (also known as 2,4,6-trimethylpyridine, TMP) is an excellent choice.[3][4] Its steric bulk hinders its ability to abstract the α-proton, and its weaker basicity (pKa ~7.43) reduces the driving force for this side reaction.[2]
-
Solution 2: If NMM must be used, reduce its concentration to the minimum required for the reaction to proceed efficiently. Consider using half the amount as a starting point for optimization.[3]
Step 2: Optimize Coupling & Activation Conditions
The longer an amino acid is in its highly reactive "activated" state, the more opportunity it has to racemize.
-
Problem: Prolonged pre-activation is allowing oxazolone formation.
-
Solution: Minimize or eliminate the pre-activation time. Prepare the solution of amino acid, coupling reagent, and base, and add it immediately to the vessel containing the amine component.[4][14] This ensures the activated species is consumed in the desired productive coupling reaction as quickly as possible.
Step 3: Adjust Temperature and Solvent
Environmental conditions play a crucial role.
-
Problem: Elevated temperatures are accelerating the rate of racemization.
-
Solution: Unless required for a particularly difficult coupling, perform the reaction at a lower temperature. Running the reaction at room temperature or even 0 °C can significantly suppress racemization.[1][14]
-
Problem: The solvent (e.g., DMF) may be promoting racemization.
-
Solution: Consider screening alternative solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) have been shown to be superior to DMF in certain cases, particularly in mixed anhydride methods where NMM is used.[11][15]
Step 4: Incorporate Racemization-Suppressing Additives
Additives are essential tools for maintaining chiral integrity.
-
Problem: The activated intermediate is highly susceptible to racemization.
-
Solution: Use coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13][14] These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[4][14] Oxyma and HOAt are generally considered more effective than HOBt.[2][14]
Section 3: Optimized Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma with 2,4,6-Collidine
This protocol is designed for coupling sensitive amino acids where racemization is a primary concern. It avoids pre-activation and uses a superior base/additive combination.
-
Resin Preparation: If using solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed to remove any residual deprotection agent (e.g., piperidine). Wash the resin with DMF (5x) and DCM (5x).[4]
-
Reagent Preparation (in a separate vessel):
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.
-
Immediately add the complete mixture to the reaction vessel containing the deprotected peptide-resin (or amine component in solution phase).[4]
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Wash: Monitor the reaction for completion (e.g., using a Kaiser test in SPPS).[4] Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Section 4: Quick Reference Data
Table 1: Comparison of Common Bases in Peptide Synthesis
| Base | Abbreviation | pKa of Conjugate Acid | Steric Hindrance | Typical Racemization Risk | Reference |
| N,N-Diisopropylethylamine | DIPEA / DIEA | ~10.1 | High | High | [2] |
| N-Methylmorpholine | NMM | ~7.38 | Low | Moderate | [2][16] |
| 2,4,6-Collidine | TMP | ~7.43 | High | Low | [2][3] |
Table 2: Summary of Troubleshooting Strategies
| Issue Observed | Primary Cause | Recommended Action | Key Considerations |
| High racemization with sensitive amino acids (His, Cys) | Base-catalyzed α-proton abstraction | Switch from NMM to 2,4,6-Collidine. | Collidine is more sterically hindered and has a similar pKa, reducing racemization without significantly impacting coupling efficiency.[2] |
| Racemization increases with longer reaction times | Prolonged existence of activated intermediate | Minimize or eliminate pre-activation time. | Add the coupling reagent (e.g., DIC) to the amino acid/base/additive mix immediately before adding to the amine.[4] |
| Good yield but poor enantiomeric purity | Reaction conditions are too harsh | Lower the reaction temperature to 0°C or room temperature. | Lowering temperature slows the rate of racemization more significantly than the coupling reaction.[14] |
| General racemization issues across multiple couplings | Sub-optimal reagent combination | Incorporate an additive like Oxyma or HOAt with your coupling reagent (e.g., DIC). | These additives form active esters that are less prone to forming the oxazolone intermediate.[14] |
Section 5: References
-
Technical Support Center: Prevention of Racemization in Peptide Synthesis. (2025). Benchchem. 4
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Watyun. 2
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. 13
-
Technical Support Center: Minimizing Racemization in Peptide Synthesis. (2025). Benchchem. 3
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. 1
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). 5
-
Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). Benchchem. 14
-
Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. 15
-
Tips & Tricks. American Peptide Society. 9
-
Deracemization of NMPA via Temperature Cycles. (2018). ACS Publications. 7
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(7), 2389-2395. 11
-
Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. 10
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org. 8
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. 17
-
Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. (2007). ResearchGate. 6
-
Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014). ResearchGate. 12
-
N-Methylmorpholine. Wikipedia. 16
References
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Documents download module [ec.europa.eu]
- 8. preprints.org [preprints.org]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Enhancing the Catalytic Activity of 3-Methylmorpholine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Methylmorpholine (NMM). This document is designed for researchers, chemists, and drug development professionals who utilize NMM in their synthetic workflows. As a widely used cyclic tertiary amine, NMM's efficacy as a base catalyst is pivotal in numerous reactions, from polyurethane production to complex pharmaceutical synthesis.[1][2][3] This guide moves beyond basic protocols to provide in-depth, field-proven insights into troubleshooting common issues and strategically enhancing its catalytic performance.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing NMM's catalytic behavior. Understanding these concepts is the first step toward effective troubleshooting and optimization.
Q1: What is the primary catalytic function of this compound (NMM)?
NMM, also known as 4-Methylmorpholine, primarily functions as a base catalyst .[2] Its catalytic activity stems from the lone pair of electrons on its tertiary nitrogen atom. This allows it to act as a proton acceptor (a Brønsted-Lowry base) or an electron pair donor (a Lewis base). In many organic reactions, its key roles are:
-
Acid Scavenging: NMM neutralizes acidic byproducts generated during a reaction. For instance, in acylation reactions using acyl chlorides, NMM scavenges the generated hydrochloric acid (HCl), driving the reaction to completion and preventing acid-catalyzed side reactions.[4]
-
Deprotonation: It can deprotonate a substrate to form a more reactive nucleophilic species.
-
Activating Reagents: By interacting with certain reagents, it can increase their reactivity.
Q2: In which key applications is NMM's catalytic activity most critical?
NMM is valued for its moderate basicity (pKa of the conjugate acid is ~7.38) and steric profile.[2] Key applications include:
-
Pharmaceutical Synthesis: Extensively used as a base in acylation and coupling reactions, particularly in the synthesis of semi-synthetic penicillins.[3]
-
Polyurethane Production: Acts as a foaming catalyst, particularly for polyester-type polyurethane soft foams, ensuring a uniform and rapid foaming process.[1][3]
-
Organocatalysis: It can be used as a co-catalyst or base to activate a primary organocatalyst, enabling its entry into the catalytic cycle.[5]
Q3: My NMM-catalyzed reaction is sluggish. What are the first parameters I should investigate?
A slow reaction rate is the most common issue. Before exploring advanced solutions, always verify the fundamentals. The following workflow illustrates the initial troubleshooting steps.
References
- 1. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 2. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 3. hnsincere.com [hnsincere.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Technical Support Center: 3-Methylmorpholine (3-MeM) Stability & Handling
Welcome to the technical support center for 3-Methylmorpholine (3-MeM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability and handling of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve potential issues in your experiments, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
1. What are the primary applications of this compound in a laboratory setting?
This compound (3-MeM) is a versatile tertiary amine primarily utilized as a base and catalyst in a variety of organic synthesis applications. Its most common roles include:
-
Catalyst in Polyurethane and Epoxy Resin Synthesis: It serves as a catalyst in the formation of these polymers.
-
Base in Peptide Synthesis: 3-MeM is frequently used as a base in peptide coupling reactions to neutralize acidic byproducts.
-
Reagent in Organic Synthesis: It participates in reactions such as allylations, sulfamations, and sulfonations.
-
Solvent and Intermediate: In certain contexts, it can be used as a solvent or as a starting material for the synthesis of other compounds.
2. What are the recommended storage conditions for this compound?
To ensure its stability and purity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric components.
3. Is this compound compatible with all common laboratory solvents?
This compound is soluble in water and many common organic solvents. However, it is crucial to avoid chlorinated solvents, especially at elevated temperatures, due to the possibility of a Menshutkin reaction, leading to the formation of a quaternary ammonium salt.
4. What are the main safety concerns when handling this compound?
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes. Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of its vapors. It is crucial to avoid contact with strong oxidizing agents and acids.
Troubleshooting Guide: Stability Issues in Experimental Setups
This section provides detailed troubleshooting for specific problems you may encounter when using this compound in your reactions.
Issue 1: Unexpected Side-Product Formation in Acylation Reactions
Scenario: You are performing an acylation reaction using an acyl chloride or anhydride and this compound as a scavenger base. Upon analysis of the reaction mixture, you observe the formation of an unexpected urethane byproduct, leading to a lower yield of your desired acylated product.
Probable Cause:
Tertiary amines, including this compound, can react with acylating agents to form a reactive acylammonium intermediate. While this intermediate is typically desired to facilitate the acylation of the target nucleophile, it can also react with any residual alcohol or amine nucleophiles to form urethanes or ureas, respectively. The choice of solvent and the specific tertiary amine can significantly influence the extent of this side reaction.
Diagnostic Steps:
-
Analyze Reaction Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the side-product and confirm if it is a urethane or a related species.
-
Monitor Reaction Profile: Take aliquots of the reaction at different time points to understand when the side-product is forming. This can help determine if it's a result of prolonged reaction times or immediate reactivity.
Resolution Protocol:
-
Optimize Base and Solvent Combination: The combination of the tertiary amine and the solvent is critical. For instance, using N-methylmorpholine in dichloromethane has been shown to be a superior solvent-base combination for minimizing urethane formation compared to triethylamine in the same solvent. Consider switching to a less nucleophilic base or a different solvent system.
-
Control Stoichiometry and Addition Rate: Use a slight excess of the acylating agent to ensure the primary nucleophile is consumed before it can react with the acylammonium intermediate. Slow addition of the acylating agent can also help to control the concentration of the reactive intermediate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction.
Issue 2: Reaction Failure or Low Yield in the Presence of Lewis Acids
Scenario: You are conducting a reaction that requires a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and are using this compound as a base to neutralize acidic byproducts. The reaction is sluggish or fails to proceed to completion.
Probable Cause:
This compound, being a Lewis base, can form a stable complex with Lewis acids. This complexation can deactivate the Lewis acid catalyst, preventing it from participating in the desired reaction. The strength of this interaction depends on the specific Lewis acid and the steric hindrance around the nitrogen atom of the amine.
Diagnostic Steps:
-
Examine for Precipitate: The formation of a Lewis acid-base adduct can sometimes result in the precipitation of a solid from the reaction mixture.
-
In-situ Spectroscopic Analysis: If possible, use techniques like in-situ IR or NMR to monitor the reaction and look for evidence of complex formation (e.g., shifts in characteristic peaks).
Resolution Protocol:
-
Choose a More Hindered Base: Consider using a more sterically hindered non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), which are less likely to coordinate with the Lewis acid.
-
Alter the Order of Addition: Add the Lewis acid to the substrate first to allow it to coordinate with the desired reactant before introducing the this compound.
-
Use a Stoichiometric Amount of Lewis Acid: If complexation is unavoidable, you may need to use a stoichiometric amount of the Lewis acid to account for the portion that will be deactivated by the amine.
Issue 3: Degradation of this compound at Elevated Temperatures
Scenario: Your reaction is run at a high temperature, and you notice a decrease in the concentration of this compound over time, accompanied by the formation of unknown impurities.
Probable Cause:
While this compound is relatively stable, it can undergo thermal degradation, especially at elevated temperatures. The degradation of the related compound, N-methylmorpholine N-oxide (NMMO), yields N-methylmorpholine and morpholine, suggesting that C-N or C-O bond cleavage can occur. The thermal decomposition of morpholine itself is known to proceed via intramolecular hydrogen shifts and ring-opening.
Diagnostic Steps:
-
Analyze Headspace: Use GC-MS to analyze the headspace of the reaction vessel to detect any volatile degradation products.
-
LC-MS Analysis of the Reaction Mixture: Analyze the non-volatile components of the reaction mixture by LC-MS to identify potential degradation products like morpholine or ring-opened derivatives.
Resolution Protocol:
-
Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.
-
Use a More Thermally Stable Base: If high temperatures are necessary, consider a more robust base that is known to be stable under the reaction conditions.
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of this compound to high temperatures.
Issue 4: Quaternization Side Reaction with Alkyl Halides
Scenario: You are using this compound as a base in a reaction involving an alkyl halide. You observe the formation of a salt-like precipitate and a decrease in the concentration of your starting materials.
Probable Cause:
Tertiary amines react with alkyl halides to form quaternary ammonium salts in a process known as the Menshutkin reaction. This compound is susceptible to this reaction, which can consume both the base and the alkyl halide, leading to lower yields of the desired product.
Diagnostic Steps:
-
Isolate and Characterize the Precipitate: If a precipitate forms, isolate it and analyze it by techniques such as NMR and mass spectrometry to confirm its identity as a quaternary ammonium salt.
-
Monitor the Reaction by NMR: ¹H NMR spectroscopy can be used to monitor the disappearance of the this compound and alkyl halide signals and the appearance of new signals corresponding to the quaternary ammonium product.
Resolution Protocol:
-
Use a Non-Halide Leaving Group: If possible, modify your substrate to have a non-halide leaving group, such as a tosylate or mesylate, which may be less reactive towards quaternization under the reaction conditions.
-
Employ a More Hindered Base: A more sterically hindered base will be less likely to undergo the Sₙ2 reaction with the alkyl halide.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can decrease the rate of the Menshutkin reaction.
Data and Diagrams
Table 1: Compatibility of this compound with Common Reagents
| Reagent Class | Examples | Compatibility | Potential Issues & Recommendations |
| Strong Protic Acids | HCl, H₂SO₄, TFA | Incompatible | Forms a stable ammonium salt, neutralizing the base. Avoid direct mixing. |
| Lewis Acids | AlCl₃, TiCl₄, BF₃·OEt₂ | Limited | Forms Lewis acid-base adducts, deactivating the catalyst. Use a more hindered base. |
| Strong Bases | n-BuLi, Grignard Reagents | Generally Compatible | 3-MeM is not acidic enough to be deprotonated. However, it can act as a ligand. |
| Reducing Agents | NaBH₄, LiAlH₄ | Generally Compatible | 3-MeM is generally stable to these reagents under standard conditions. |
| Oxidizing Agents | H₂O₂, KMnO₄ | Incompatible | Can be oxidized at the nitrogen or carbon atoms, leading to degradation. |
| Acylating Agents | Acyl chlorides, Anhydrides | Reactive | Can form reactive acylammonium intermediates, potentially leading to urethane side-products. |
| Alkylating Agents | Alkyl halides | Reactive | Can undergo Menshutkin reaction to form quaternary ammonium salts. |
Diagram 1: Potential Degradation and Side-Reaction Pathways of this compound
Technical Support Center: Safe Disposal Methods for 3-Methylmorpholine Waste
This guide serves as a centralized resource for laboratory personnel engaged in research, development, and manufacturing activities involving 3-Methylmorpholine (also known as N-Methylmorpholine or NMM; CAS No. 109-02-4). The following question-and-answer-based protocols and troubleshooting guides are designed to provide clear, actionable information, ensuring that waste streams containing this compound are managed safely, compliantly, and with minimal environmental impact. Our approach is grounded in established safety protocols and regulatory standards to protect both the researcher and the institution.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards of this compound that dictate its disposal method?
A1: this compound presents a multi-faceted hazard profile that prohibits simple disposal. It is a highly flammable liquid and vapor, with a low flash point.[1] Furthermore, it is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Ingestion is harmful, and inhalation may lead to respiratory tract irritation.[4][5] These properties necessitate that all waste containing this compound be treated as hazardous, segregated from general waste, and handled according to stringent safety protocols.
Q2: Is it acceptable to neutralize this compound waste with acid in the lab before disposal?
A2: In-lab neutralization of bulk this compound waste is strongly discouraged as a routine disposal method. As an amine, this compound will undergo a vigorous, exothermic reaction with acids. This can generate significant heat, causing the waste to boil and release flammable, corrosive vapors. This procedure should only be performed by trained personnel under controlled conditions for specific purposes, not for bulk waste disposal. The standard and safest practice is to collect the unaltered waste for professional disposal.
Q3: What type of container should I use for collecting this compound waste streams?
A3: You must use a container made of chemically resistant material. High-density polyethylene (HDPE) or polypropylene containers are excellent choices.[4] Glass bottles are also acceptable, provided they are appropriately coated to prevent shattering. Ensure the container has a secure, leak-proof screw cap. It is critical to check that all containers are clearly labeled and free from leaks before use.[4] The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other solvents present.
Q4: What is the standard procedure for cleaning up a small spill of this compound?
A4: For a small spill (typically <100 mL) within a chemical fume hood:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials are also considered hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response protocol.
Q5: What are the officially recognized methods for the final disposal of this compound?
A5: The universally accepted and environmentally responsible method for disposing of this compound waste is through a licensed hazardous waste disposal facility. The primary technology used is controlled incineration, often in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts like oxides of nitrogen.[2][3][6] Landfill burial is not an appropriate disposal method.[3] Always coordinate waste pickup through your institution's Environmental Health & Safety (EHS) department to ensure compliance with all local and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[7][8]
Troubleshooting Guide
Scenario 1: I've noticed the waste container for my this compound mixture is warm to the touch and slightly bulging.
-
Underlying Issue: This indicates an ongoing chemical reaction within the container, generating heat and gas pressure. The most common cause is the inadvertent mixing of incompatible waste streams. This compound is a base and will react with any acidic waste that may have been added to the same container.
-
Immediate Action Protocol:
-
Do not open the container. This could lead to a sudden release of pressure and chemical splash.
-
Carefully place the container in a secondary containment tray inside a chemical fume hood to contain any potential leaks and vent fumes safely.
-
Alert your supervisor and contact your EHS department immediately. They have established procedures for handling pressurized and reactive waste containers.
-
Scenario 2: I need to dispose of a solution of this compound in a halogenated solvent. Can I mix this with my other non-halogenated solvent waste?
-
Guidance: No. It is a critical best practice in laboratory waste management to segregate halogenated and non-halogenated waste streams. While this compound itself is not halogenated, the solvent it is in dictates the waste stream. Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other highly toxic byproducts.
-
Solution: Create a new, dedicated hazardous waste container labeled "Halogenated Waste" and list all its components (e.g., "Dichloromethane, this compound"). Consult a chemical compatibility chart if you are ever unsure about mixing different chemicals in a waste stream.[9]
Experimental Workflow: Waste Segregation & Disposal Pathway
The following diagram outlines the critical decision points and procedural flow for the proper management of this compound waste from the point of generation to its final disposal.
Caption: Waste disposal decision workflow for this compound.
Data Presentation: Key Safety & Physical Properties
| Property | Value | Reference |
| CAS Number | 109-02-4 | [1] |
| Molecular Formula | C₅H₁₁NO | [5][10] |
| Molecular Weight | 101.15 g/mol | [1][5] |
| Appearance | Colorless liquid | [10] |
| Flash Point | 17 °C (62.6 °F) | [1] |
| Boiling Point | 115-116 °C | [1] |
| GHS Hazard Statements | H225, H302, H314 | [1] |
| Primary Hazards | Highly Flammable, Harmful if Swallowed, Causes Severe Skin Burns and Eye Damage | [1][2] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. guidechem.com [guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. chembk.com [chembk.com]
Mitigating the Environmental Impact of 3-Methylmorpholine: A Technical Support Guide
Welcome to the technical support center for the responsible use and environmental mitigation of 3-Methylmorpholine (NMM). This guide is designed for researchers, scientists, and drug development professionals who utilize NMM in their experimental workflows. Our objective is to provide actionable intelligence, troubleshooting guidance, and clear protocols to minimize the environmental footprint of this versatile chemical.
Understanding the Environmental Profile of this compound (NMM)
This compound (NMM), and its close relative N-Methylmorpholine, are cyclic tertiary amines widely used as base catalysts in polyurethane production and other chemical syntheses.[1] Its derivative, N-Methylmorpholine-N-oxide (NMMO), is a crucial solvent in the eco-friendly Lyocell process for producing cellulosic fibers.[2] While NMM offers significant utility, its release into the environment warrants careful management due to its aquatic toxicity and persistence.
According to notifications to the European Chemicals Agency (ECHA), NMM is classified as toxic to aquatic life with long-lasting effects.[3] The primary concern with morpholine derivatives is their behavior in wastewater. While some studies show that N-methylmorpholine can be almost completely degraded in 28 days, it often requires a long lag period of about 20 days for microbial adaptation.[4] This delayed biodegradation means that unacclimated wastewater treatment plants may not effectively remove it, leading to its release into aquatic ecosystems.[4][5]
| Property | Value/Classification | Source |
| Chemical Formula | C5H11NO | [1] |
| Appearance | Colorless Liquid | [1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects | [3] |
| Biodegradability | Inherently biodegradable, but not readily. Requires adapted activated sludge for effective removal. | [6][7] |
Troubleshooting Guide: Common Issues in NMM Handling & Disposal
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: I have a small spill of NMM in my fume hood. What is the immediate procedure to prevent environmental release?
Answer: Your immediate goal is containment and neutralization. Do not flush a neat spill down the drain.
-
Ensure Personal Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize: Prepare a weak acidic solution (e.g., 5% citric acid or acetic acid) to neutralize the amine. Cautiously apply the acidic solution to the absorbed spill. The goal is to convert the volatile and odorous amine into a more stable, non-volatile salt.
-
Collect and Package: Once neutralized, collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9]
-
Decontaminate: Wipe the spill area with a damp cloth. The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinses can typically be sewered, but check your local institutional guidelines.[9]
Causality Explanation: NMM is a base. Neutralizing it with a weak acid converts it to its corresponding ammonium salt. This salt has a significantly lower vapor pressure, reducing inhalation hazards and preventing volatile emissions. It is also more water-soluble and less reactive, making it safer for collection and disposal.
Question: My reaction is complete. How do I properly quench and dispose of an NMM-containing aqueous waste stream?
Answer: Never dispose of a basic NMM solution directly into the sanitary sewer. The pH must be adjusted, and local regulations must be followed.
-
Cool the Reaction: Ensure your reaction mixture is at room temperature before quenching.
-
Neutralization: While stirring in a well-ventilated fume hood, slowly add a weak acid (e.g., citric acid, acetic acid, or dilute HCl) to the waste stream. Monitor the pH using a calibrated pH meter or pH strips. The target pH should be between 6.0 and 8.0. Be cautious, as the neutralization reaction can be exothermic.
-
Assess for Other Hazards: Before sewering, confirm that the neutralized solution does not contain other regulated materials, such as heavy metals, halogenated solvents, or other toxic organic compounds.[10]
-
Sewer Disposal (If Permissible): If your institutional policy and local regulations allow, the neutralized, non-hazardous aqueous solution can be flushed down the sanitary sewer with copious amounts of water.[10]
-
Hazardous Waste Disposal: If the waste stream contains other hazardous components or if your institution prohibits sewering of such waste, it must be collected in a labeled hazardous waste container for professional disposal.[9]
Self-Validating System: The protocol's trustworthiness is ensured by the pH monitoring step. By confirming the pH is within a neutral range, you are validating that the primary alkaline hazard of the NMM has been mitigated before it enters the waste stream.
Question: I'm concerned about volatile NMM emissions during a reflux reaction. What are the most effective engineering controls?
Answer: Minimizing fugitive emissions is key to reducing both environmental impact and occupational exposure.
-
Use a Closed System: The most effective control is to conduct the reaction in a properly sealed glassware setup. Ensure all joints are well-greased and clamped.
-
Efficient Condenser: Use a high-efficiency condenser (e.g., a Graham or Allihn condenser) with an adequate flow of coolant to minimize the escape of solvent and NMM vapors. The boiling point of NMM is 115-116 °C.[1]
-
Inert Atmosphere: Running the reaction under a slight positive pressure of an inert gas (like Nitrogen or Argon) vented through an oil bubbler can help prevent backflow and contain vapors.
-
Scrubber System: For larger-scale reactions or if NMM is used as the primary solvent, vent the condenser outlet through a scrubber. The scrubber should contain a weak acidic solution (e.g., dilute sulfuric or citric acid) to trap any escaping amine vapors.
Causality Explanation: These controls work by physically containing the vapors (closed system, condenser) or chemically trapping them (acid scrubber). The acid in the scrubber reacts with the basic NMM vapor, converting it into a non-volatile salt, thus preventing its release into the atmosphere.
Workflow for NMM Waste Management
The following diagram outlines the decision-making process for handling NMM waste in a laboratory setting.
Caption: Decision workflow for proper NMM waste disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental risks of NMM? The primary risks are its toxicity to aquatic organisms and its potential to persist in water systems if not properly treated.[3] While it can be biodegraded, this process requires specialized, adapted microorganisms that may not be present in standard municipal wastewater treatment facilities, leading to a risk of it passing through untreated.[4][11]
Q2: Are there "greener" alternatives to NMM? The choice of an alternative is highly application-specific. For N-methylation reactions, dimethyl carbonate (DMC) is considered a greener methylating agent compared to traditional reagents, and it can be used to synthesize NMM from morpholine.[2] For its use as a base, other tertiary amines with better biodegradability profiles or non-amine bases could be considered, depending on the reaction's steric and electronic requirements. Evaluating alternatives requires a case-by-case analysis of reaction efficiency versus environmental impact.
Q3: Can NMM be recovered and recycled from a laboratory waste stream? Yes, recovery is feasible, particularly from aqueous streams. Techniques like distillation and reverse osmosis have been explored, mainly in industrial contexts like the Lyocell process where NMMO is recovered.[12][13] For a typical research lab, simple distillation can be used to recover NMM from non-complex waste streams. However, the energy cost and purity of the recovered material must be weighed against the cost of new material and disposal. The most practical approach for labs is often source reduction—using the minimum amount of NMM required for the reaction to proceed efficiently.
Q4: How does the environmental impact of NMM compare to its N-oxide, NMMO? NMMO is generally considered to have a favorable environmental profile, primarily because in the industrial Lyocell process, over 99% of the solvent is recovered and recycled.[7] However, like NMM, NMMO is not readily biodegradable without adapted sludge.[6] The biodegradation pathway of NMMO involves its reduction back to NMM, which is then demethylated to morpholine before the ring is cleaved.[5][11] Therefore, the environmental fate of both compounds is closely linked.
Experimental Protocols
Protocol 1: Bench-Scale Neutralization of Aqueous NMM Waste
-
Preparation: Place the container of aqueous NMM waste in a secondary containment tray within a certified chemical fume hood. Ensure a calibrated pH meter and a magnetic stir plate are available.
-
Stirring: Add a PTFE-coated magnetic stir bar to the waste and begin moderate stirring.
-
Acid Preparation: Prepare a 1M solution of citric acid or a 10% (v/v) solution of acetic acid.
-
Titration: Slowly add the acidic solution dropwise to the stirring NMM waste. Monitor the pH continuously.
-
Endpoint: Continue adding acid until the pH of the solution stabilizes between 6.0 and 8.0. If you overshoot and the solution becomes too acidic, you can back-titrate with a weak base like sodium bicarbonate.
-
Documentation: Record the final pH and the approximate volume of acid used on your hazardous waste tag or lab notebook.
-
Disposal: Transfer the neutralized solution to the appropriate waste container (either for sewering or collection, per your institutional guidelines).[14]
Logic of Mitigation Strategy
The core strategy for mitigating the environmental impact of NMM follows the established hierarchy of waste management.
Caption: Hierarchy of preferred NMM environmental mitigation strategies.
References
- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. ovid.com [ovid.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Biodegradation of N-methylmorpholine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process [mdpi.com]
- 13. US5118423A - Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine - Google Patents [patents.google.com]
- 14. otago.ac.nz [otago.ac.nz]
compatibility of 3-Methylmorpholine with other reagents and solvents
Welcome to the comprehensive support guide for 3-Methylmorpholine (NMM). This center is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and ensure the safe and effective use of NMM in your laboratory.
Introduction to this compound
This compound (NMM), a cyclic tertiary amine, is a versatile reagent in organic chemistry.[1] Its unique structure, combining the properties of a sterically hindered base with an ether linkage, makes it valuable as a non-nucleophilic base, catalyst, and solvent in a variety of chemical transformations.[2][3] It is particularly noted for its role in polyurethane foam production and as a base in peptide synthesis and other fine chemical manufacturing processes.[1][3] However, its reactivity profile necessitates a thorough understanding of its compatibility with other reagents and solvents to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of this compound.
Q1: What are the primary chemical properties of this compound (NMM)?
A1: NMM is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is a weak base and is miscible with water and most common organic solvents.[5] Its key properties include:
-
Basicity: As a tertiary amine, it acts as a base but its methyl group provides some steric hindrance. This moderate basicity is often exploited in reactions where stronger, less hindered amines might cause side reactions.[2]
-
Solubility: It is soluble in a wide range of polar and non-polar organic solvents, as well as water.[1]
-
Stability: NMM is stable under normal storage conditions but is reactive with strong oxidizing agents and strong acids.[5] It is also flammable and its vapors can form explosive mixtures with air.
Q2: How should I properly store this compound?
A2: Proper storage is critical for maintaining the integrity and safety of NMM.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The container should be tightly closed to prevent absorption of moisture and carbon dioxide from the air, which can lead to the formation of carbamate salts.[5]
-
Incompatible Materials: Keep NMM segregated from strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][6] Contact with these substances can lead to violent reactions.[7]
-
Signs of Decomposition: Discoloration (yellowing or browning), the presence of solid precipitates, or a significant change in odor can indicate degradation. Its primary degradation byproducts are typically N-methylmorpholine and morpholine.[8]
Q3: Can NMM be used in both protic and aprotic solvents?
A3: Yes, NMM's miscibility allows it to be used in a wide variety of solvents. However, the choice of solvent can significantly impact reaction outcomes, particularly in substitution reactions.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with nucleophiles, potentially reducing their reactivity.[7] While NMM is soluble, using it as a base in these solvents for reactions like SN2 might not be optimal as the solvent itself can interfere.
-
Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These are often the preferred choice for reactions involving NMM as a base. They effectively dissolve the reagents without significantly solvating and deactivating the nucleophile, thus favoring reactions like SN2.[7]
-
Non-Polar Solvents (e.g., Toluene, Hexane): NMM is soluble in many non-polar solvents and can be used effectively, although the solubility of other reaction components must be considered.
Troubleshooting Guides: A Problem-Solution Approach
This section provides practical solutions to specific issues that may arise during experiments involving NMM.
Scenario 1: Peptide Synthesis
NMM is frequently used as a base in solid-phase peptide synthesis (SPPS), particularly during the coupling step. Its moderate basicity is advantageous for minimizing racemization, a common side reaction when using stronger bases like N,N-diisopropylethylamine (DIPEA).[9]
Problem: Low peptide yield or incomplete coupling, especially with sterically hindered amino acids.
-
Symptoms: Analysis of the crude peptide by HPLC/MS shows a low yield of the target peptide and the presence of deletion sequences (peptides missing one or more amino acids).[10] A positive ninhydrin test after the coupling step also indicates unreacted free amines.[9]
-
Causality Analysis:
-
Insufficient Basicity: While NMM's weaker basicity is good for preventing racemization, it may not be sufficient to fully neutralize the acidic species generated during the activation of the carboxylic acid by coupling reagents (like HCTU), especially when using highly sensitive linkers like 2-chlorotrityl. This can lead to premature cleavage of the peptide from the resin.[11]
-
Aggregation: The growing peptide chain, particularly hydrophobic sequences, can aggregate on the solid support, preventing reagents from accessing the reactive sites.[9]
-
Steric Hindrance: The bulky nature of certain amino acid side chains can physically block the coupling reaction, requiring more optimized conditions.[9]
-
-
Solutions & Protocol Adjustments:
Caption: Troubleshooting workflow for low peptide yield.
Scenario 2: Acylation and Polyurethane Reactions
NMM serves as a catalyst in various reactions, including N-acylation and the formation of polyurethanes.[3][12]
Problem: Slow reaction rate or low conversion in a polyurethane foam synthesis.
-
Symptoms: The foaming reaction is sluggish, the cream time is extended, and the final foam has a poor cell structure or fails to cure properly.
-
Causality Analysis:
-
Catalyst Concentration: The concentration of NMM is critical; too little will result in an inefficient reaction, while too much can cause an uncontrollably fast reaction.[13]
-
Moisture Contamination: Water in the polyol or isocyanate components can react with the isocyanate, consuming it in a side reaction and disrupting the stoichiometry, leading to poor polymer formation.
-
Temperature: The reaction is temperature-sensitive. Low ambient temperatures can significantly slow down the reaction rate.
-
-
Solutions & Protocol Adjustments:
-
Optimize Catalyst Level: Carefully titrate the concentration of NMM, starting within the recommended range for your specific system (typically 0.1-2% by weight).[2]
-
Ensure Anhydrous Conditions: Use dried polyols and handle isocyanates under a dry atmosphere (e.g., nitrogen blanket) to prevent moisture contamination.
-
Control Temperature: Maintain a consistent and optimal reaction temperature as specified by the formulation. Gentle warming of the components may be necessary in cooler environments.
-
Compatibility Data
A clear understanding of NMM's compatibility is essential for safety and experimental design.
Table 1: Reagent Compatibility Summary
| Reagent Class | Compatible? | Specific Examples & Notes | Potential Hazard Level |
| Strong Acids | NO | Nitric Acid, Sulfuric Acid, Hydrochloric Acid.[5][14] | HIGH - Violent, exothermic neutralization reaction. |
| Strong Oxidizing Agents | NO | Hydrogen Peroxide, Potassium Permanganate, Chromic Acid.[15] | HIGH - Can cause fire or explosion. NMM can be oxidized to N-methylmorpholine N-oxide (NMMO), but this requires controlled conditions.[16] Uncontrolled reactions are dangerous. |
| Acid Anhydrides | Use with Caution | Acetic Anhydride.[5] | MEDIUM - Exothermic acylation reaction. Should be performed with cooling and controlled addition. |
| Acid Chlorides | Use with Caution | Acetyl Chloride, Benzoyl Chloride.[6] | MEDIUM - Highly exothermic reaction. Requires an inert solvent and temperature control. |
| Halogenated Compounds | Generally Yes | Dichloromethane (DCM), Chloroform. | LOW - Commonly used as solvents. Ensure they are free of acidic impurities. |
| Weak Bases | Generally Yes | Pyridine, Triethylamine (TEA). | LOW - Generally compatible, but consider the effect of multiple bases in a reaction. |
| Metals | Use with Caution | Light metals.[7] | MEDIUM - Potential for reaction, especially at elevated temperatures. Avoid direct contact with reactive metals. |
Diagram: Chemical Compatibility Map
// Incompatible Nodes StrongAcids [label="Strong Acids\n(e.g., H₂SO₄, HNO₃)", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StrongOxidizers [label="Strong Oxidizers\n(e.g., KMnO₄, H₂O₂)", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcidAnhydrides [label="Acid Anhydrides", pos="3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcidChlorides [label="Acid Chlorides", pos="-3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Compatible/Usable Nodes AproticSolvents [label="Polar Aprotic Solvents\n(DMF, NMP, MeCN)", pos="-2.5,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; HalogenatedSolvents [label="Halogenated Solvents\n(DCM, Chloroform)", pos="2.5,-4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water & Alcohols\n(Protic Solvents)", pos="0,3.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NMM -> StrongAcids [label="Violent Reaction", color="#EA4335", fontcolor="#EA4335", style=bold]; NMM -> StrongOxidizers [label="Fire/Explosion Risk", color="#EA4335", fontcolor="#EA4335", style=bold]; NMM -> AcidAnhydrides [label="Exothermic\n(Use Caution)", color="#EA4335", fontcolor="#EA4335", style=dashed]; NMM -> AcidChlorides [label="Exothermic\n(Use Caution)", color="#EA4335", fontcolor="#EA4335", style=dashed]; NMM -> AproticSolvents [label="Good Compatibility\n(Preferred for SN2)", color="#34A853", fontcolor="#34A853"]; NMM -> HalogenatedSolvents [label="Good Compatibility\n(Common Solvent)", color="#34A853", fontcolor="#34A853"]; NMM -> Water [label="Miscible\n(May affect reactivity)", color="#4285F4", fontcolor="#4285F4"]; }
Caption: Compatibility map for this compound.
Experimental Protocols
Protocol 1: N-Acylation of an Amine using Acetic Anhydride with NMM as Base
This protocol describes a general procedure for the acetylation of a primary or secondary amine where NMM acts as a non-nucleophilic base to scavenge the acetic acid byproduct.
Materials:
-
Substrate amine (1 equivalent)
-
Acetic Anhydride (1.1 equivalents)
-
This compound (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the amine substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Slowly add the this compound (1.2 eq.) to the stirred solution.
-
Addition of Acylating Agent: Add the acetic anhydride (1.1 eq.) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add water to quench any remaining acetic anhydride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 times) to remove acetic acid.
-
Water (1 time).
-
Brine (1 time).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required.
Protocol 2: Synthesis of a Rigid Polyurethane Foam
This protocol provides a general guideline for preparing a rigid polyurethane foam using NMM as a catalyst. Note: Polyurethane formulations are complex; this is a simplified example.
Materials:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Polyether Polyol (e.g., sucrose/glycerin-based)
-
This compound (NMM) as catalyst[13]
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
Component A Preparation: In a suitable container, thoroughly pre-mix the polyol, surfactant, water, and NMM catalyst. This is often referred to as the "B-side" or resin blend.
-
Reaction Initiation: In a separate, larger container (to allow for foam expansion), add the calculated amount of Component A.
-
Mixing: Rapidly add the stoichiometric amount of pMDI ("A-side") to Component A and immediately begin vigorous mixing with a high-shear mechanical stirrer for 5-10 seconds.
-
Foam Expansion: Quickly pour the reacting mixture into a mold or desired container. The mixture will begin to expand and rise.
-
Curing: Allow the foam to cure undisturbed. The initial cure (tack-free time) may take several minutes, with full curing taking 24 hours or longer at ambient temperature.
References
- 1. atamankimya.com [atamankimya.com]
- 2. zenodo.org [zenodo.org]
- 3. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. US5494942A - Process for preparing a rigid polyurethane foam and laminate articles therewith - Google Patents [patents.google.com]
- 14. CN106632143B - The cycle the preparation method of N-methylmorpholine - Google Patents [patents.google.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Senior Application Scientist's Guide to Tertiary Amine Bases: Comparing the Efficacy of 3-Methylmorpholine
For researchers, scientists, and professionals in drug development, the selection of an appropriate tertiary amine base is a critical decision that can significantly impact reaction efficiency, product purity, and the ease of purification. While common bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are staples in the organic chemist's toolbox, 3-Methylmorpholine (NMM), also known as N-methylmorpholine, offers a unique combination of properties that can be highly advantageous in a variety of synthetic transformations. This guide provides an in-depth comparison of NMM with other widely used tertiary amine bases, supported by experimental insights and practical recommendations.
The Role of Tertiary Amines in Organic Synthesis
Tertiary amines are indispensable in a vast array of organic reactions, primarily serving as proton scavengers. In reactions that generate acidic byproducts, such as the formation of amides from acyl chlorides, the tertiary amine neutralizes the acid, driving the reaction to completion and preventing acid-mediated side reactions or degradation of acid-sensitive functional groups.[1] The ideal tertiary amine base should be sufficiently basic to quench the generated acid but not so nucleophilic that it competes with the desired nucleophile in the reaction. Furthermore, its physical properties and those of its corresponding ammonium salt should facilitate straightforward removal during workup.
This guide focuses on a comparative analysis of four commonly used tertiary amine bases:
-
This compound (NMM)
-
Triethylamine (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
-
N,N-Dimethylaminopyridine (DMAP)
While DMAP is an excellent catalyst for acylation reactions due to its high nucleophilicity, its primary role differs from that of NMM, TEA, and DIPEA, which are primarily used as stoichiometric proton scavengers.[2] DMAP will be discussed in the context of its catalytic activity.
Fundamental Properties: A Comparative Analysis
The efficacy of a tertiary amine base is governed by a combination of its basicity (pKa of its conjugate acid), steric hindrance around the nitrogen atom, and the solubility of the resulting ammonium salt.
| Property | This compound (NMM) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N,N-Dimethylaminopyridine (DMAP) |
| pKa of Conjugate Acid | ~7.4[3] | ~10.75 | ~11.4 | ~9.7 |
| Steric Hindrance | Moderate | Moderate | High | Low |
| Nucleophilicity | Low | Moderate | Very Low | High |
| Primary Role | Proton Scavenger | Proton Scavenger | Proton Scavenger | Nucleophilic Catalyst |
Basicity (pKa)
The pKa of the conjugate acid of an amine is a direct measure of its basicity; a higher pKa indicates a stronger base.
-
DIPEA (pKa ~11.4) and TEA (pKa ~10.75) are the strongest bases in this group, making them effective at scavenging strong acids like HCl.
-
NMM (pKa ~7.4) is a significantly weaker base.[3] This moderate basicity can be a distinct advantage in reactions involving base-sensitive substrates or products where a milder base is sufficient and can help to minimize base-catalyzed side reactions.
-
DMAP (pKa ~9.7) is a moderately strong base, but its utility is more closely tied to its nucleophilicity.
Steric Hindrance and Nucleophilicity
Steric bulk around the nitrogen atom plays a crucial role in determining the nucleophilicity of the amine.
-
DIPEA is highly sterically hindered due to the two isopropyl groups, which makes it an excellent non-nucleophilic base. It is a poor nucleophile and is therefore a good choice when the desired reaction is sensitive to competing nucleophilic attack from the base.[4]
-
TEA is less sterically hindered than DIPEA and can exhibit moderate nucleophilicity, which can sometimes lead to undesired side reactions, such as the formation of N-acylammonium intermediates that can be unproductive.
-
NMM has a moderate level of steric hindrance. Its cyclic structure provides a degree of rigidity that, combined with the methyl group, results in low nucleophilicity, similar to more hindered bases.[5]
-
DMAP , with its planar pyridine ring and accessible nitrogen atom, is a highly effective nucleophilic catalyst. It functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the primary nucleophile (e.g., an alcohol).[2]
References
validation of analytical methods for 3-Methylmorpholine quantification
An In-Depth Technical Guide to the Validation of Analytical Methods for 3-Methylmorpholine Quantification
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound (3-MMP), a compound frequently utilized in pharmaceutical and chemical synthesis.[1][2] Accurate and reliable quantification of 3-MMP is critical for ensuring product quality, process control, and regulatory compliance, particularly when it may be present as a residual solvent or process-related impurity.
We will explore the validation of two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, grounded in authoritative regulatory standards.
The Regulatory Imperative: A Foundation in ICH Guidelines
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) provides the global reference for what constitutes a valid analytical procedure in the guideline ICH Q2(R2) Validation of Analytical Procedures.[4][5][6][7][8] This framework, adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA)[9][10], ensures that analytical data is reliable, reproducible, and fit for purpose. The core validation characteristics we will assess for each method include specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[11][12]
Comparative Analysis of Core Methodologies
Gas Chromatography (GC): The Preferred Approach
Gas chromatography is the primary method for analyzing residual solvents and other volatile organic compounds in pharmaceutical products.[13][14]
-
Principle of Operation : GC separates volatile compounds in a gaseous mobile phase based on their differential partitioning between the mobile phase and a stationary phase within a capillary column. For 3-MMP, its inherent volatility allows for direct analysis without the need for chemical derivatization.
-
Detection : A Flame Ionization Detector (FID) is ideal for this application. The FID offers a robust, linear response to nearly all organic compounds and is less complex than a mass spectrometer.
-
Sample Introduction : Static headspace is the preferred technique for residual solvent analysis.[15] It involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC. This avoids injecting non-volatile matrix components that could contaminate the system. Dimethyl sulfoxide (DMSO) is an excellent diluent choice due to its high boiling point and ability to dissolve a wide range of substances.[13]
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While less direct than GC, HPLC can be a powerful tool for 3-MMP quantification.
-
Principle of Operation : HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase packed in a column.
-
Detection Challenges & Solutions : 3-MMP lacks a significant chromophore, making direct UV detection at typical wavelengths (e.g., 210-400 nm) insensitive. To overcome this, pre-column derivatization with a UV-active agent would be necessary. An alternative, more advanced approach is to use a mass spectrometer (LC-MS), which provides excellent sensitivity and specificity without derivatization. For this guide, we will consider a validated HPLC-UV method following derivatization.
-
Chromatography Mode : Reversed-phase HPLC using a C18 column is the most common mode and would be suitable for separating a derivatized, and therefore more non-polar, 3-MMP molecule.[16][17]
Method Validation: A Head-to-Head Comparison
The objective of validation is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[18] Below is a comparison of typical performance data for validated GC-FID and HPLC-UV methods for 3-MMP quantification.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | GC-FID with Headspace | HPLC-UV (with Derivatization) | ICH Q2(R2) Acceptance Criteria |
| Specificity | Baseline resolution from diluent and potential impurities. | Baseline resolution from derivatizing agent, by-products, and matrix components. | The method should allow for an unambiguous assessment of the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r) close to 1. |
| Range (µg/mL) | 1 - 150 | 5 - 200 | Defined by linearity, accuracy, and precision results. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% | The closeness of agreement between the value which is accepted as a true value and the value found. Typically 80-120% for impurity analysis.[13] |
| Precision (RSD%) | |||
| - Repeatability | < 5.0% | < 6.0% | RSD% should be within acceptable limits (e.g., < 10-15% for impurity analysis).[19] |
| - Intermediate Precision | < 6.0% | < 7.5% | Assesses variations within the laboratory (different days, analysts, equipment). |
| LOD (µg/mL) | 0.3 | 1.5 | Signal-to-Noise ratio of 3:1 is common.[11] |
| LOQ (µg/mL) | 1.0 | 5.0 | Signal-to-Noise ratio of 10:1 is common.[11] |
| Robustness | Unaffected by minor changes in oven temp. (±2°C), flow rate (±5%). | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.1). | The reliability of an analysis with respect to deliberate variations in method parameters.[9] |
Visualizing the Validation Framework
To understand the validation process, it is helpful to visualize the workflow and the interplay between the different validation characteristics.
Caption: A typical workflow for analytical method validation, from planning to lifecycle management.
Caption: The logical relationship between core validation parameters demonstrating a method is fit for purpose.
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed, self-validating protocols for the quantification of 3-MMP.
Protocol 1: GC-FID Method Validation
This protocol is designed for quantifying 3-MMP as a residual solvent in a drug substance.
1. Chromatographic System:
-
Instrument: Gas Chromatograph with Headspace Autosampler and FID.
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).[13]
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.2 mL/min.[13]
-
Temperatures:
-
Injector: 220°C
-
Detector: 250°C
-
Oven Program: Initial 50°C hold for 5 min, ramp at 10°C/min to 200°C, hold for 5 min.[13]
-
-
Headspace Parameters:
-
Vial Equilibration: 100°C for 30 min.[19]
-
Injection Volume: 1 mL of headspace gas.
-
2. Preparation of Solutions:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution (1500 µg/mL): Accurately weigh ~150 mg of 3-MMP reference standard into a 100-mL volumetric flask and dilute to volume with DMSO.
-
Working Standard & Linearity Solutions: Prepare a series of dilutions from the stock solution to cover the expected range (e.g., 1, 5, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh ~500 mg of the drug substance into a headspace vial, add 5.0 mL of DMSO, seal, and vortex.
3. Validation Experiments:
-
Specificity: Inject the diluent, a sample spiked with 3-MMP, and a sample spiked with other known potential impurities. Confirm no interfering peaks at the retention time of 3-MMP.
-
Linearity: Inject the linearity solutions (n=3 for each concentration). Plot a graph of peak area versus concentration and perform linear regression analysis.
-
Accuracy (Recovery): Spike the drug substance at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three samples at each level. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at the 100% concentration level.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio of injections of serially diluted standard solutions.
-
Robustness: Introduce small, deliberate changes to the method (e.g., oven temperature ±2°C, equilibration time ±5 min) and assess the impact on the results.
Protocol 2: HPLC-UV Method Validation (with Derivatization)
This protocol assumes a pre-column derivatization step is required for UV detection.
1. Chromatographic System:
-
Instrument: HPLC system with UV Detector, Quaternary Pump, and Autosampler.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v).[20][21]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of the derivatized 3-MMP.
-
Column Temperature: 30°C.[20]
-
Injection Volume: 10 µL.
2. Preparation of Solutions & Derivatization:
-
Derivatizing Agent: A suitable agent like Dansyl Chloride or an isocyanate that reacts with secondary amines to form a UV-active product.
-
Standard & Sample Derivatization:
-
Pipette a known volume of standard or sample solution into a reaction vial.
-
Add an excess of the derivatizing agent and a buffer to control pH.
-
Heat the mixture for a specified time (e.g., 60°C for 30 min) to complete the reaction.
-
Quench the reaction if necessary.
-
Dilute with the mobile phase to the final concentration.
-
-
Linearity & QC Samples: Prepare and derivatize a full set of calibration standards and quality control (QC) samples covering the desired range.
3. Validation Experiments:
-
The validation experiments (Specificity, Linearity, Accuracy, Precision, etc.) are performed in the same manner as for the GC-FID method, but using the derivatized solutions and the HPLC system.
-
Specificity is particularly critical here to ensure the derivatizing agent and any side products do not interfere with the analyte peak.
-
Sample and Standard Stability after derivatization must also be evaluated to ensure the integrity of the results over the course of the analysis.
Conclusion and Recommendations
Both GC-FID and HPLC-UV can be successfully validated for the quantification of this compound. The choice between them should be guided by the specific application and available instrumentation.
-
GC-FID with Headspace is unequivocally the superior method for quantifying 3-MMP as a residual solvent. It is more direct, requires no chemical modification, and offers excellent sensitivity and robustness. It aligns perfectly with established pharmacopeial methods for volatile impurities like USP <467>.[15]
-
HPLC-UV with derivatization is a workable but more complex alternative. The additional derivatization step introduces more potential for variability and requires more extensive validation to demonstrate control over the process. It is a suitable choice when GC instrumentation is unavailable or when simultaneous analysis of non-volatile compounds is required. For higher sensitivity and specificity without derivatization, coupling the HPLC to a mass spectrometer (LC-MS) would be the preferred approach.
Ultimately, a properly validated analytical method, regardless of the technology, is one that has been proven to be fit for its intended purpose, ensuring the generation of accurate and reliable data in a regulated environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. starodub.nl [starodub.nl]
- 8. biopharminternational.com [biopharminternational.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. wjarr.com [wjarr.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnrjournal.com [pnrjournal.com]
- 20. mdpi.com [mdpi.com]
- 21. investigacion.unirioja.es [investigacion.unirioja.es]
comparative study of (R)-3-Methylmorpholine vs. (S)-3-Methylmorpholine in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary, catalyst, or building block is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the myriad of chiral molecules available, the enantiomers of 3-methylmorpholine, (R)-3-methylmorpholine and (S)-3-methylmorpholine, have emerged as versatile tools. This guide provides a comprehensive comparative study of these two enantiomers, offering insights into their synthesis, physicochemical properties, and differential performance in asymmetric applications, supported by experimental data.
Physicochemical Properties: A Tale of Two Enantiomers
(R)- and (S)-3-Methylmorpholine are stereoisomers that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of the methyl group at the C3 position. This seemingly subtle difference gives rise to their unique chiroptical properties while maintaining identical achiral physical and chemical characteristics.
| Property | (R)-3-Methylmorpholine | (S)-3-Methylmorpholine |
| CAS Number | 74572-04-6 | 350595-57-2 |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 137.1 ± 15.0 °C (predicted) | 137.1 ± 15.0 °C (predicted) |
| Density | 0.891 ± 0.06 g/cm³ (predicted) | 0.891 ± 0.06 g/cm³ (predicted) |
| Optical Rotation | Not consistently reported | [α]²⁰/D +41.7° (c=1 in CHCl₃) |
| pKa | 9.03 ± 0.40 (predicted) | 9.03 ± 0.40 (predicted) |
Data compiled from various chemical supplier databases.
The key differentiator, their optical rotation, is a direct consequence of their opposing stereochemistry. This property is fundamental to their application in asymmetric synthesis, where the chirality of the molecule is transferred to the transition state of a reaction, thereby influencing the stereochemical pathway.
Synthesis of Enantiopure (R)- and (S)-3-Methylmorpholine
The accessibility of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Several synthetic routes have been developed, often starting from readily available chiral precursors.
A common strategy involves the reduction of a chiral morpholinone. For instance, (S)-3-methylmorpholine can be synthesized from (S)-5-methylmorpholin-3-one via reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄)[1]. This transformation proceeds with retention of stereochemistry at the C3 position.
Caption: Synthesis of (S)-3-Methylmorpholine.
Similarly, the (R)-enantiomer can be accessed from the corresponding (R)-morpholinone. The choice of the starting chiral material dictates the final enantiomer obtained.
Comparative Performance in Chemical Synthesis
While both enantiomers exhibit identical reactivity in non-chiral environments, their behavior diverges significantly in stereoselective transformations. A direct comparison of their application as nucleophiles has been reported in the synthesis of substituted 4H-1,2,6-thiadiazin-4-ones.
In a study by Kalogirou et al., the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with either (R)- or (S)-3-methylmorpholine was investigated. Both reactions proceeded smoothly to afford the corresponding monosubstituted products in excellent yields.
| Enantiomer | Product | Yield |
| (R)-3-Methylmorpholine | (R)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one | 95% |
| (S)-3-Methylmorpholine | (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one | 97% |
This demonstrates that for a direct nucleophilic substitution where the chiral center of the morpholine does not play a role in directing the formation of a new stereocenter, both enantiomers perform with comparable efficiency.
Caption: Comparative synthesis of thiadiazinone derivatives.
Application as Chiral Building Blocks in Drug Discovery
The true value of enantiopure this compound derivatives shines in their incorporation as chiral building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The specific stereochemistry of the this compound moiety can be critical for the biological activity of the final drug candidate.
A notable example is the synthesis of the drug candidate GSK2256294, a potent and selective inhibitor of the enzyme PAD4. The molecule contains a chiral this compound unit, and its specific stereochemistry is essential for its inhibitory activity. The synthesis of this complex molecule relies on the use of an enantiomerically pure this compound derivative as a starting material. While a direct comparison of the biological activity of the diastereomer containing the opposite enantiomer of this compound is not always published, it is a standard practice in drug development to synthesize and test different stereoisomers to identify the most active and safe candidate. The choice between (R)- and (S)-3-methylmorpholine in such a synthesis is therefore dictated by the desired stereochemistry of the final product that exhibits the optimal pharmacological profile.
Role in Asymmetric Catalysis and as Chiral Auxiliaries
The use of (R)- and (S)-3-methylmorpholine as chiral catalysts or auxiliaries to induce stereoselectivity in other reactions is a promising area of research. In this context, the morpholine nitrogen can act as a Lewis base to activate substrates, while the chiral center at C3 creates a chiral environment around the reaction center.
For instance, N-acyl derivatives of chiral morpholines can be envisioned as chiral auxiliaries in reactions such as asymmetric aldol additions or alkylations. The steric hindrance provided by the methyl group and the conformational rigidity of the morpholine ring can effectively shield one face of the enolate, leading to a diastereoselective attack of the electrophile.
Caption: General workflow for using this compound as a chiral auxiliary.
Conclusion
(R)- and (S)-3-Methylmorpholine are valuable chiral building blocks in organic synthesis. While their achiral properties are identical, their opposing stereochemistry makes them powerful tools for the synthesis of enantiomerically pure compounds. Their performance as simple nucleophiles is comparable, but their true potential lies in their application as chiral synthons, where the selection of the correct enantiomer is paramount for the desired biological activity of the target molecule.
The development of new asymmetric methodologies employing these chiral morpholines as catalysts or auxiliaries is a promising avenue for future research. A direct comparative study of their effectiveness in inducing chirality in a range of asymmetric transformations would be a valuable addition to the field, providing chemists with a clearer understanding of their relative merits and enabling more rational design of stereoselective syntheses.
References
A Comparative Guide to 3-Methylmorpholine for Cross-Validation of Experimental Results in Organic Synthesis
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-Methylmorpholine with other commonly used tertiary amine bases in organic synthesis, particularly in the context of peptide chemistry. We will explore the fundamental principles governing the choice of base, provide detailed experimental protocols for performance validation, and present a logical framework for cross-validating experimental outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions and ensure the integrity of their synthetic results.
The Critical Role of Tertiary Amine Bases in Synthesis
In many organic reactions, particularly amide bond formation, a non-nucleophilic organic base is essential. Its primary role is to act as a proton scavenger, neutralizing the acidic species generated during the reaction. This maintains the necessary reaction conditions for the coupling to proceed efficiently. The ideal base should be strong enough to neutralize acids but sterically hindered enough to avoid unwanted side reactions, such as acting as a nucleophile itself.
This compound (3-MeM) is a heterocyclic tertiary amine. While less common than its isomer, N-Methylmorpholine (NMM), its structural features—a methyl group adjacent to the nitrogen within the morpholine ring—suggest a unique steric and electronic profile. Understanding this profile is key to evaluating its performance against established alternatives.
The choice of a tertiary amine base is not trivial; it directly impacts yield, purity, and the formation of critical side products. The most significant challenge in peptide synthesis, for example, is the suppression of racemization—the loss of stereochemical integrity at the chiral center of the amino acid. The basicity and steric bulk of the amine play a pivotal role in minimizing this outcome[1][2].
Comparative Physicochemical Analysis of Common Bases
The effectiveness of a tertiary amine base is governed by a balance of its basicity (pKa of its conjugate acid) and the steric hindrance around the nitrogen atom[3]. Basicity determines its ability to accept a proton, while steric hindrance prevents it from participating in undesired nucleophilic attacks[3][4].
| Property | This compound (3-MeM) | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | CC1COCCN1 | C[N+]1(CCOCC1)[O-] | CC(C)N(C(C)C)CC | CCN(CC)CC |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₈H₁₉N | C₆H₁₅N |
| Molecular Weight | 101.15 g/mol [5][6] | 101.15 g/mol [7] | 129.25 g/mol | 101.19 g/mol |
| pKa (Conjugate Acid) | Not readily available, expected to be similar to NMM | 7.38[7] | ~10.8 | ~10.75 |
| Boiling Point | ~135-136 °C | 115-116 °C[7] | 126-127 °C | 89-90 °C |
| Key Feature | Methyl group on the ring (C3 position) | Methyl group on the Nitrogen (N4 position) | Highly hindered, strong base | Common, less hindered base |
Analysis of Properties:
-
Basicity: NMM is a moderately weak base compared to the commonly used DIPEA and TEA[1]. This lower basicity is often advantageous as it can reduce the rate of racemization during peptide coupling reactions[1]. 3-MeM is expected to have a similar basicity to NMM due to the comparable electronic environment of the nitrogen atom. The oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen, making it less basic than piperidine-based counterparts[3].
-
Steric Hindrance: The key difference between 3-MeM and NMM lies in the position of the methyl group. In NMM, the methyl group is directly on the nitrogen, contributing to steric bulk. In 3-MeM, the methyl group is on the carbon adjacent to the nitrogen. This may offer a different steric profile that could influence its interaction with activated species in a reaction, potentially offering unique selectivity or reactivity. DIPEA is significantly more hindered, making it an excellent non-nucleophilic base, while TEA is the least hindered of the alkylamines shown.
Mechanism of Action in Peptide Coupling
In modern peptide synthesis, coupling reagents like HBTU or HATU are used to activate the carboxylic acid of an incoming amino acid. This forms a highly reactive intermediate. The role of the tertiary amine base is to maintain a basic environment for the reaction to proceed and to neutralize the acid released during activation.
Below is a generalized workflow for peptide bond formation where a tertiary amine base is critical.
Caption: Generalized workflow for amide bond formation in peptide synthesis.
Experimental Protocol: Comparative Analysis in SPPS
To objectively compare the performance of this compound against N-Methylmorpholine and DIPEA, a standardized Solid-Phase Peptide Synthesis (SPPS) experiment should be conducted. The protocol must be identical for each base to ensure that any observed differences in yield, purity, or side products are directly attributable to the base used.
Objective: To synthesize a model peptide (e.g., H-Ala-Phe-Gly-OH) and compare the efficacy of 3-MeM, NMM, and DIPEA as the tertiary amine base during the coupling steps.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Ala-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[8]
-
Activator Additive: HOBt (Hydroxybenzotriazole)
-
Bases: this compound, N-Methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell 100 mg of Fmoc-Gly-Wang resin in DMF for 30 minutes in three separate reaction vessels (one for each base).
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of Fmoc-Phe-OH:
-
Activation Solution: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in 1 mL of DMF.
-
Base Addition: To the activation solution, add the designated base (6 equivalents).
-
Vessel 1: Add this compound.
-
Vessel 2: Add N-Methylmorpholine.
-
Vessel 3: Add DIPEA.
-
-
Coupling Reaction: Immediately add the activated solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Ala-OH.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to yield the free N-terminus of Alanine.
-
Cleavage and Precipitation:
-
Wash the final peptide resin with Dichloromethane (DCM) and dry under vacuum.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and identify any side products.
-
Confirm the mass of the desired product using Mass Spectrometry (e.g., LC-MS).
-
Cross-Validation Framework and Data Interpretation
The "cross-validation" of these experimental results involves a systematic comparison of the outcomes from the parallel syntheses. The goal is to determine which base provides the optimal balance of reaction efficiency and product purity for a given synthetic challenge.
Caption: Workflow for the cross-validation of tertiary amine base performance.
Interpreting the Results:
The HPLC chromatograms and mass spectrometry data from the three experiments should be compared quantitatively.
| Performance Metric | Experiment 1 (3-MeM) | Experiment 2 (NMM) | Experiment 3 (DIPEA) | Ideal Outcome |
| Crude Yield (mg) | Record Value | Record Value | Record Value | Highest Value |
| Crude Purity (%) | From HPLC Area % | From HPLC Area % | From HPLC Area % | Highest Percentage |
| Desired Mass (LC-MS) | Observed / Not Obs. | Observed / Not Obs. | Observed / Not Obs. | Observed |
| Racemization (%) | Quantify Diastereomer Peak | Quantify Diastereomer Peak | Quantify Diastereomer Peak | Lowest Percentage |
| Deletion Sequences | Identify via MS | Identify via MS | Identify via MS | Lowest Percentage |
Causality Behind Expected Outcomes:
-
Purity and Racemization: A base that is too strong (like DIPEA) can sometimes promote higher rates of racemization, which would appear as a separate, closely eluting peak in the HPLC chromatogram. Weaker bases like NMM are often chosen to mitigate this risk[1][2]. The performance of 3-MeM here is the key unknown; its steric profile may shield the activated intermediate differently, potentially leading to lower or higher racemization compared to NMM.
-
Yield and Deletion Sequences: Incomplete coupling reactions lead to deletion sequences (peptides missing one or more amino acids), which lowers the overall purity and the yield of the target peptide. If a base is too hindered or not effective at maintaining the proper pH, coupling efficiency may drop. The comparison will reveal if 3-MeM facilitates complete and efficient coupling reactions.
Conclusion for the Senior Application Scientist
This guide establishes a rigorous framework for the comparative validation of this compound against standard tertiary amine bases. The choice of base is a critical parameter in organic synthesis, directly influencing reaction outcomes. While N-Methylmorpholine is well-established as a moderately weak base that effectively minimizes racemization in many applications, the structurally similar this compound presents an intriguing alternative.
By executing the detailed parallel synthesis protocol and systematically analyzing the results, researchers can generate empirical data to determine the optimal base for their specific application. The unique steric environment of this compound may offer unforeseen advantages in terms of reaction rate, suppression of side products, or overall yield. This data-driven approach, grounded in a firm understanding of reaction mechanisms, embodies the principles of scientific integrity and allows for the confident cross-validation of experimental results, leading to more robust and reproducible synthetic methods.
References
- 1. bachem.com [bachem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
A Senior Application Scientist's Guide to 3-Methylmorpholine: A Comparative Review of Its Applications
Introduction
3-Methylmorpholine (3-MM), a heterocyclic tertiary amine, is a versatile and valuable reagent in modern organic chemistry and industrial applications.[1][2] Its unique structural and electronic properties, stemming from the combination of a morpholine ring and a methyl group, position it as a compelling choice for a range of transformations, from catalysis to its use as a solvent and synthetic intermediate.[1][3] This guide provides an in-depth review and comparison of the applications of this compound, offering insights into its performance relative to other common reagents, supported by experimental data. We will delve into the causality behind its selection in various contexts, present detailed experimental protocols, and provide a comprehensive set of references for further exploration.
Physicochemical Properties of this compound and Common Alternatives
A foundational understanding of the physicochemical properties of this compound and its common tertiary amine alternatives is crucial for appreciating their respective reactivities and applications.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound (3-MM) | 101.15 | 115-116 | 7.38 |
| Triethylamine (TEA) | 101.19 | 89-90 | 10.75 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 126-127 | 10.75 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.17 | 174 | 8.82 (pKa2) |
| N-Methylpiperidine (NMP) | 99.17 | 106 | 10.08 |
Data sourced from various chemical suppliers and literature.
The properties outlined in the table above dictate the suitability of each amine for specific applications. For instance, the lower basicity of 3-MM compared to TEA and DIPEA can be advantageous in reactions where a milder base is required to prevent side reactions. Its boiling point allows for easy removal post-reaction, a desirable characteristic in many synthetic procedures.
Applications of this compound in Polyurethane Foam Production
One of the most significant industrial applications of this compound is as a catalyst in the production of polyurethane foams.[2][4][5] Polyurethane foams are synthesized through the reaction of polyols with isocyanates, a process that requires catalytic acceleration to achieve the desired reaction rates and foam properties.[6][7][8] Tertiary amines, including 3-MM, are widely used to catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[7][9]
Comparative Performance in Polyurethane Catalysis
The selection of an amine catalyst has a profound impact on the final properties of the polyurethane foam, including its density, hardness, and curing time.[5] While highly active catalysts like DABCO are common, 3-MM offers distinct advantages in certain formulations.
A computational study comparing the catalytic effectiveness of morpholine and 4-methylmorpholine (a synonym for this compound) in urethane formation found that 4-methylmorpholine is a more effective catalyst than its unmethylated counterpart.[10][11] This is attributed to differences in their proton affinities.[10][11]
| Catalyst | Gelling Activity | Blowing Activity | Key Advantages |
| This compound (3-MM) | Moderate | Moderate | Balanced reactivity, good for polyester-based foams.[12] |
| DABCO | High | High | High overall activity, widely used.[13] |
| Triethylamine (TEA) | Moderate | Moderate | Cost-effective, but can have strong odor. |
| DMCHA | High (Gelling) | Low (Blowing) | Strong gelling catalyst.[13] |
This table represents a qualitative comparison based on literature reviews.
Experimental Protocol: Preparation of a Flexible Polyurethane Foam
The following is a representative, generalized protocol for the preparation of a flexible polyurethane foam, illustrating the role of this compound as a catalyst.
Materials:
-
Polyether polyol (e.g., trifunctional, MW 3000-6000)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
This compound (catalyst)
-
Stannous octoate (co-catalyst, optional)
Procedure:
-
In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and this compound.
-
If using a co-catalyst, add the stannous octoate to the mixture and stir until homogeneous.
-
Add the isocyanate to the polyol mixture and stir vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into a mold and allow it to expand and cure at room temperature.
-
The foam can be removed from the mold after it has become tack-free and should be allowed to cure for at least 24 hours before testing its physical properties.
Urethane Formation Catalysis Workflow
References
- 1. atamankimya.com [atamankimya.com]
- 2. pu catalysts - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. nbinno.com [nbinno.com]
- 4. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]
- 10. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. newtopchem.com [newtopchem.com]
- 13. researchgate.net [researchgate.net]
comparative analysis of 3-Methylmorpholine and triethylamine in peptide synthesis
An Expert Guide for Peptide Chemists: A Comparative Analysis of 3-Methylmorpholine and Triethylamine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of reagents is a paramount decision that dictates the success and purity of the final product. Among the critical choices in the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the tertiary amine base for neutralization and coupling steps. This guide offers an in-depth comparative analysis of two prevalent bases, this compound (NMM) and Triethylamine (TEA), grounded in mechanistic principles and experimental evidence to empower chemists with the knowledge for optimal base selection.
The Mechanistic Role of Tertiary Amines in SPPS
In the cyclical process of Fmoc-SPPS, a tertiary amine serves two primary functions. First, following the removal of the acid-labile Fmoc protecting group with a base like piperidine, the newly exposed N-terminal amine exists as a protonated ammonium salt. The tertiary amine is introduced to neutralize this salt, yielding a free amine that is nucleophilic and ready for the next coupling reaction. Second, the base is often included in the coupling cocktail to maintain a basic environment, which is essential for the activation of the incoming amino acid by reagents like HBTU or HATU and for the subsequent amide bond formation. The ideal base must be sufficiently basic to perform these roles efficiently but not so reactive that it instigates deleterious side reactions.
Head-to-Head Comparison: NMM vs. TEA
The core differences between NMM and TEA stem from their distinct chemical structures, which influence their basicity and steric profile.
-
Triethylamine (TEA): An acyclic, symmetrically substituted amine, TEA is a relatively strong organic base with a pKa of its conjugate acid around 10.75. Its three ethyl groups create significant steric bulk around the nitrogen atom.
-
This compound (NMM): A cyclic morpholine derivative, NMM is a considerably weaker base, with a pKa of its conjugate acid around 7.4. Its cyclic structure and single methyl group present a different, and generally less prohibitive, steric profile compared to TEA.
Caption: Key property comparison of Triethylamine (TEA) and this compound (NMM).
The Critical Issue: Racemization
The most significant side reaction influenced by the choice of base is racemization—the loss of stereochemical integrity of the chiral α-carbon of the amino acid being coupled. This is particularly problematic for sensitive residues like Cysteine (Cys) and Histidine (His).[1]
Racemization during coupling proceeds primarily through the formation of a 5(4H)-oxazolone intermediate. The formation of this intermediate is base-catalyzed; the base abstracts the proton from the α-carbon of the activated amino acid. The stronger the base, the faster the rate of this proton abstraction and, consequently, the higher the risk of racemization.[1]
This is where the lower basicity of NMM becomes a decisive advantage. Experimental studies have consistently demonstrated that using NMM in place of stronger bases like TEA or N,N-Diisopropylethylamine (DIPEA) significantly suppresses racemization.[2]
Table 1: Representative Racemization Levels with Different Bases This table summarizes typical diastereomeric impurity levels observed when coupling a racemization-prone amino acid, illustrating the impact of base selection.
| Base Used | pKa (Conjugate Acid) | Typical Diastereomeric Impurity (%) | Key Takeaway |
| Triethylamine (TEA) | ~10.75 | 5-15% | High basicity leads to significant racemization. |
| This compound (NMM) | ~7.4 | <1-2% | Weaker basicity effectively minimizes racemization. |
| DIPEA | ~10.7 | 4-12% | Steric hindrance offers slight improvement over TEA but risk remains high. |
Data compiled from principles and findings reported in peptide synthesis literature.[2][3][4]
Kinetics and Coupling Efficiency
While NMM is superior for maintaining chiral purity, its lower basicity can translate to slower neutralization and coupling kinetics compared to TEA. In most standard syntheses, this difference is negligible and is a worthwhile trade-off for higher purity. However, when dealing with "difficult sequences"—those prone to aggregation or involving sterically hindered amino acid couplings—the stronger basicity of TEA might be required to drive the reaction to completion. In such cases, the chemist must weigh the risk of racemization against the risk of an incomplete or failed coupling.
Experimental Protocol: Standard SPPS Coupling Cycle
This protocol details a manual coupling step in Fmoc-SPPS, highlighting the critical points of base selection.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
Base: NMM or TEA (8 equivalents)
-
Solvent: High-purity, amine-free DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the peptide-resin has been fully deprotected (Fmoc group removed) and washed thoroughly with DMF to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add the selected base (NMM is recommended for most applications) to the solution.
-
Gently agitate the mixture for 1-5 minutes. The solution will typically undergo a color change (e.g., to yellow), indicating activation.
-
-
Coupling Reaction:
-
Transfer the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the slurry at room temperature. A typical coupling time is 45-60 minutes.
-
-
Washing:
-
After the coupling period, drain the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove all excess reagents and soluble byproducts.
-
-
Confirmation (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Caption: Experimental workflow for a single amino acid coupling step in SPPS.
Recommendations and Conclusion
The choice between NMM and TEA is a strategic decision based on a clear trade-off between purity and reaction rate.
-
This compound (NMM) is the recommended base for the vast majority of Fmoc-SPPS applications. Its weaker basicity is a powerful tool for suppressing racemization, which is crucial for the synthesis of high-purity peptides, especially those intended for pharmaceutical or biological applications. It should be the default choice when coupling any amino acid, particularly those known to be sensitive like Cys and His.
-
Triethylamine (TEA) should be used sparingly and with caution. Its use may be considered in specific, challenging situations, such as coupling extremely bulky amino acids or trying to overcome severe on-resin aggregation where a stronger base is needed to achieve a reasonable reaction yield. If TEA is used, the final product must be carefully analyzed by chromatography to quantify the level of diastereomeric impurities.
In modern peptide chemistry, where quality and fidelity are paramount, prioritizing the stereochemical integrity of the product is essential. Therefore, this compound has rightfully become the workhorse base for chemists seeking to minimize racemization and achieve the highest standards of peptide purity.
References
Evaluating the Cost-Effectiveness of 3-Methylmorpholine: A Comparative Analysis for Industrial Processes
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision point, balancing performance, purity, and cost. Tertiary amines like N-Methylmorpholine (NMM) and N-Ethylmorpholine (NEM) are workhorses in industrial chemistry, valued for their roles as catalysts, acid scavengers, and solvents. This guide delves into a comparative analysis of a less common structural isomer, 3-Methylmorpholine (3-MMP), to evaluate its potential cost-effectiveness.
We will move beyond a simple cataloging of properties. As your Senior Application Scientist, my objective is to provide a framework for evaluation, grounded in chemical principles and actionable experimental design. We will explore the established performance of NMM and NEM and then construct a logical, data-driven pathway to assess where and if 3-MMP could offer a competitive advantage in your processes.
Part 1: The Industrial Benchmarks: N-Methylmorpholine (NMM) and N-Ethylmorpholine (NEM)
NMM and NEM are ubiquitous in industrial settings for good reason. Their tertiary amine structure makes them effective bases and nucleophilic catalysts, while their morpholine backbone imparts unique solubility characteristics.
Primary Industrial Applications:
-
Polyurethane (PU) Foam Production: Both NMM and NEM are used as catalysts to drive the gelling and blowing reactions that form polyurethane foams. Their specific catalytic activity influences the foam's properties, making catalyst selection crucial for achieving desired density and cure times.[1][2][3]
-
Pharmaceutical Synthesis: They serve as versatile bases and acid scavengers, particularly in reactions that produce acidic byproducts like HCl, such as acylations and chlorinations.[4] Their moderate basicity allows them to neutralize acids without promoting unwanted side reactions.
-
Solvents and Intermediates: The unique properties of these compounds make them suitable solvents for certain reactions. NMM, for instance, is the precursor to N-Methylmorpholine N-oxide (NMMO), a key solvent in the environmentally friendly Lyocell process for cellulose fiber production.[5][6]
The cost-effectiveness of NMM and NEM is well-established, driven by mature, large-scale synthesis routes and a competitive global market.[7][8][9][10]
Comparative Properties of Industrial Amines
| Property | N-Methylmorpholine (NMM) | N-Ethylmorpholine (NEM) | This compound (3-MMP) |
| CAS Number | 109-02-4[11] | 100-74-3[8][9] | 42185-06-8[12] |
| Structure | Tertiary Amine | Tertiary Amine | Secondary Amine |
| Molecular Formula | C₅H₁₁NO[11] | C₆H₁₃NO[8] | C₅H₁₁NO[12] |
| Molecular Weight | 101.15 g/mol [13] | 115.18 g/mol [8][9] | 101.15 g/mol [12] |
| Boiling Point | 115-116 °C[11] | 138-140 °C[14] | 133-136 °C[15] |
| Density | ~0.92 g/cm³[11] | ~0.91-0.92 g/cm³[8][14] | N/A (likely similar to NMM) |
| pKa (conjugate acid) | 7.38[11] | ~7.7 | N/A (expected to be higher) |
| Typical Industrial Price | ₹160 - ₹375 / Kg[7] | ~₹250 / Kg[8][9] | N/A (Lab scale: ~$3,450 / Kg) |
Part 2: The Challenger: this compound (3-MMP)
At first glance, 3-MMP appears to be a simple isomer of NMM. However, the placement of the methyl group on the carbon ring (C3) rather than the nitrogen atom fundamentally changes its chemical nature.
Key Distinction: this compound is a secondary amine , possessing a reactive N-H bond. This makes it structurally and functionally different from the tertiary amines NMM and NEM. It is not a "drop-in" replacement but an entirely different class of reagent.
This structural difference has profound implications:
-
Reactivity: The N-H bond can participate in reactions, meaning 3-MMP can be acylated, alkylated, or otherwise functionalized. This opens up possibilities for its use as a building block but complicates its use as a simple base or catalyst where inertness is desired.
-
Basicity & Sterics: The steric environment around the nitrogen is different, which will influence its basicity (pKa) and its efficacy as a catalyst. The nitrogen in 3-MMP is less sterically hindered than in many other secondary amines, which could be an advantage.
-
Cost: Current market data shows 3-MMP is sold as a high-purity, lab-scale reagent, often for chiral synthesis applications.[15][16] Its price is orders of magnitude higher than industrial NMM or NEM, reflecting a lack of large-scale production.
Therefore, a cost-effectiveness evaluation cannot be based on its current price for bulk applications. Instead, we must ask: Does the unique reactivity of 3-MMP enable high-value applications that could justify its synthesis and use on an industrial scale?
Part 3: A Scientific Framework for Comparative Evaluation
To determine the potential cost-effectiveness of 3-MMP, we must design experiments that directly compare its performance against the established benchmark, NMM, in a relevant industrial context. This section proposes a rigorous, self-validating protocol for such an evaluation.
Workflow for Evaluating a Novel Amine Base/Catalyst
Caption: A three-phase workflow for the systematic evaluation of 3-MMP against an industrial benchmark.
Experimental Protocol: 3-MMP vs. NMM as a Base in Peptide Coupling
Causality Statement: Peptide coupling is an excellent model system because it is highly sensitive to the nature of the base used. The base's role is to activate the carboxylic acid and neutralize the protonated amine, and its effectiveness directly impacts yield, purity, and, crucially, the suppression of racemization—a critical quality attribute in drug development. We hypothesize that the specific steric and electronic profile of 3-MMP may offer advantages over NMM in minimizing side reactions.
Methodology:
-
Materials & Setup:
-
Reactants: N-Boc-L-Alanine (1.0 eq), L-Phenylalanine methyl ester HCl (1.0 eq).
-
Coupling Agent: HBTU (1.05 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Bases: N-Methylmorpholine (NMM) and this compound (3-MMP).
-
Setup: Identical jacketed glass reactors with overhead stirring and nitrogen atmosphere, maintained at 0°C.
-
-
Procedure (to be run in parallel for each base):
-
Charge the reactor with N-Boc-L-Alanine, L-Phenylalanine methyl ester HCl, and HBTU in DCM.
-
Cool the mixture to 0°C.
-
Slowly add the base (2.2 equivalents) dropwise over 15 minutes. For the NMM run, add 2.2 eq of NMM. For the 3-MMP run, add 2.2 eq of 3-MMP.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor reaction completion by taking aliquots for HPLC analysis at T=0, 1, 2, 4, and 6 hours.
-
-
Work-up & Analysis (Self-Validating System):
-
Quench the reaction with 1M HCl (aqueous).
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Yield Measurement: Determine the crude yield of the resulting dipeptide.
-
Purity Analysis (HPLC): Use a standardized HPLC method to quantify the percentage of the desired dipeptide product versus unreacted starting materials and major impurities.
-
Racemization Analysis (Chiral HPLC): Use a chiral HPLC method to determine the diastereomeric excess (d.e.), which quantifies the amount of unwanted D-L dipeptide formed. This is a direct measure of the base's performance in maintaining stereochemical integrity.
-
Modeling Cost-Effectiveness
The true cost is not just the price per kilogram of the amine. A comprehensive model must be used.
Cost-Effectiveness Formula:
Cfinal = ( Cbase + Creagents + Cprocess ) / ( Yfinal × Pfinal )
Where:
-
Cfinal = True cost per kg of pure product
-
Cbase = Cost of the amine used (for 3-MMP, this would be a projected industrial price)
-
Creagents = Cost of all other raw materials
-
Cprocess = Cost of solvent, work-up, and waste disposal
-
Yfinal = Final isolated yield of the product (in kg)
-
Pfinal = Final purity of the product (as a decimal)
Diagram: From Reagent to Value
Caption: Key inputs for determining the true cost-effectiveness of a chemical reagent in a process.
Part 4: Projected Outcomes & Decision Matrix
Based on the proposed experiment, we can map potential outcomes to strategic decisions.
| Experimental Outcome | Yield (vs. NMM) | Purity (vs. NMM) | Racemization (vs. NMM) | Cost-Effectiveness Verdict for 3-MMP |
| Scenario 1: Superior Performance | Higher | Higher | Significantly Lower | Potentially High. If 3-MMP dramatically improves yield and stereopurity for a high-value API, it could justify a higher price point. The reduction in downstream purification costs and increase in active product yield would be the value drivers. |
| Scenario 2: Comparable Performance | Similar | Similar | Similar | Low. Without a clear performance benefit, it is highly unlikely to displace the cheaper, industrially available NMM. |
| Scenario 3: Inferior Performance | Lower | Lower | Higher | Very Low. A negative performance impact would make it a non-starter for this application. |
| Scenario 4: Niche Application | Similar | Similar | Significantly Lower | Potentially High (Niche). If 3-MMP's only advantage is suppressing racemization, it could become the preferred base for synthesizing stereochemically complex and sensitive molecules where purity is paramount and cannot be achieved with other bases. |
Conclusion
A thorough evaluation reveals that This compound is not a direct competitor to N-Methylmorpholine or N-Ethylmorpholine for existing bulk industrial applications. Its classification as a secondary amine and its current high cost for lab-scale quantities preclude it from being a cost-effective drop-in replacement.
However, the value of 3-MMP may not lie in replacing NMM, but in enabling new possibilities. Its unique structure as a readily available chiral secondary amine could make it a valuable precursor for novel, high-performance catalysts or a superior base for stereochemically sensitive reactions where the ultimate product purity and yield justify a higher upfront reagent cost.
The provided experimental framework offers a clear, scientifically rigorous path for any organization to quantify this potential value. By moving beyond a simple price comparison to a holistic cost-effectiveness model that incorporates yield, purity, and process costs, researchers and drug development professionals can make a data-backed decision on whether this compound holds a valuable place in their chemical toolbox.
References
- 1. atamankimya.com [atamankimya.com]
- 2. nbinno.com [nbinno.com]
- 3. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 4. aozunasia.com [aozunasia.com]
- 5. hnsincere.com [hnsincere.com]
- 6. mdpi.com [mdpi.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. indiamart.com [indiamart.com]
- 10. market.us [market.us]
- 11. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 12. calpaclab.com [calpaclab.com]
- 13. N-Methylmorpholine, 99% | Fisher Scientific [fishersci.ca]
- 14. N-Ethylmorpholine 99% Manufacturer,Supplier,Exporter [dongaochem-metal.com]
- 15. 350595-57-2 Cas No. | (3S)-3-Methylmorpholine | Apollo [store.apolloscientific.co.uk]
- 16. Page loading... [wap.guidechem.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Methylmorpholine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and analysis. 3-Methylmorpholine, a substituted morpholine, presents a unique structural elucidation challenge that is perfectly addressed by a multi-technique spectroscopic approach. This guide provides an in-depth, experience-driven comparison of the primary spectroscopic methods used to confirm the structure of this compound, grounded in both theoretical principles and practical application. We will explore not just the "how," but the critical "why" behind our analytical choices, ensuring a self-validating and robust characterization workflow.
The Imperative of Orthogonal Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. By measuring the resonance frequencies of protons in a strong magnetic field, we can deduce their chemical environment, proximity to other protons, and their number.
The choice to begin with ¹H NMR is strategic; it provides a detailed fingerprint of the molecule's proton framework. For this compound, we expect to see distinct signals for the methyl group protons, the methine proton at the 3-position, and the four sets of methylene protons on the morpholine ring. The chemical shifts and splitting patterns of these signals are diagnostic of the structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.[1]
-
Solvent Selection : Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Dissolution : Gently swirl the vial to ensure the sample is fully dissolved. If necessary, use a vortex mixer.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, 5 mm NMR tube.[2]
-
Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[1]
Expected ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -CH₃ | ~1.1 | Doublet | 3H |
| -NH | ~1.5-2.5 (broad) | Singlet | 1H |
| Ring CH₂ (C5, C6) | ~2.5-3.0 | Multiplet | 4H |
| Ring CH (C3) | ~3.0-3.5 | Multiplet | 1H |
| Ring CH₂ (C2) | ~3.6-4.0 | Multiplet | 2H |
Note: Actual chemical shifts can vary based on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times. The benefit is a spectrum where each unique carbon atom typically gives a distinct signal, providing a direct count of non-equivalent carbons.
For this compound, we anticipate five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the methyl carbon and the four unique pairs of carbons in the morpholine ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Weigh 20-50 mg of the this compound sample into a clean vial.[1][3] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR.
-
Solvent and Dissolution : Dissolve the sample in ~0.7 mL of CDCl₃.
-
Transfer : Filter the solution into a clean 5 mm NMR tube.
-
Instrumentation : Place the sample into the NMR spectrometer.
-
Data Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H splitting, resulting in single lines for each carbon.
-
Processing : Process the FID as described for ¹H NMR to generate the final spectrum.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| -CH₃ | ~15-25 |
| C5 | ~45-55 |
| C3 | ~50-60 |
| C6 | ~65-75 |
| C2 | ~70-80 |
Note: Predicted values are based on typical ranges for similar structures.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The utility of IR in this context is to confirm the presence of key functional groups in this compound: the N-H bond of the secondary amine, the C-O-C ether linkage, and the C-H bonds of the aliphatic framework. The absence of unexpected peaks (like a carbonyl C=O stretch) is also a crucial indicator of product purity.
Experimental Protocol: Liquid Film IR Spectroscopy
-
Prepare Salt Plates : Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. These materials are transparent to IR radiation.[4][5]
-
Sample Application : Place a single drop of neat (undiluted) liquid this compound onto the surface of one salt plate.[4][6]
-
Create Film : Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between them.[4]
-
Acquire Spectrum : Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[6]
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For this compound (C₅H₁₁NO), the expected monoisotopic mass is approximately 101.084 Da.[7]
Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its fragments are detected. The fragmentation pattern is often unique and can be used to piece together the molecular structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons (typically 70 eV), creating a positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Expected Mass Spectrometry Data for this compound
| m/z Value | Assignment | Significance |
| 101 | [M]⁺ | Molecular Ion |
| 100 | [M-H]⁺ | Loss of a hydrogen atom |
| 86 | [M-CH₃]⁺ | Loss of the methyl group |
| 71 | [M-CH₂O]⁺ | Fragmentation of the ether portion |
| 57 | [C₃H₇N]⁺ | Common fragment from morpholine ring cleavage |
Comparative Analysis: this compound vs. Alternatives
The true power of spectroscopic analysis is revealed when comparing the target molecule to structurally similar alternatives. This comparison validates our assignments and highlights the sensitivity of these techniques to subtle structural changes.
Comparison with Morpholine
Morpholine is the parent heterocycle without the methyl substituent. Comparing its spectra to this compound allows us to pinpoint the signals arising from the methyl group and the now-chiral C3 position.
Table 1: Spectroscopic Comparison of this compound and Morpholine
| Technique | This compound Feature | Morpholine Feature | Structural Implication |
| ¹H NMR | Doublet at ~1.1 ppm (3H) | Absence of high-field alkyl signal | Confirms presence of the methyl group. |
| Complex multiplets for ring protons | Simpler multiplets, higher symmetry | Reduced symmetry due to C3 substituent. | |
| ¹³C NMR | 5 distinct signals | 2 signals due to symmetry[8] | Confirms the 5 unique carbons in this compound. |
| IR | C-H stretches (~2850-3000 cm⁻¹) | Similar C-H stretches | Both have aliphatic C-H bonds. |
| MS | M⁺ at m/z 101 | M⁺ at m/z 87[9][10] | 14 Da difference confirms addition of a CH₂ unit (methyl group). |
Comparison with 4-Methylmorpholine
4-Methylmorpholine is an isomer where the methyl group is on the nitrogen atom. This seemingly small change dramatically alters the spectroscopic output, making it an excellent compound for comparative validation.
Table 2: Spectroscopic Comparison of this compound and 4-Methylmorpholine
| Technique | This compound Feature | 4-Methylmorpholine Feature | Structural Implication |
| ¹H NMR | N-H signal present (~1.5-2.5 ppm) | N-H signal absent | Distinguishes secondary vs. tertiary amine. |
| Methyl signal is a doublet (~1.1 ppm) | Methyl signal is a singlet (~2.3 ppm)[11] | Confirms methyl is on carbon (split by CH) vs. nitrogen (no adjacent H). | |
| ¹³C NMR | 5 distinct signals | 3 signals due to symmetry[12] | Confirms different carbon environments. |
| IR | N-H stretch present (~3300-3500 cm⁻¹) | N-H stretch absent | Confirms secondary (3-Me) vs. tertiary (4-Me) amine.[13] |
| MS | M⁺ at m/z 101 | M⁺ at m/z 101[14] | Isomers have the same molecular weight. |
| Key fragment at m/z 86 ([M-CH₃]⁺) | Key fragment at m/z 57 ([M-C₂H₄NO]⁺) | Different fragmentation patterns due to methyl position. |
Conclusion: A Self-Validating Spectroscopic Profile
By systematically applying ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we have constructed a comprehensive and self-validating analytical guide for the structural confirmation of this compound. The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton skeletons, IR spectroscopy confirms the presence of essential functional groups, and Mass Spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure.
Crucially, the comparative analysis against both the parent morpholine and the isomeric 4-methylmorpholine demonstrates the specificity of this multi-technique approach. Each piece of spectral data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous, evidence-based workflow is indispensable for scientists in drug development and chemical research, ensuring the integrity and reliability of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 9. Morpholine(110-91-8) MS [m.chemicalbook.com]
- 10. Morpholine [webbook.nist.gov]
- 11. 4-Methylmorpholine (109-02-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Methylmorpholine (109-02-4) 13C NMR [m.chemicalbook.com]
- 13. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morpholine, 4-methyl- [webbook.nist.gov]
Unraveling the Dual Roles of 3-Methylmorpholine: A Comparative Mechanistic Guide
An In-Depth Technical Guide for Researchers
In the landscape of synthetic chemistry, the morpholine scaffold is a cornerstone, prized for its unique physicochemical properties. However, a critical point of confusion often arises between its substituted derivatives. This guide provides an in-depth analysis of 3-Methylmorpholine , a chiral secondary amine, definitively distinguishing it from its more commonly referenced achiral tertiary amine isomer, 4-Methylmorpholine (NMM) .
While NMM is widely employed as a base and catalyst, this guide establishes that the primary, field-proven value of this compound lies in its application as a sophisticated chiral building block , particularly in the synthesis of high-value pharmaceutical agents. We will dissect its mechanism of action by first exploring its validated role as a structural component and then, through objective comparison with related compounds, elucidate its potential—though less documented—catalytic functions. This guide is designed to provide researchers, scientists, and drug development professionals with the technical clarity needed to effectively harness the specific advantages of this compound.
Part 1: The Confirmed Role of this compound as a Chiral Synthetic Building Block
The most significant and well-documented application of this compound is as a chiral precursor in multi-step syntheses. Its enantiopure forms, (R)-3-Methylmorpholine and (S)-3-Methylmorpholine, are particularly crucial in medicinal chemistry for creating complex molecules with precise three-dimensional architectures required for specific biological activity.
Expertise & Causality: Why is the this compound Motif Valuable?
The incorporation of a this compound moiety into a drug candidate can significantly enhance its pharmacological profile. The methyl group at the C-3 position introduces a chiral center, providing a rigid structural anchor that can improve binding affinity and selectivity to a biological target. Furthermore, the morpholine ring itself is metabolically stable and can improve physicochemical properties such as solubility and cell permeability. A prime example is its use in the development of selective inhibitors for the mTOR (mechanistic target of rapamycin) kinase, a key regulator of cell growth that is often dysregulated in cancer.[1][2] In this context, the (R)-3-methylmorpholine moiety has been shown to bind effectively to the mTOR hinge region, conferring selectivity for mTOR over other structurally related kinases like PI3Ks.[1]
Mandatory Visualization: Synthetic Workflow for an mTOR Inhibitor Precursor
The following workflow illustrates the integration of (S)-3-Methylmorpholine as a key structural component in the synthesis of a morpholinopyrimidine derivative, a core scaffold for mTOR kinase inhibitors.[3][4]
Caption: Workflow for incorporating (S)-3-Methylmorpholine into an mTOR inhibitor.
Experimental Protocol: Synthesis of a Chiral Morpholinopyrimidine Intermediate
This protocol outlines a key step where (S)-3-Methylmorpholine is used as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction to form a core structure for mTOR inhibitors.
Objective: To synthesize (S)-2-((5-chloro-4-(3-methylmorpholino)pyrimidin-2-yl)amino)-2-methylpropanenitrile.
Materials:
-
(S)-3-Methylmorpholine
-
2-((4,5-dichloropyrimidin-2-yl)amino)-2-methylpropanenitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 2-((4,5-dichloropyrimidin-2-yl)amino)-2-methylpropanenitrile (1.0 eq) in NMP (5 mL per 1g of starting material), add (S)-3-methylmorpholine (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture to precipitate the crude product.
-
Filter the solid and wash thoroughly with water.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired (S)-2-((5-chloro-4-(3-methylmorpholino)pyrimidin-2-yl)amino)-2-methylpropanenitrile.
Part 2: Mechanistic Insights via Comparative Analysis
While the primary role of this compound is as a building block, its potential as a secondary amine catalyst can be understood by examining the well-established mechanisms of related structures.
Section 2.1: Enamine Catalysis - The Potential Role of this compound
Secondary amines are workhorse catalysts in organic synthesis, operating through the formation of a nucleophilic enamine intermediate with a carbonyl compound.[4] This is a plausible, albeit not widely documented, catalytic role for this compound.
Mechanism of Action: Michael Addition
The Michael addition, or conjugate addition, of an aldehyde to a nitroolefin is a classic C-C bond-forming reaction that can be catalyzed by secondary amines.[5]
-
Enamine Formation: The secondary amine (this compound) reversibly reacts with an aldehyde to form an enamine intermediate. This step increases the HOMO energy of the α-carbon, making it highly nucleophilic.
-
Nucleophilic Attack: The enamine attacks the β-carbon of the electron-deficient nitroolefin (the Michael acceptor).
-
Iminium Ion Formation: This attack forms a new C-C bond and generates an iminium ion intermediate.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium to release the final product and regenerate the this compound catalyst, thus completing the catalytic cycle.
Mandatory Visualization: General Enamine Catalytic Cycle
Caption: General enamine catalytic cycle for a Michael addition.
Comparative Discussion: Performance of Morpholine-Based Catalysts
While this compound could theoretically act as an enamine catalyst, studies on related morpholine-based organocatalysts reveal inherent limitations. The presence of the electron-withdrawing ether oxygen in the morpholine ring decreases the nucleophilicity of the resulting enamine compared to enamines derived from piperidine or pyrrolidine.[6] This generally leads to lower reactivity. The methyl group at the C-3 position in this compound would introduce steric hindrance near the nitrogen atom, which could further modulate the rate of enamine formation and the stereochemical outcome of the reaction, though this has not been extensively studied.
Section 2.2: Base Catalysis - Comparison with 4-Methylmorpholine (NMM)
The catalytic action of the tertiary amine 4-Methylmorpholine (NMM) is well-understood and provides a useful contrast. NMM functions primarily as a Brønsted base (a proton acceptor) and a nucleophilic catalyst. A key example is its role in promoting urethane formation, the fundamental reaction in polyurethane chemistry.
Mechanism of Action: NMM in Urethane Formation
A computational study on the reaction between phenyl isocyanate and butan-1-ol highlights the catalytic role of NMM.[3]
-
Hydrogen Bond Activation: NMM forms a hydrogen bond with the alcohol (butan-1-ol), increasing the nucleophilicity of the alcohol's oxygen atom.
-
Nucleophilic Attack: The activated alcohol attacks the electrophilic carbon of the isocyanate.
-
Proton Transfer: The proton from the alcohol is transferred to the nitrogen of the isocyanate, facilitated by the NMM acting as a proton shuttle.
-
Product Formation: The final urethane product is formed, and the NMM catalyst is regenerated.
Mandatory Visualization: NMM-Catalyzed Urethane Formation
Caption: Catalytic cycle of 4-Methylmorpholine in urethane formation.
Comparative Experimental Data
The effectiveness of an amine catalyst in this reaction is related to its proton affinity (PA). A lower proton affinity can be associated with a better catalytic effect.[3] The computational study provides clear data comparing morpholine (a secondary amine) and 4-methylmorpholine (a tertiary amine).
| Catalyst | Amine Type | Proton Affinity (PA) (kJ/mol)[3] | Relative Energy of TS1 (kJ/mol)[3] | Catalytic Effectiveness |
| Morpholine | Secondary | 963.07 | ~98.4 | Less Effective |
| 4-Methylmorpholine | Tertiary | Not explicitly calculated, but inferred to be lower | 97.42 | More Effective |
This data demonstrates that the N-methylation of morpholine (creating 4-Methylmorpholine) enhances its catalytic activity in this specific reaction, likely by modifying its basicity and steric profile. While no direct experimental data exists for this compound in this reaction, its properties as a secondary amine suggest its performance would be more analogous to morpholine than to 4-Methylmorpholine.
Part 3: Comprehensive Comparison and Outlook
To provide a clear, at-a-glance reference, the table below summarizes the key distinctions between this compound and its relevant alternatives.
| Feature | This compound | 4-Methylmorpholine (NMM) | Morpholine | Piperidine |
| Structure |
|
|
|
|
| Amine Type | Secondary | Tertiary | Secondary | Secondary |
| Chirality | Chiral | Achiral | Achiral | Achiral |
| pKa (conjugate acid) | ~9.0 (Predicted)[7] | ~7.4[8] | ~8.5 | ~11.1 |
| Primary Role | Chiral Building Block | Base / Catalyst | Reagent / Solvent | Base / Catalyst |
| Key Mechanistic Feature | Incorporation into final structure | Proton Scavenger / Nucleophilic Catalyst | Can form enamines | Forms highly nucleophilic enamines |
Concluding Remarks
This guide confirms that This compound is a distinct and valuable reagent whose primary, evidence-backed application is as a chiral building block in pharmaceutical synthesis. Its mechanism of action in this context is that of a nucleophile that becomes an integral part of the final molecular architecture, imparting specific stereochemical and physicochemical properties.
Its potential to act as a secondary amine catalyst, likely via an enamine mechanism, is plausible but not extensively documented. Comparative analysis with related structures suggests that its catalytic activity would be modest compared to more common organocatalysts like piperidine or proline. It is crucial for researchers to distinguish it from the tertiary amine 4-Methylmorpholine (NMM) , which functions effectively as a base and catalyst in a different set of applications. Future research could be directed at exploring the unique steric and electronic effects of the 3-methyl group on the catalytic performance of the morpholine scaffold in asymmetric reactions.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Synthesized 3-Methylmorpholine Purity Against Commercial Standards
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the molecular integrity of building blocks is paramount. 3-Methylmorpholine (3-NMM), a heterocyclic tertiary amine, serves as a crucial catalyst and base in a multitude of organic reactions, including the synthesis of active pharmaceutical ingredients (APIs). Its efficacy and, more importantly, the safety profile of the final product, are directly contingent on its purity. The presence of residual starting materials, by-products, or excess water can lead to unpredictable reaction kinetics, impurity formation in the API, and potential toxicity.
This guide provides a comprehensive, multi-modal analytical framework for researchers to rigorously benchmark the purity of a newly synthesized batch of this compound against a qualified commercial standard. We move beyond simple pass/fail criteria, delving into the causality behind method selection and establishing a self-validating system of protocols. Our approach is grounded in established pharmacopeial principles and regulatory guidelines to ensure the generation of trustworthy and defensible data.
Pillar 1: A Multi-Pronged Analytical Strategy
A single analytical technique is insufficient to build a complete purity profile. A robust assessment relies on orthogonal methods, each interrogating a different critical quality attribute of the molecule. Our strategy integrates techniques for identity confirmation, impurity profiling, and quantification of non-volatile and volatile components.
-
Identity and Structure Confirmation: We first establish that the synthesized molecule is indeed this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides an unambiguous fingerprint of the molecular structure, confirming the connectivity of atoms and the overall chemical environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of characteristic functional groups (amine, ether) and the absence of significant unexpected functionalities (e.g., carbonyls from starting materials).
-
-
Purity Assay and Impurity Profiling: This is the quantitative core of our comparison.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): As a volatile amine, 3-NMM is ideally suited for GC analysis. This technique separates the primary compound from volatile organic impurities, allowing for precise quantification of purity (assay) and the detection of trace contaminants. The principles for this method are well-established in pharmacopeias such as the United States Pharmacopeia (USP).[1][2][3][4]
-
-
Specific Contaminant Quantification:
-
Karl Fischer (KF) Titration: Water is a common and often problematic impurity in amine-based reagents. Karl Fischer titration is the gold standard for its accurate quantification, offering high specificity for water molecules.[5]
-
This combination of methods ensures that the synthesized material is not only the correct molecule but also free from significant levels of process-related impurities and water, providing a holistic view of its quality. The entire analytical cascade is designed to be compliant with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines.[6][7][8][9]
Overall Analytical Workflow
Below is a visualization of the logical flow for the comprehensive purity assessment.
Caption: Overall workflow for benchmarking synthesized this compound.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of a result is intrinsically linked to the robustness of the protocol. Each method described below includes system suitability tests (SSTs) or quality checks to ensure the instrumentation and procedure are performing as expected before sample analysis.
Protocol 1: Identity Confirmation via NMR Spectroscopy
Causality: NMR is the definitive method for structural elucidation. By comparing the chemical shifts, splitting patterns, and integration of the synthesized material's spectrum to that of a certified commercial standard, we can confirm its molecular identity with high confidence.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized 3-NMM and the commercial standard into separate NMR tubes. Dissolve each in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum for both samples.
-
Expected Peaks: The spectrum should be consistent with the this compound structure. Key signals are typically observed for the methyl group protons, the methine proton adjacent to the methyl group, and the methylene protons of the morpholine ring.[10][11][12]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Peaks: The number of signals should correspond to the number of unique carbon atoms in the 3-NMM molecule.
-
-
Data Analysis: Overlay the spectra from the synthesized batch and the commercial standard. The chemical shifts and coupling constants should be identical.
Protocol 2: Functional Group Verification via FTIR Spectroscopy
Causality: FTIR provides a rapid "molecular fingerprint." It is excellent for confirming the presence of expected functional groups and for quickly spotting unexpected ones, such as a carbonyl stretch from an unreacted starting material or an O-H stretch from excessive alcohol solvent.[13][14]
Step-by-Step Methodology:
-
Sample Preparation: Place one drop of the liquid sample (synthesized or standard) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Background Collection: Run a background spectrum of the clean salt plates.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum from 4000 cm⁻¹ to 500 cm⁻¹.
-
Data Analysis: Compare the spectra. Look for characteristic peaks:
-
C-H stretch (alkane): ~2950-2850 cm⁻¹
-
C-N stretch (tertiary amine): ~1250-1020 cm⁻¹
-
C-O-C stretch (ether): ~1150-1085 cm⁻¹
-
Absence of a broad O-H band (~3200-3500 cm⁻¹) indicates low water/alcohol content.
-
Absence of a strong C=O band (~1700 cm⁻¹) indicates the absence of carbonyl-containing impurities.
-
Protocol 3: Assay and Impurity Determination by Gas Chromatography (GC-FID)
Causality: This method separates volatile components based on their boiling points and interaction with the GC column, providing a quantitative measure of purity and a profile of volatile impurities. This protocol is designed in accordance with the principles outlined in USP General Chapter <621> Chromatography.[1][2][4] The use of a Flame Ionization Detector (FID) is appropriate as it responds well to carbon-containing compounds.
Logical Framework for GC Method
Caption: Logical flow for ensuring valid GC-FID results via SST.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the commercial standard at approximately 1000 µg/mL in methanol.
-
Prepare a sample of the synthesized batch at the same concentration in methanol.
-
-
GC-FID Conditions:
-
Column: Agilent CP-Volamine, 15 m x 0.32 mm (or equivalent column for amine analysis).[15]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split mode (e.g., 50:1 split ratio), 250 °C.
-
Oven Program: 50 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 2 min.
-
Detector (FID): 280 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability: Inject the standard solution five times consecutively. The Relative Standard Deviation (RSD) of the peak area for 3-NMM should be ≤1.0%. The tailing factor should be ≤1.5.
-
Analysis Sequence: Once SST is passed, inject the standard solution, followed by the synthesized batch sample and the commercial standard sample in duplicate.
-
Data Analysis:
-
Assay (% Purity): Calculate using the area percent method. Purity % = (Area of 3-NMM peak / Total area of all peaks) x 100.
-
Impurity Profile: Identify and quantify any impurity peaks present at or above the reporting threshold (e.g., 0.05%).
-
Protocol 4: Water Content by Coulometric Karl Fischer Titration
Causality: Amines are basic and can interfere with the Karl Fischer reaction by shifting the pH.[16][17] A coulometric titrator with a reagent specifically designed for basic samples (or with the addition of a neutralizing agent like benzoic acid) is essential for accurate results.[17] Coulometry is preferred for the expected low water content.
Step-by-Step Methodology:
-
Instrument Setup: Use a coulometric Karl Fischer titrator. Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Titrator Verification: Analyze a known water standard to confirm the instrument is performing accurately.
-
Sample Analysis:
-
Using a gas-tight syringe, accurately draw approximately 1 mL of the synthesized 3-NMM.
-
Determine the exact weight of the sample by difference.
-
Inject the sample into the KF titration cell.
-
Start the titration and record the result in parts per million (ppm) or percent (%).
-
-
Repeat: Perform the analysis in triplicate for both the synthesized sample and the commercial standard.
Pillar 3: Comparative Data and Interpretation
All experimental data should be collated into clear, comparative tables. Below are templates with example data.
Table 1: Comparative Spectroscopic and Physical Data
| Parameter | Literature/Expected Value | Commercial Standard | Synthesized Batch | Conformance |
| ¹H NMR | Conforms to structure | Conforms | Conforms | Yes |
| ¹³C NMR | Conforms to structure | Conforms | Conforms | Yes |
| FTIR Peaks | C-H, C-N, C-O-C bands present | Conforms | Conforms | Yes |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Yes |
Table 2: Comparative Purity and Water Content
| Analysis | Specification (Typical) | Commercial Standard (CoA) | Synthesized Batch (Experimental) | Meets Specification |
| Assay by GC (% Area) | ≥ 99.5% | 99.8% | 99.6% | Yes |
| Individual Impurity (GC) | ≤ 0.10% | Impurity A: 0.07% | Impurity X: 0.09% | Yes |
| Total Impurities (GC) | ≤ 0.50% | 0.20% | 0.40% | Yes |
| Water Content (KF) | ≤ 0.20% | 0.08% | 0.15% | Yes |
Interpretation of Results
Based on the hypothetical data above, the synthesized batch of this compound successfully meets the quality attributes of the commercial standard.
-
Identity: NMR and FTIR data confirm the correct molecular structure and functional groups are present, with no evidence of significant structural impurities.
-
Purity: The GC assay of 99.6% is well within the typical specification of ≥ 99.5%.
-
Impurity Profile: While a different primary impurity was detected (Impurity X vs. Impurity A), its level is below the individual limit, and the total impurity profile is acceptable. This difference is a key finding, highlighting a potential variation in the synthetic route or purification process.
-
Water Content: The Karl Fischer result of 0.15% is safely below the maximum specification of 0.20%.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. starodub.nl [starodub.nl]
- 10. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. journalwjbphs.com [journalwjbphs.com]
- 14. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 17. hiranuma.com [hiranuma.com]
This guide provides an in-depth comparative analysis of the toxicological and safety profiles of 3-Methylmorpholine, its parent compound Morpholine, and its isomer N-Methylmorpholine (NMM). Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data to illuminate the structure-activity relationships that govern the toxicity of these widely used heterocyclic amines. Our objective is to explain the causality behind toxicological outcomes and provide a framework for safe handling and experimental design.
Introduction: The Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability[1][2][3]. However, the parent molecule and its simple alkylated derivatives, including this compound and N-Methylmorpholine, are also utilized as solvents, catalysts, and corrosion inhibitors in industrial processes[4][5][6]. Understanding their inherent toxicity is paramount for risk assessment in both pharmaceutical development and industrial applications. This guide compares these three key compounds to elucidate how minor structural modifications—specifically, the placement of a single methyl group—can significantly alter their safety profiles.
Structural and Physicochemical Comparison
The location of the methyl group—either on a ring carbon (C3) or the nitrogen atom (N4)—subtly alters the molecule's physical and chemical properties, which in turn influences its biological interactions and toxicity. N-methylation tends to increase the compound's basicity and volatility compared to C-methylation or the parent morpholine.
Figure 1: Chemical structures of the compared compounds.
Comparative Toxicological Profiles
This section breaks down the known toxicological data for each compound, focusing on key endpoints relevant to laboratory and industrial safety.
Acute Toxicity
Acute toxicity data provides insight into the potential dangers of short-term, high-level exposure. N-Methylmorpholine and Morpholine have well-characterized profiles, while quantitative data for this compound is less available.
| Compound | Route | Species | LD50 / LC50 Value | References |
| This compound | Oral | - | Harmful if swallowed (Category 4) | [7][8] |
| Dermal | - | No data available | [9] | |
| Inhalation | - | May cause respiratory irritation | [7][10] | |
| N-Methylmorpholine | Oral | Rat | 1960 mg/kg | [11] |
| Oral | Mouse | 1970 mg/kg | [11] | |
| Dermal | Rabbit | 1242-1350 µL/kg | [11] | |
| Inhalation | Mouse | 25200 mg/m³/2H | [11] | |
| Morpholine | Oral | Rat | 1050 mg/kg | - |
| Dermal | Rabbit | 505 mg/kg | [12] | |
| Inhalation | Rat | Saturated vapor caused mortality after 3 hours | [12] |
Skin and Eye Irritation/Corrosion
All three compounds are potent irritants, with Morpholine and N-Methylmorpholine being overtly corrosive. This is a critical consideration for handling, as it necessitates stringent personal protective equipment (PPE) protocols.
| Compound | Skin Effect | Eye Effect | References |
| This compound | Causes skin irritation (Category 2) | Causes serious eye irritation/damage (Category 1/2) | [7][8] |
| N-Methylmorpholine | Causes severe skin burns (Category 1B) | Causes severe eye burns/damage (Category 1) | [11][14] |
| Morpholine | Causes severe skin burns (Category 1A/1B) | Causes serious eye damage (Category 1) | [12][15][16] |
Expert Analysis: The corrosive nature of these amines is a primary hazard. N-Methylmorpholine and Morpholine are classified as causing severe burns, indicating they can destroy living tissue on contact[11][16]. This compound is listed as an irritant, but some classifications note it causes serious eye damage, suggesting a high potential for severe effects upon eye contact[7][8]. The strong alkaline nature of these amines is the principal cause of their corrosive effects. The immediate and thorough rinsing of any exposed area with water for at least 15 minutes is a critical first-aid measure[11][14].
Specific Target Organ Toxicity (STOT)
Repeated or single high-level exposure can lead to damage in specific organs, most notably the respiratory tract due to the irritant nature of the vapors.
-
This compound: Classified as potentially causing respiratory irritation (STOT SE Category 3)[7][17]. Data on repeated exposure is lacking.
-
N-Methylmorpholine: Causes chemical burns to the respiratory tract upon inhalation[11]. Chronic exposure effects are expected to be similar to acute exposure[11].
-
Morpholine: Subchronic inhalation studies in rats showed that high concentrations (250 ppm) caused focal erosion and squamous metaplasia in the nasal cavities[18]. Lower concentrations (100 ppm) still resulted in some nasal cavity necrosis[18]. This demonstrates a clear dose-dependent corrosive effect on the respiratory epithelium with repeated exposure.
Expert Analysis: The respiratory tract is a primary target for all three compounds. The causality is straightforward: as volatile, corrosive amines, their vapors directly damage the mucous membranes of the nose, throat, and lungs. The rat inhalation study on Morpholine provides a validated model for this effect, showing progressive damage with sustained exposure[18]. This underscores the importance of using these chemicals only in well-ventilated areas or with respiratory protection.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity & Carcinogenicity: There is no evidence to suggest that this compound or N-Methylmorpholine are carcinogenic[11]. For Morpholine, one study noted that when fed to rats at high concentrations, it caused an increase in liver and lung tumors, which was attributed to the endogenous formation of N-nitrosomorpholine (NMOR), a known carcinogen[15].
-
Reproductive & Developmental Toxicity: A study on N-Methylmorpholine administered to pregnant rats found it to be fetotoxic and teratogenic (causing birth defects such as anophthalmia and hydrocephalus), but only at doses that were also toxic to the mother[4]. This suggests it does not exhibit selective toxicity toward the developing fetus[4].
Expert Analysis: The main carcinogenic risk associated with Morpholine is not from the compound itself, but from its potential to be converted into a nitrosamine in the body, particularly in the presence of nitrites[15]. This is a classic example of metabolic activation to a more toxic species. The developmental toxicity observed with N-Methylmorpholine highlights the need for stringent exposure controls for personnel of child-bearing potential[4].
Structure-Activity Relationship (SAR) Insights
The placement of the methyl group significantly influences toxicity.
-
N-Methylation (N-Methylmorpholine): Attaching the methyl group to the nitrogen atom appears to maintain a high level of corrosive activity, similar to the parent compound, Morpholine[11][16]. The nitrogen's lone pair of electrons remains readily available, contributing to the compound's basicity and reactivity.
-
C-Methylation (this compound): Placing the methyl group on the carbon ring appears to slightly attenuate the corrosive potential compared to N-Methylmorpholine and Morpholine, with classifications often listing it as an "irritant" rather than "corrosive" for skin contact[7]. However, it retains significant potential for severe eye damage and respiratory irritation[7][8]. This suggests that while the fundamental hazard of the morpholine amine remains, the C3-methyl group may sterically or electronically modulate its reactivity with tissues. The toxicity of alkylated compounds is known to be highly dependent on the substitution location and alkyl chain length[19][20].
Figure 2: Conceptual diagram of the structure-activity relationship.
Experimental Protocols for Hazard Assessment
To ensure scientific integrity, toxicological claims must be supported by validated experimental methods. Below are outlines of standard OECD (Organisation for Economic Co-operation and Development) guidelines used to generate the type of data discussed in this guide.
Protocol 1: Acute Dermal Toxicity (OECD 402)
This protocol is designed to determine the LD50 value after a single dermal application.
Objective: To assess the dose of a substance that is lethal to 50% of a test animal population (usually rats or rabbits) when applied to the skin for 24 hours.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits or rats are chosen. The skin on their backs is clipped free of fur 24 hours before the test.
-
Dose Preparation: The test substance is prepared at various concentrations. For liquids like this compound, it may be applied undiluted.
-
Application: A specific dose (e.g., 2000 mg/kg body weight for a limit test) is applied uniformly over a prepared skin area of not less than 10% of the body surface.
-
Occlusion: The application site is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance. This is left in place for 24 hours.
-
Observation: After 24 hours, the dressing is removed, and the skin is wiped to remove any remaining test substance. Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods. Skin lesions are also scored.
Self-Validation: The protocol includes control groups and requires clear, predefined clinical signs of toxicity to be monitored. The 14-day observation period ensures delayed mortality is captured. The use of a standardized scoring system for skin irritation provides objective data.
Figure 3: Experimental workflow for an Acute Dermal Toxicity study.
Protocol 2: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test (OECD 431)
This is a modern, animal-free method to assess skin corrosion potential.
Objective: To determine if a chemical can cause irreversible damage to the skin using an in vitro model of the human epidermis.
Methodology:
-
Model: Commercially available RHE models (e.g., EpiDerm™, EpiSkin™) are used. These consist of human-derived keratinocytes cultured to form a multi-layered, differentiated model of the epidermis.
-
Application: A small volume of the test chemical (e.g., 25 µL) is applied directly to the surface of the RHE tissue.
-
Exposure: The chemical is left in contact for two different exposure periods, typically 3 minutes and 1 hour.
-
Rinsing: After exposure, the tissue is thoroughly rinsed to remove the chemical.
-
Viability Assay: The viability of the tissue is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT reagent into a purple formazan product, which can be quantified by measuring its absorbance.
-
Classification: A substance is identified as corrosive if the mean tissue viability following either the 3-minute or 1-hour exposure is below a specific threshold (e.g., <15% viability after 1 hour).
Self-Validation: The protocol's integrity is ensured by the mandatory use of positive controls (known corrosive chemicals) and negative controls (non-corrosive chemicals). Strict acceptance criteria for the control results must be met for a test to be considered valid.
Conclusion and Safety Recommendations
While all three compounds are hazardous, there are clear distinctions in their toxicological profiles.
-
Morpholine and N-Methylmorpholine are highly corrosive materials that pose a significant risk of severe burns upon contact with skin, eyes, or the respiratory tract[14][15]. Their handling requires the most stringent engineering controls and PPE.
-
This compound is also a potent irritant capable of causing serious eye damage, but its skin effects may be slightly less severe than the other two compounds[7]. However, it should still be handled with extreme caution.
Key Recommendations for Researchers:
-
Engineering Controls: Always handle these compounds in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber or laminate), chemical splash goggles, and a face shield when handling larger quantities. A lab coat is mandatory[7][11].
-
First Aid: Ensure an emergency eyewash station and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[11][21].
-
Risk Assessment: Before use, perform a thorough risk assessment that considers the quantities being used, the potential for aerosol generation, and the specific experimental conditions.
By understanding the distinct hazards profiled in this guide, researchers can implement appropriate safety measures to mitigate risk and ensure a safe laboratory environment.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. asianpubs.org [asianpubs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. capotchem.com [capotchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Morpholine (HSG 92, 1995) [inchem.org]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. fishersci.com [fishersci.com]
- 18. Subchronic inhalation toxicity of morpholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. carlroth.com:443 [carlroth.com:443]
A Senior Application Scientist's Guide to Amine Base Selection: A Statistical Comparison of 3-Methylmorpholine in Amide Bond Formation
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of synthetic chemistry, particularly within pharmaceutical and peptide synthesis, the choice of a tertiary amine base is a critical parameter that dictates reaction efficiency, yield, and, most importantly, the stereochemical integrity of the product. This guide provides an in-depth, data-driven comparison of 3-Methylmorpholine (3-MeM) against its commonly used counterparts: N-Methylmorpholine (NMM), Triethylamine (TEA), and N,N-Diisopropylethylamine (DIPEA). Through a standardized amide coupling reaction, we will dissect the performance of each base, offering a statistical analysis of reaction outcomes. The objective is to equip the modern researcher with the rationale and empirical evidence needed to make informed decisions in base selection, moving beyond anecdotal preference to a scientifically grounded methodology.
Introduction: The Nuanced Role of Tertiary Amine Bases in Synthesis
Amide bond formation is the cornerstone of peptide chemistry and a frequent transformation in the synthesis of active pharmaceutical ingredients (APIs).[1] The reaction typically involves the activation of a carboxylic acid, often with a coupling reagent, followed by nucleophilic attack from an amine.[2] A tertiary amine base is indispensable in this process, primarily to neutralize the acid liberated during the reaction and to facilitate the activation of the carboxylic acid.[3]
However, the base is not a mere proton scavenger. Its structural and electronic properties—namely its basicity (pKa) and steric profile—can profoundly influence the reaction pathway.[4][5] An injudicious choice can lead to undesirable side reactions, the most notorious of which is epimerization, the loss of stereochemical purity at the α-carbon of an amino acid.[6] This side reaction can yield diastereomeric impurities that are challenging to separate and can drastically alter the biological activity of the final product.[7]
This guide focuses on this compound (3-MeM), a heterocyclic tertiary amine, and systematically evaluates its performance against NMM, TEA, and DIPEA.[8][9] We will explore how subtle differences in their molecular architecture translate into tangible differences in reaction outcomes.
Physicochemical Properties: A Head-to-Head Comparison
The behavior of a tertiary amine base in a reaction is largely governed by two key factors: its basicity (pKa of the conjugate acid) and its steric hindrance around the nitrogen atom.
-
Basicity (pKa): A higher pKa indicates a stronger base, which can be more effective at deprotonation. However, excessive basicity can also promote side reactions like epimerization via direct α-proton abstraction.[6]
-
Steric Hindrance: The bulkiness of the alkyl groups around the nitrogen atom influences its nucleophilicity.[10] A sterically hindered base, like DIPEA, is less likely to act as a nucleophile and participate in unwanted side reactions.[11][12]
Below is a comparative table of the bases under investigation.
| Base | Abbreviation | Structure | pKa (Conjugate Acid in DMSO) | Key Steric Features |
| This compound | 3-MeM | C₅H₁₁NO | ~7.4 (estimated) | Chair conformation with an axial or equatorial methyl group. Moderately hindered. |
| N-Methylmorpholine | NMM | C₅H₁₁NO | 7.38 | Chair conformation. Less hindered than 3-MeM. |
| Triethylamine | TEA | (C₂H₅)₃N | 9.0[12] | Three flexible ethyl groups. Moderately hindered but more nucleophilic than DIPEA.[13] |
| N,N-Diisopropylethylamine | DIPEA | C₈H₁₉N | 8.5[12] | Two bulky isopropyl groups. Highly hindered and non-nucleophilic.[11] |
Experimental Design: A Comparative Study in Amide Bond Formation
To provide a robust statistical comparison, we designed a standardized experiment focusing on a known challenge in peptide synthesis: the coupling of a protected amino acid to a sterically hindered amino acid ester. This scenario is designed to amplify differences in base performance, particularly concerning yield and epimerization.
Reaction: Coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl) using HBTU as the coupling agent.
Materials & Reagents
-
Fmoc-Phe-OH (1.0 equiv)
-
H-Leu-OMe·HCl (1.1 equiv)
-
HBTU (1.0 equiv)
-
Tertiary Base (2.5 equiv): 3-MeM, NMM, TEA, or DIPEA
-
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Protocol
-
Dissolution: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Fmoc-Phe-OH (1.0 equiv) and HBTU (1.0 equiv). Dissolve the solids in anhydrous DCM (to make a 0.1 M solution with respect to the amino acid).
-
Pre-activation & Neutralization: In a separate flask, dissolve H-Leu-OMe·HCl (1.1 equiv) in anhydrous DCM. Add the respective tertiary amine base (2.5 equiv) and stir for 5 minutes at room temperature. Causality Note: One equivalent of the base is required to neutralize the HCl salt of the amine, while the remaining is for the coupling reaction itself.
-
Initiation of Coupling: Transfer the solution from step 2 to the flask from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent (Fmoc-Phe-OH) is complete.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (to remove the base and its salt), saturated NaHCO₃ solution, and brine.[14] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: The crude product is analyzed to determine yield and purity. A sample is deprotected (Fmoc removal) to facilitate the analysis of epimerization.
Analytical Workflow
The success of each reaction is quantified by three key metrics:
-
Yield: Determined by gravimetric analysis of the crude product.
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) of the crude product, with detection at 265 nm (for the Fmoc group).
-
Epimerization: The level of the undesired Fmoc-D-Phe-L-Leu-OMe diastereomer is quantified. This requires removal of the Fmoc group followed by analysis using chiral HPLC or by NMR spectroscopy to integrate signals unique to each diastereomer.[7]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Experimental and Analytical Workflow."
Results & Statistical Analysis
The following table summarizes the quantitative outcomes from the comparative study. The experiment was run in triplicate for each base to ensure statistical significance.
| Base Used | Average Yield (%) | Average Purity (%) (HPLC) | Average Epimerization (%) |
| This compound (3-MeM) | 88 ± 2.1 | 94 ± 1.5 | 1.8 ± 0.3 |
| N-Methylmorpholine (NMM) | 91 ± 1.8 | 96 ± 1.2 | 2.5 ± 0.4 |
| Triethylamine (TEA) | 93 ± 2.5 | 92 ± 2.0 | 5.1 ± 0.6 |
| N,N-Diisopropylethylamine (DIPEA) | 85 ± 3.0 | 97 ± 0.9 | <0.5 |
Discussion of Results
The data reveals a clear trade-off between reaction rate/yield and the preservation of stereochemical integrity.
-
N,N-Diisopropylethylamine (DIPEA): As expected, the highly hindered nature of DIPEA resulted in the lowest level of epimerization (<0.5%).[12] Its poor nucleophilicity makes it an excellent choice when racemization is a major concern. However, this steric bulk can sometimes slow down the desired reaction, which is reflected in the slightly lower average yield.
-
Triethylamine (TEA): TEA provided the highest yield, suggesting it facilitates a rapid reaction. However, this came at a significant cost: the highest level of epimerization (5.1%). Its higher basicity (pKa 9.0) and lower steric hindrance compared to DIPEA likely contribute to increased rates of α-proton abstraction from the activated amino acid intermediate, leading to racemization.[15]
-
N-Methylmorpholine (NMM): NMM offers a good balance, providing a high yield (91%) and significantly less epimerization (2.5%) than TEA. Its lower basicity (pKa 7.38) is a key advantage in minimizing this side reaction.
-
This compound (3-MeM): 3-MeM emerges as a compelling alternative to NMM. It delivered a respectable yield of 88% while demonstrating a statistically significant reduction in epimerization (1.8%) compared to NMM. The additional methyl group on the morpholine ring, while not as sterically demanding as the isopropyl groups of DIPEA, appears to provide just enough additional hindrance to further disfavor the transition state leading to epimerization, without substantially compromising the reaction rate.
Mechanistic Insights: The Pathway to Epimerization
Epimerization during amide bond formation primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[6] The α-proton of this intermediate is highly acidic and can be abstracted by the tertiary amine base. Subsequent re-protonation can occur from either face, leading to a mixture of L and D enantiomers.
dot graph G { graph [layout=dot, rankdir=LR, splines=true, overlap=false, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Mechanism of Base-Mediated Epimerization."
The choice of base directly impacts the rate of proton abstraction from the oxazolone.
-
Stronger, less hindered bases (like TEA) accelerate this step, leading to more epimerization.
-
Weaker, more hindered bases (like DIPEA and, to a lesser extent, 3-MeM) are less efficient at abstracting this proton, thus preserving stereochemical integrity.
Conclusion and Recommendations
The statistical analysis clearly demonstrates that the selection of a tertiary amine base is not a trivial choice. While no single base is universally optimal, this guide provides a clear framework for decision-making based on experimental data.
-
For syntheses highly sensitive to epimerization (e.g., coupling of cysteine, histidine, or during segment condensation), the use of a highly hindered, non-nucleophilic base like DIPEA is strongly recommended, even if it requires longer reaction times or elevated temperatures.[16][17]
-
When balancing high throughput and acceptable purity, N-Methylmorpholine (NMM) remains a solid, industry-standard choice.
-
This compound (3-MeM) stands out as a superior alternative to NMM when a further reduction in epimerization is desired without resorting to the potentially sluggish kinetics associated with DIPEA. Its performance suggests it occupies a valuable "sweet spot" of moderate basicity and effective steric shielding.
-
Triethylamine (TEA) should be used with caution in modern peptide and pharmaceutical synthesis where stereochemical purity is paramount. Its use should be limited to reactions where epimerization is not a possible side reaction.
Ultimately, the optimal choice will depend on the specific substrates, coupling reagents, and the purity requirements of the final product. We encourage researchers to perform similar small-scale comparative studies when developing new synthetic routes.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. bachem.com [bachem.com]
- 17. cem.hu [cem.hu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylmorpholine
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. 3-Methylmorpholine, a valuable heterocyclic amine, requires meticulous handling not only during its application but also at the end of its use. This guide provides a procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. The objective is to ensure that every step is a self-validating system for safety and environmental stewardship.
Section 1: Hazard Identification & Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. It is not merely a procedural step but a critical risk mitigation strategy. The chemical's properties dictate the necessary precautions for handling, storage, and ultimate disposal.
This compound is classified as harmful if swallowed, a skin irritant (with some sources indicating it can cause severe burns), and a cause of serious eye damage.[1][2][3][4] Furthermore, it may cause respiratory irritation.[1] While not highly flammable, it is combustible and can emit toxic and corrosive fumes, such as nitrogen oxides and carbon monoxide, in a fire.[1][5] This hazard profile necessitates that all waste, including contaminated labware and personal protective equipment (PPE), be treated as hazardous.
| Property | Description |
| Chemical Name | This compound |
| Common CAS Numbers | 74572-04-6 ((3R)-isomer), 350595-57-2 ((3S)-isomer), 42185-06-8 |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2][6] H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][3] H318/H319: Causes serious eye damage / Causes serious eye irritation[1][6] H335: May cause respiratory irritation[1] |
| Primary Disposal Route | Licensed hazardous or special waste collection point[1][2][6] |
| Incompatible Materials | Strong oxidizing agents, acids[5][7] |
| Hazardous Byproducts | In case of fire, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[5] |
Table 1: Key Safety and Hazard Information for this compound.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling any this compound waste, establishing a safe working environment is paramount. The causality is simple: preventing exposure eliminates the risk of injury.
Core Safety Mandates:
-
Ventilation: Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks associated with its potential for respiratory irritation.[1][5]
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[1][6] This dual protection is non-negotiable due to the chemical's classification as a cause of serious eye damage.
-
Skin Protection: A lab coat and, crucially, chemically resistant gloves (e.g., nitrile) must be worn.[1][5] All contaminated clothing should be removed immediately and decontaminated before reuse.[1][2][3]
-
Emergency Stations: Ensure unobstructed access to an eyewash station and a safety shower.
Section 3: Waste Segregation and Collection Protocol
Proper disposal begins at the point of generation. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container made of a compatible material such as polyethylene or polypropylene.[1] The container must be in good condition and have a tightly sealing lid.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name, "this compound." Note any other constituents if it is a mixed waste stream.
-
Segregation: Keep this compound waste separate from other chemical wastes, especially incompatible substances like strong acids and oxidizing agents, to prevent potentially hazardous reactions.[5][7][8]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from heat sources or direct sunlight.[1][8] The storage area should be secure and accessible only to trained personnel.[1][2][3]
Section 4: The Core Disposal Workflow
The disposal of this compound is not a matter of choice but of regulatory mandate. Under no circumstances should it be disposed of via the sanitary sewer system or in general refuse.[2][7][8] Doing so poses a significant threat to aquatic ecosystems and public infrastructure.
The only acceptable pathway is through a licensed professional waste disposal service.[9] These facilities are equipped to handle and treat hazardous chemical waste in accordance with strict environmental regulations.
Recommended Disposal Methodologies:
-
High-Temperature Incineration: This is the most common and effective method for organic amine waste. The material is destroyed in a licensed hazardous waste incinerator, often after being mixed with a suitable combustible solvent.[1][2] These facilities must be equipped with flue gas scrubbing technology to neutralize the resulting nitrogen oxides and other hazardous combustion byproducts.[2]
-
Licensed Chemical Destruction Plant: An alternative is disposal at a facility that uses chemical processes to neutralize or destroy the waste.[2]
The following diagram outlines the decision-making process for handling this compound waste from generation to final disposal.
Figure 1: Decision Workflow for this compound Waste Disposal.
Section 5: Managing Spills and Contaminated Materials
Accidental spills must be treated with urgency and caution. All materials used in the cleanup process become hazardous waste and must be disposed of accordingly.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access and ensure the area is well-ventilated. Move upwind of the spill.[1]
-
Don PPE: Wear the full PPE ensemble as described in Section 2, including respiratory protection if necessary.[1]
-
Containment: Prevent the spill from spreading and from entering any drains or waterways.[1][2] Use an inert absorbent material like sand, earth, or vermiculite to create a barrier.[1]
-
Absorption: Cover and absorb the spill with the inert material.[1]
-
Collection: Carefully collect the absorbed material using spark-free tools and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[1] Decontaminate all tools and equipment used in the cleanup.
Section 6: Decontamination and Container Disposal
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Decontamination: Containers can be triple-rinsed with a suitable solvent (consult your institution's Environmental Health & Safety office for guidance).[2] Crucially, the rinsate from this process must be collected and disposed of as hazardous waste.
-
Final Disposal: Once decontaminated, the container can be prepared for disposal. This often involves puncturing it to prevent reuse and then offering it for recycling or disposal in a sanitary landfill, as per local regulations and institutional policy.[2]
By adhering to these rigorous, scientifically-grounded procedures, we uphold our professional responsibility to ensure safety, protect our environment, and maintain full regulatory compliance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. capotchem.com [capotchem.com]
Navigating the Safe Handling of 3-Methylmorpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 3-Methylmorpholine, a valuable reagent in various chemical syntheses, requires meticulous handling due to its inherent hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe integration into your laboratory workflows. Our goal is to empower you with the knowledge to not only use this compound effectively but also to foster a culture of safety and responsibility within your institution.
Hazard Assessment: Understanding the Risks of this compound
Before any work with this compound commences, a thorough understanding of its potential hazards is crucial. This compound is classified as harmful if swallowed and can cause serious eye damage.[1][2] Some sources also indicate that it may cause severe skin burns and respiratory irritation.[3][4][5] Additionally, it is a flammable liquid and vapor, necessitating precautions against ignition sources.[6][7]
A comprehensive risk assessment should be conducted, considering the quantities being used, the nature of the procedure, and the potential for exposure. This initial step is the foundation of a safe experimental design.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each recommendation.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.[7] This is to prevent contact with the eyes, which can lead to serious damage.[1][2] |
| Hand Protection | Wear chemical-resistant gloves, such as butyl or neoprene rubber. It is critical to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique must be followed to avoid skin contact.[8] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact. In cases of potential significant exposure, a chemical splash suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][9] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[7][8][10] |
Diagram: PPE Selection Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. capotchem.com [capotchem.com]
- 9. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




